molecular formula C9H8O2 B1276866 4-Acetylbenzaldehyde CAS No. 3457-45-2

4-Acetylbenzaldehyde

Cat. No.: B1276866
CAS No.: 3457-45-2
M. Wt: 148.16 g/mol
InChI Key: KTFKRVMXIVSARW-UHFFFAOYSA-N
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Description

4-Acetylbenzaldehyde is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFKRVMXIVSARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188115
Record name Benzaldehyde, 4-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3457-45-2
Record name Benzaldehyde, 4-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003457452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylbenzaldehyde, also known by its systematic IUPAC name this compound, is a bifunctional aromatic compound featuring both an aldehyde and a ketone functional group.[1][2] This unique structural characteristic, with the two carbonyl groups situated in a para position on a benzene (B151609) ring, imparts distinct chemical reactivity that makes it a valuable intermediate in organic synthesis.[3] Its versatility has led to its use in the development of pharmaceuticals, agrochemicals, and advanced materials.[4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white or colorless to light yellow powder or lump.[5] Key identifiers and physical properties are summarized in the tables below for easy reference.

Table 1: Compound Identifiers
IdentifierValue
CAS Number 3457-45-2[2]
Molecular Formula C₉H₈O₂[2]
Molecular Weight 148.16 g/mol
IUPAC Name This compound[2]
Synonyms 4-Formylacetophenone, p-Acetylbenzaldehyde[2][5]
InChI Key KTFKRVMXIVSARW-UHFFFAOYSA-N
SMILES CC(=O)c1ccc(C=O)cc1[2]
Table 2: Physical Properties
PropertyValue
Melting Point 33-36 °C
Boiling Point 286.4 °C at 760 mmHg
Density 1.117 g/cm³
Flash Point 106.6 °C
Solubility Soluble in organic solvents.
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)

Spectral Data

The spectral characteristics of this compound are crucial for its identification and characterization.

Table 3: Spectroscopic Data
Spectrum TypeKey Peaks/Signals
¹H NMR (CDCl₃) δ 10.14 (s, 1H, -CHO), 8.06 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 2.67 (s, 3H, -COCH₃)
¹³C NMR (CDCl₃) δ 197.4 (C=O, ketone), 191.7 (C=O, aldehyde), 141.2, 139.0, 129.8, 128.8 (aromatic carbons), 27.0 (-CH₃)
IR (cm⁻¹) ~1706 (C=O stretch, aldehyde), ~1687 (C=O stretch, ketone)[6]
Mass Spectrum (m/z) 148 (M+), 133, 105, 77

Note: NMR chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Chemical Reactivity and Experimental Protocols

The most significant aspect of this compound's chemistry is the differential reactivity of its two carbonyl groups. The aldehyde group is generally more electrophilic and therefore more susceptible to nucleophilic attack and reduction than the ketone group.[3] This chemoselectivity is highly valuable in multi-step organic synthesis.

Experimental Workflow: Synthesis and Selective Reduction

The following diagram illustrates a typical experimental workflow for the synthesis of this compound followed by a selective reduction of the more reactive aldehyde group.

G Experimental Workflow: Synthesis and Selective Reduction of this compound cluster_synthesis Synthesis cluster_reduction Selective Reduction Aryl_Halide 4-Bromoacetophenone Reagents_Synthesis CO, HCOONa, Pd Catalyst, DMF Aryl_Halide->Reagents_Synthesis Carbonylation 4AB This compound Reagents_Synthesis->4AB Reducing_Agent NaBH4 4AB->Reducing_Agent Reduction Purification1 Column Chromatography 4AB->Purification1 Product 4-(1-Hydroxyethyl)benzaldehyde Reducing_Agent->Product Purification2 Workup & Purification Product->Purification2 cluster_reduction cluster_reduction Purification1->cluster_reduction

Caption: A typical workflow for the synthesis and selective reduction of this compound.

Protocol 1: Synthesis of this compound via Palladium-Catalyzed Carbonylation

This protocol describes the synthesis of this compound from an aryl halide precursor.[7]

Materials:

Procedure:

  • In a 50 mL round-bottomed flask equipped with a gas inlet, reflux condenser, and magnetic stir bar, add the palladium catalyst (0.05 mmol Pd), the aryl halide (5.0 mmol), and sodium formate (7.5 mmol).

  • Flush the flask with carbon monoxide gas.

  • Add 5 mL of DMF via syringe and start a slow stream of CO into the suspension.

  • Stir the mixture vigorously and heat to 110-130 °C for 2-20 hours.

  • After the reaction is complete, cool the mixture to room temperature and dilute with 50 mL of diethyl ether.

  • Separate the palladium catalyst by filtration and wash it with distilled water (2 x 10 mL), ethanol (B145695) (2 x 10 mL), and ether (2 x 10 mL) for potential reuse.

  • Wash the ethereal solution with water (3 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a hexane-ethyl acetate (10:1) eluent to obtain pure this compound.

Protocol 2: Selective Reduction of the Aldehyde Group

This protocol outlines a general procedure for the selective reduction of the aldehyde functionality in this compound in the presence of the ketone.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottomed flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (0.25-0.5 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Oxidation of this compound to 4-Acetylbenzoic Acid

This protocol describes the selective oxidation of the aldehyde group to a carboxylic acid.

Materials:

Procedure:

  • Dissolve this compound in a suitable solvent like acetone (B3395972) or a mixture of t-butanol and water.

  • In a separate flask, prepare a solution of potassium permanganate in water.

  • Slowly add the potassium permanganate solution to the stirred solution of this compound, maintaining the temperature with an ice bath if necessary.

  • After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared.

  • Add a small amount of sodium bisulfite to quench any excess permanganate.

  • Acidify the mixture with dilute sulfuric acid.

  • Extract the product, 4-acetylbenzoic acid, with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product.

Biological Activity and Signaling Pathways

While benzaldehyde (B42025) and its derivatives have been shown to possess a range of biological activities, including antimicrobial and antifungal properties, specific data on this compound's direct involvement in major signaling pathways is limited in publicly available literature.[2] Some studies have indicated that certain benzaldehyde derivatives can induce apoptosis in cancer cell lines.[4] For instance, research has shown that some benzaldehydes can suppress the MAPK signaling pathway and that benzaldehyde itself can stimulate autophagy via the sonic hedgehog signaling pathway in specific cellular contexts. However, direct evidence for this compound's role in these or other pathways requires further investigation.

Conclusion

This compound is a versatile bifunctional molecule with significant potential in organic synthesis due to the differential reactivity of its aldehyde and ketone groups. This guide has provided a detailed overview of its chemical and physical properties, spectral data, and key experimental protocols. The ability to selectively manipulate its functional groups makes it a valuable building block for the synthesis of a wide array of more complex molecules for applications in medicinal chemistry and materials science. Further research into its biological activities and potential interactions with cellular signaling pathways could unveil new therapeutic applications for derivatives of this compound.

References

Compound Identification and Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Acetylbenzaldehyde

CAS Number: 3457-45-2

This guide provides comprehensive technical information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and its applications in research, particularly in medicinal chemistry.

This compound, also known as p-formylacetophenone, is a bifunctional organic compound featuring both an aldehyde and a ketone functional group.[1] This unique structure allows for chemoselective reactions, making it a valuable intermediate in multi-step organic synthesis.[1] The aldehyde group is generally more electrophilic and reactive towards nucleophiles and reducing agents than the ketone group.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3457-45-2[1][2][3][4][5][6][7]
Molecular Formula C₉H₈O₂[2][3][4][5][8]
Molecular Weight 148.16 g/mol [2][4][5][7][8]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[4]
Melting Point 33-36 °C (lit.)[2][3][5][7][9]
Boiling Point 286.4 °C at 760 mmHg[2][3]
Density 1.117 g/cm³[2][3]
Flash Point 106.6 °C[2][3]
Solubility Soluble in organic solvents such as N,N-dimethylformamide (DMF) and diethyl ether.[10]
Storage Refrigerated (0-10°C) under an inert gas (e.g., nitrogen or argon).[2][4]
InChI Key KTFKRVMXIVSARW-UHFFFAOYSA-N[1][5][7][9]
Canonical SMILES CC(=O)C1=CC=C(C=C1)C=O[2][5][7][8][9]

Spectroscopic Data

Spectroscopic analysis confirms the unique bifunctional structure of this compound.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks / ShiftsSource(s)
¹H NMR Signals for aldehyde, aromatic, and acetyl protons. The spectrum typically shows a singlet for the aldehyde proton, two doublets for the para-substituted aromatic protons, and a singlet for the three acetyl protons.[1]
¹³C NMR Provides definitive evidence of the structure by identifying the distinct chemical environments of each carbon atom.[1][8][11]
IR Spectroscopy Shows characteristic carbonyl stretching vibrations for the aldehyde (approx. 1706 cm⁻¹) and the ketone (approx. 1687 cm⁻¹).[12]
Mass Spectrometry (GC-MS) The molecular ion peak corresponds to its molecular weight, confirming the compound's identity.[8][13]

Experimental Protocols: Synthesis

A common and effective method for synthesizing this compound is through the palladium-catalyzed carbonylation of an aryl halide precursor.

Synthesis of this compound from 4'-Iodoacetophenone

This protocol details the synthesis via a palladium-catalyzed formylation reaction using carbon monoxide and sodium formate (B1220265).

Materials and Equipment:

  • 50 mL round-bottomed flask

  • Gas inlet tube

  • Reflux condenser

  • Magnetic stirring bar

  • MCM-41-2PPdCl₂ (Palladium catalyst)

  • 4'-Iodoacetophenone (Aryl halide)

  • Sodium formate (HCOONa)

  • N,N-dimethylformamide (DMF), anhydrous

  • Carbon monoxide (CO) gas

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) (for chromatography)

Procedure:

  • Reaction Setup: Charge a 50 mL round-bottomed flask with the palladium catalyst (0.05 mmol Pd), 4'-Iodoacetophenone (5.0 mmol), and sodium formate (7.5 mmol).[10]

  • Inert Atmosphere: Equip the flask with a gas inlet, reflux condenser, and magnetic stirrer. Flush the entire system with carbon monoxide (CO) gas.[10]

  • Solvent Addition: Add 5 mL of anhydrous DMF to the flask via syringe.[10]

  • Reaction Conditions: Pass a slow stream of CO gas into the suspension. Heat the mixture to 120 °C and stir vigorously for 11 hours.[10]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with 50 mL of diethyl ether.[10]

  • Catalyst Removal: Separate the palladium catalyst by filtration. Wash the recovered catalyst with distilled water (2 x 10 mL), ethanol (B145695) (2 x 10 mL), and diethyl ether (2 x 10 mL) for potential reuse.[10]

  • Extraction: Wash the ethereal solution with water (3 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.[10]

  • Purification: Concentrate the solution under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel using a hexane-ethyl acetate (10:1) eluent to yield this compound.[10]

G Workflow for the Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification n1 1. Charge flask with Pd Catalyst, Aryl Halide, and Sodium Formate n2 2. Flush system with Carbon Monoxide n3 3. Add anhydrous DMF n4 4. Heat to 120°C Stir for 11 hours under CO stream n3->n4 n5 5. Cool and dilute with Diethyl Ether n4->n5 n6 6. Filter to remove catalyst n5->n6 n7 7. Wash with water and dry organic layer n6->n7 n8 8. Purify by Column Chromatography n7->n8 n9 Final Product: This compound n8->n9

Caption: Palladium-catalyzed synthesis of this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a significant building block in medicinal chemistry and materials science.

Intermediate for Bioactive Molecules

Derivatives of this compound are being explored for their therapeutic potential.[1] Studies have indicated that certain derivatives can induce apoptosis (programmed cell death) in cancer cell lines, positioning the compound as a valuable scaffold for developing new anticancer agents.[1] The synthesis of triphenylmethane-based structures from benzaldehyde (B42025) derivatives has garnered attention for their potential as inhibitors of protein kinases, which are often dysregulated in cancer.[14]

Role in Suppressing Oncogenic Signaling

Benzaldehyde and its derivatives have been shown to possess anti-inflammatory and antitumor properties.[15][16] Research indicates that benzaldehyde can suppress multiple major signaling pathways that are frequently activated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[16] This suppressive action is linked to the regulation of 14-3-3ζ family proteins, which act as signaling hubs in oncogenic networks.[16] Benzaldehyde derivatives have also been found to inhibit the production of aflatoxin B1 by Aspergillus flavus by downregulating the expression of key genes in the toxin's biosynthetic pathway.[17]

G Conceptual Inhibition of Cancer Signaling by Benzaldehyde Derivatives cluster_pathways Oncogenic Signaling Pathways substance Benzaldehyde Derivatives hub 14-3-3ζ Protein Hub substance->hub Regulates p1 PI3K/AKT/mTOR substance->p1 p2 STAT3 substance->p2 p3 NFκB substance->p3 p4 ERK/MAPK substance->p4 hub->p1 hub->p2 hub->p3 hub->p4 outcome Inhibition of Carcinogenesis, Metastasis, and Chemoresistance

References

4-Acetylbenzaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Acetylbenzaldehyde: Molecular Structure, Properties, and Applications

Abstract

This compound is a bifunctional aromatic compound featuring both an aldehyde and a ketone group, making it a versatile building block in organic synthesis. Its unique electronic and steric properties allow for chemoselective reactions, rendering it a valuable precursor for pharmaceuticals, advanced materials, and fine chemicals. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic signatures, and synthetic routes of this compound. Furthermore, it details key experimental protocols and explores its applications in drug development, with a focus on its role in modulating critical cellular signaling pathways.

Molecular Structure and Properties

This compound, also known as 4-formylacetophenone, possesses a benzene (B151609) ring substituted at the 1 and 4 positions with a formyl (-CHO) group and an acetyl (-COCH₃) group, respectively. The presence of these two distinct carbonyl groups governs its chemical behavior and reactivity.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is critical for its handling, storage, and application in various experimental setups.

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms 4-Formylacetophenone, p-Acetylbenzaldehyde[3][4]
CAS Number 3457-45-2[2]
Molecular Formula C₉H₈O₂[2][5]
Molecular Weight 148.16 g/mol [2][6]
Appearance White to light yellow solid[3]
Melting Point 33-36 °C[5][6]
Boiling Point 286.4 ± 23.0 °C at 760 mmHg[5]
Density 1.1 ± 0.1 g/cm³[5]
Solubility Soluble in organic solvents like DCM, ethyl acetate (B1210297).
SMILES CC(=O)C1=CC=C(C=C1)C=O[2]
InChI Key KTFKRVMXIVSARW-UHFFFAOYSA-N[2][6]
Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound. The key spectral data are compiled below.

Spectroscopic DataValueReference(s)
¹H NMR (400 MHz, CDCl₃)δ (ppm): 10.11 (s, 1H, CHO), 8.05 (d, J=8.2 Hz, 2H, Ar-H), 7.98 (d, J=8.2 Hz, 2H, Ar-H), 2.67 (s, 3H, COCH₃)[1]
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 197.4 (C=O, ketone), 191.7 (C=O, aldehyde), 141.2 (C-acetyl), 139.0 (C-formyl), 129.8 (Ar-CH), 128.8 (Ar-CH), 27.0 (CH₃)[1]
Infrared (IR) (cm⁻¹)~3030 (Aromatic C-H stretch), ~2820 & ~2720 (Aldehyde C-H stretch, Fermi doublet), ~1706 (Aldehyde C=O stretch), ~1687 (Ketone C=O stretch), ~1600 (Aromatic C=C stretch)[5][7]
Mass Spec. (MS) Molecular Ion [M]⁺: m/z 148. Key fragments: m/z 133 ([M-CH₃]⁺), 120 ([M-CO]⁺), 119 ([M-CHO]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺), 43 ([CH₃CO]⁺). Fragmentation is driven by α-cleavage at both carbonyl groups.[8][9]

Synthesis and Reactivity

The bifunctional nature of this compound allows for diverse synthetic strategies for its preparation and subsequent modification.

Synthetic Methods

Several reliable methods exist for the synthesis of this compound:

  • Palladium-Catalyzed Carbonylation : A prominent method involves the carbonylation of 4'-bromoacetophenone (B126571) using a palladium catalyst, which introduces the formyl group.

  • Oxidation Reactions : The compound can be synthesized via the oxidation of 4-methylacetophenone using an oxidizing agent like a combination of iron(III) chloride and N-bromosuccinimide in the presence of oxygen.[1]

  • Friedel-Crafts Acylation : A classic approach is the Friedel-Crafts acylation of benzaldehyde (B42025) derivatives.[1] This method is detailed in the experimental protocols section.

Chemical Reactivity

The key to the utility of this compound is the differential reactivity of its two carbonyl groups. The aldehyde group is generally more electrophilic and sterically accessible than the ketone group.[1] This allows for a high degree of chemoselectivity in reactions such as:

  • Selective Reduction : The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165), leaving the ketone intact. Conversely, stronger or specialized reducing systems can target the ketone.[1]

  • Selective Protection : The aldehyde group can be selectively protected, for instance, as a dithiane, allowing for subsequent reactions at the ketone functionality.[1]

  • Oxidation : The aldehyde can be selectively oxidized to a carboxylic acid using agents like silver(I) catalysts, yielding 4-acetylbenzoic acid.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and a key reaction of this compound.

Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from a protected benzaldehyde precursor, followed by deprotection.

Workflow Diagram:

Synthesis Workflow: Friedel-Crafts Acylation cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection & Workup Reactants Benzaldehyde Diacetal + Acetic Anhydride (B1165640) + AlCl₃ (Lewis Acid) Reaction Stir at 0-5°C in DCM Reactants->Reaction Combine Product1 Acylated Intermediate Reaction->Product1 Yields Hydrolysis Aqueous Acid Workup (e.g., HCl) Product1->Hydrolysis Extraction Extract with Ethyl Acetate Hydrolysis->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Final Pure this compound Purification->Final

Caption: Workflow for the synthesis of this compound.

Protocol:

  • Protection: Benzaldehyde (1.0 eq) is first protected as its diethyl acetal (B89532) by reacting with triethyl orthoformate and a catalytic amount of acid in ethanol.

  • Flask Setup: An oven-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the benzaldehyde diethyl acetal (1.0 eq) and anhydrous dichloromethane (B109758) (DCM). The solution is cooled to 0°C in an ice bath.

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • Acylating Agent: Acetic anhydride (1.1 eq) is dissolved in anhydrous DCM and added dropwise via the addition funnel over 30 minutes.

  • Reaction: The reaction mixture is stirred at 0-5°C for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Quenching & Deprotection: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl. This step also hydrolyzes the acetal protecting group.

  • Workup: The mixture is stirred vigorously for 30 minutes. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Chemoselective Reduction of Aldehyde

This protocol details the selective reduction of the more reactive aldehyde group to a primary alcohol.

Protocol:

  • Dissolution: this compound (1.0 eq) is dissolved in methanol (B129727) in a round-bottomed flask and the solution is cooled to 0°C in an ice bath.

  • Reducing Agent: Sodium borohydride (NaBH₄, 0.3 eq) is added slowly in small portions over 15 minutes, ensuring the temperature remains below 5°C. The lower stoichiometry of NaBH₄ favors the reduction of the more reactive aldehyde.

  • Reaction Monitoring: The reaction is stirred at 0°C and monitored by TLC until the starting material is consumed (typically 30-60 minutes).

  • Quenching: The reaction is quenched by the slow addition of acetone (B3395972) to consume excess NaBH₄.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Workup: Water is added to the residue, and the product is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated to yield 4-acetylbenzyl alcohol, which can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Research

The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications.

  • Anticancer Agents : Derivatives of benzaldehyde have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[1] Studies on benzyloxybenzaldehyde derivatives, for example, demonstrated that they can arrest the cell cycle and induce apoptosis in HL-60 leukemia cells through the mitochondrial pathway.[10]

  • Enzyme Inhibition : The carbonyl groups can interact with active sites of enzymes, making its derivatives candidates for enzyme inhibitor studies, which is a cornerstone of modern drug development.[10]

  • Signaling Pathway Modulation : Benzaldehyde compounds have been found to modulate key cellular signaling pathways implicated in cancer and inflammation, such as the MAPK and caspase cascades.[11][12]

Role in Cellular Signaling Pathways

Understanding how drug candidates interact with cellular pathways is critical for drug development. Derivatives of this compound have been implicated in modulating pathways that control cell survival, proliferation, and death.

Inhibition of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth and survival. Its dysregulation is a hallmark of many cancers. Benzaldehyde derivatives have been shown to exert anti-inflammatory and anti-cancer effects by inhibiting this pathway.[12]

MAPK Signaling Pathway Inhibition LPS LPS (Inflammatory Stimulus) Receptor Toll-like Receptor (TLR4) LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P Transcription Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription Activation Response Inflammatory Response (iNOS, COX-2, IL-6) Transcription->Response Drug Benzaldehyde Derivative Drug->MAPK Inhibits Phosphorylation

Caption: Inhibition of the MAPK pathway by benzaldehyde derivatives.

Induction of Caspase-Mediated Apoptosis

Many cytotoxic compounds exert their anticancer effects by triggering the caspase cascade, a proteolytic pathway that executes programmed cell death. Benzaldehyde derivatives can initiate this intrinsic apoptotic pathway.[11]

Caspase-Mediated Apoptosis Pathway Drug This compound Derivative Mito Mitochondrial Stress (Bax/Bcl-2 ratio ↑) Drug->Mito CytC Cytochrome c Release Mito->CytC ActiveCasp9 Active Caspase-9 (Initiator) CytC->ActiveCasp9 Forms Apoptosome Apaf1 Apaf-1 Apaf1->ActiveCasp9 Forms Apoptosome Casp9 Pro-Caspase-9 Casp9->ActiveCasp9 Forms Apoptosome Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 Cleavage & Activation ActiveCasp3 Active Caspase-3 (Executioner) ActiveCasp9->ActiveCasp3 PARP PARP ActiveCasp3->PARP Cleavage Apoptosis DNA Fragmentation & Apoptosis PARP->Apoptosis Leads to

Caption: Apoptosis induction via the intrinsic caspase pathway.

Conclusion

This compound is a molecule of significant interest to synthetic chemists and drug development professionals. Its structural simplicity, coupled with the nuanced reactivity of its dual carbonyl functionalities, provides a robust platform for the creation of complex molecular architectures. The demonstrated biological activities of its derivatives, particularly in the modulation of cancer-related signaling pathways, underscore its potential as a foundational scaffold for the development of novel therapeutic agents. The detailed data and protocols provided in this guide serve as a valuable resource for researchers aiming to harness the synthetic and medicinal potential of this versatile compound.

References

The Bifunctional Nature of 4-Acetylbenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Unique Chemical Properties and Applications of 4-Acetylbenzaldehyde.

This in-depth technical guide explores the bifunctional nature of this compound, a versatile aromatic compound featuring both an aldehyde and a ketone functional group. This unique structural characteristic imparts a differential reactivity that makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document provides a detailed overview of its chemical properties, spectroscopic data, key reactions with experimental protocols, and its role in the synthesis of compounds with therapeutic potential.

Physicochemical and Spectroscopic Properties

This compound, also known as 4-formylacetophenone, is a solid at room temperature with a melting point of 33-36 °C. Its bifunctional nature, with an aldehyde and a ketone group at the para positions of a benzene (B151609) ring, governs its chemical behavior. The aldehyde group is generally more electrophilic and, therefore, more reactive towards nucleophiles and reducing agents compared to the ketone group. This difference in reactivity is the cornerstone of its utility in chemoselective reactions.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₈O₂[1]
Molecular Weight148.16 g/mol [1]
CAS Number3457-45-2[1]
Melting Point33-36 °C
AppearanceWhite to light yellow solidTCI America
Table 2: Spectroscopic Data of this compound
SpectroscopyPeak/ShiftAssignment
¹H NMR (CDCl₃)δ 10.12 (s, 1H)Aldehyde proton (-CHO)
δ 8.11 (d, J=8.1 Hz, 2H)Aromatic protons (ortho to -CHO)
δ 7.99 (d, J=8.4 Hz, 2H)Aromatic protons (ortho to -COCH₃)
δ 2.67 (s, 3H)Acetyl protons (-COCH₃)
¹³C NMR (CDCl₃)δ 197.4Ketone carbonyl carbon
δ 191.6Aldehyde carbonyl carbon
δ 141.2, 139.1Aromatic quaternary carbons
δ 129.8, 128.8Aromatic CH carbons
δ 27.0Acetyl methyl carbon
IR Spectroscopy ~1706 cm⁻¹Aldehyde C=O stretch
~1687 cm⁻¹Ketone C=O stretch
~2820, 2720 cm⁻¹Aldehyde C-H stretch (Fermi doublet)
~3030 cm⁻¹Aromatic C-H stretch
~1600, 1500 cm⁻¹Aromatic C=C stretch

Chemoselective Reactions: A Workflow

The differential reactivity of the two carbonyl groups in this compound allows for a range of selective transformations. This chemoselectivity is highly valuable in multi-step organic synthesis, enabling the modification of one functional group while leaving the other intact for subsequent reactions.

Chemoselective_Reactions Chemoselective Reactions of this compound cluster_aldehyde Aldehyde Selective Reactions cluster_ketone Ketone Selective Reactions This compound This compound Selective Reduction (Aldehyde) Selective Reduction (e.g., NaBH4, cold) This compound->Selective Reduction (Aldehyde) Selective Oxidation Selective Oxidation (e.g., Ag2O) This compound->Selective Oxidation Knoevenagel Condensation Knoevenagel Condensation (Active Methylene (B1212753) Cpds) This compound->Knoevenagel Condensation Schiff Base Formation Schiff Base Formation (Primary Amines) This compound->Schiff Base Formation Selective Reduction (Ketone) Selective Reduction (e.g., Chiral Reductase) This compound->Selective Reduction (Ketone) Less Common 4-Acetylbenzyl_alcohol 4-Acetylbenzyl alcohol Selective Reduction (Aldehyde)->4-Acetylbenzyl_alcohol 4-Acetylbenzoic_acid 4-Acetylbenzoic acid Selective Oxidation->4-Acetylbenzoic_acid Chalcone_Derivative Chalcone (B49325) Derivative Knoevenagel Condensation->Chalcone_Derivative Schiff_Base Schiff Base Schiff Base Formation->Schiff_Base 4-Formylphenyl_ethanol (R)-1-(4-Formylphenyl)ethanol Selective Reduction (Ketone)->4-Formylphenyl_ethanol

Caption: Workflow of chemoselective reactions of this compound.

Experimental Protocols

Selective Reduction of the Aldehyde Group

This protocol describes the selective reduction of the aldehyde functionality in this compound to a primary alcohol using sodium borohydride (B1222165). The milder nature of NaBH₄ compared to other reducing agents, along with controlled reaction conditions, allows for the preferential reduction of the more reactive aldehyde group.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Remove the methanol/ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-acetylbenzyl alcohol.

Knoevenagel Condensation for Chalcone Synthesis

This protocol outlines the base-catalyzed condensation of this compound with an active methylene compound (e.g., acetophenone) to form a chalcone derivative. Chalcones are important intermediates in the synthesis of flavonoids and other biologically active molecules.

Materials:

  • This compound

  • Acetophenone (B1666503) (or other active methylene compound)

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol.

  • Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred solution of the carbonyl compounds at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone derivative.

Schiff Base Formation

This protocol describes the formation of a Schiff base (imine) from the reaction of this compound with a primary amine. This reaction is a condensation reaction where the aldehyde group reacts with the amine to form a C=N double bond.

Materials:

  • This compound

  • A primary amine (e.g., aniline)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate upon cooling. If not, reduce the solvent volume using a rotary evaporator.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a desiccator.

Application in Drug Development: Inducing Apoptosis in Cancer Cells

Derivatives of this compound, particularly chalcones, have been investigated for their potential as anticancer agents.[2][3] These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[4][5][6] The mechanism of action often involves the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Pathway Simplified Apoptosis Pathway Induced by this compound Derivatives 4-Acetylbenzaldehyde_Derivative This compound Derivative (e.g., Chalcone) ROS_Generation Increased Reactive Oxygen Species (ROS) 4-Acetylbenzaldehyde_Derivative->ROS_Generation Bcl2_Family Regulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) 4-Acetylbenzaldehyde_Derivative->Bcl2_Family Cell_Cycle_Arrest G2/M Cell Cycle Arrest 4-Acetylbenzaldehyde_Derivative->Cell_Cycle_Arrest Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Bcl2_Family->Mitochondrial_Dysfunction Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3, -9) Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

References

An In-depth Technical Guide to the Reactivity of 4-Acetylbenzaldehyde's Carbonyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylbenzaldehyde is a versatile bifunctional molecule featuring both an aldehyde and a ketone carbonyl group. The inherent electronic and steric differences between these two functionalities allow for a high degree of chemoselectivity in various organic transformations. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on selective reduction, oxidation, and nucleophilic addition reactions. Detailed experimental protocols, quantitative data, and logical diagrams are presented to assist researchers in leveraging the unique chemical properties of this compound in synthetic chemistry and drug development.

Introduction: The Duality of Reactivity

The synthetic utility of this compound stems from the differential reactivity of its two carbonyl groups. The aldehyde carbonyl is generally more electrophilic and less sterically hindered than the ketone carbonyl.[1] This is due to the presence of a single hydrogen atom attached to the aldehyde carbonyl carbon, in contrast to the electron-donating methyl group of the ketone.[2] This fundamental difference is the cornerstone of its application in multi-step syntheses, allowing for the selective modification of one carbonyl group while the other remains available for subsequent reactions.[1]

This guide will explore the practical applications of this reactivity difference in the following key areas:

  • Selective Reduction: Preferential reduction of either the aldehyde or the ketone to the corresponding alcohol.

  • Selective Oxidation: Conversion of the aldehyde to a carboxylic acid, leaving the ketone untouched.

  • Nucleophilic Addition: Chemoselective reactions such as the Knoevenagel condensation and Wittig reaction.

  • Selective Protection: Masking the more reactive aldehyde group to enable reactions at the ketone center.

Chemoselective Reduction of Carbonyl Groups

The selective reduction of one carbonyl group in this compound is a critical transformation for the synthesis of various functionalized molecules. The choice of reducing agent and reaction conditions dictates which carbonyl group is preferentially reduced.

Selective Reduction of the Aldehyde Group

The higher reactivity of the aldehyde group makes its selective reduction the more common pathway.[1] Mild reducing agents can be employed to achieve high chemoselectivity.

Table 1: Quantitative Data for Selective Aldehyde Reduction

Reducing Agent/SystemSolventTemperatureTimeProductYield (%)Reference
NaBH₄ / NaNO₃ / H₂OWaterRoom Temp.50 min4-(1-hydroxyethyl)benzaldehyde92%[3]
NaBH₄ / Na₂C₂O₄ / H₂OWaterRoom Temp.90-180 min4-(1-hydroxyethyl)benzaldehyde93-95%[4]
γ-Fe₂O₃@HAP-Pd / H₂WaterRoom Temp.-4-(1-hydroxyethyl)benzaldehydeModerate to Excellent[5]
Catalytic Transfer Hydrogenation2-Alkanols--4-(1-hydroxyethyl)benzaldehydeHigh[6]
Selective Reduction of the Ketone Group

While less common due to the lower reactivity of the ketone, its selective reduction is achievable, most notably through enzymatic methods which can offer high chemo- and enantioselectivity.[7][8] A notable chemical method is the Luche reduction, which can show selectivity for ketones in the presence of aldehydes.[9]

Table 2: Quantitative Data for Selective Ketone Reduction

Reducing Agent/SystemSolventTemperatureTimeProductYield (%)Reference
Chiralidon-R (ADH)2-Propanol/Water (9:1)--(R)-1-(4-formylphenyl)ethanol96.5%[7]
CeCl₃ / NaBH₄ (Luche Reduction)Methanol--1-(4-formylphenyl)ethanol-[9]

Experimental Protocols: Reduction Reactions

Protocol for Selective Reduction of the Aldehyde Group with NaBH₄/NaNO₃

This protocol is adapted from a general procedure for the selective reduction of aldehydes.[3]

Materials:

Procedure:

  • To a 10 mL round-bottomed flask equipped with a magnetic stirrer, add this compound (1 mmol, 148.16 mg).

  • Add deionized water (3 mL).

  • In one portion, add sodium nitrate (3 mmol, 255 mg) and sodium borohydride (1.25 mmol, 47 mg).

  • Stir the mixture at room temperature for 50 minutes.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (B1210297) (9:1) eluent.

  • Upon completion, add 5 mL of water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain 4-(1-hydroxyethyl)benzaldehyde.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup A This compound in Water B Add NaNO3 and NaBH4 A->B 1 portion C Stir at RT for 50 min B->C D Monitor by TLC C->D E Quench with Water D->E Upon completion F Extract with Diethyl Ether E->F G Dry with Na2SO4 F->G H Evaporate Solvent G->H I 4-(1-hydroxyethyl)benzaldehyde H->I G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup A This compound in 2-Propanol/Water B Add Chiralidon-R A->B C Stir and Monitor by GC B->C D Filter Catalyst C->D Upon completion E Aqueous Workup and Extraction D->E F Dry Organic Phase E->F G Evaporate Solvent F->G H (R)-1-(4-formylphenyl)ethanol G->H G A Prepare DBU/Water Complex C Add DBU/Water Complex A->C B Mix this compound and Ethyl Cyanoacetate B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Filter and Wash with Water E->F Upon Completion G Isolate Product F->G G cluster_protection Protection cluster_reaction Reaction at Ketone cluster_deprotection Deprotection A This compound + Ethylene Glycol + Kaolin in Ethanol B Reflux with Water Removal A->B C Protected Aldehyde B->C D Nucleophilic Addition to Ketone C->D E Aqueous Acid D->E F Final Product E->F

References

An In-depth Technical Guide to the NMR Spectral Data of 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 4-Acetylbenzaldehyde, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols for data acquisition, and a logical visualization of spectral assignments.

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, compiled from various sources. The data were typically acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
10.14Singlet1H-Aldehyde Proton (-CHO)
8.06Doublet2H8.4Aromatic Protons (ortho to -CHO)
7.98Doublet2H8.4Aromatic Protons (ortho to -COCH₃)
2.67Singlet3H-Acetyl Protons (-COCH₃)

Note: The aromatic protons, though chemically distinct, may appear as overlapping signals or a multiplet in some spectra.[1]

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
197.4Acetyl Carbonyl Carbon (-C OCH₃)
191.7Aldehyde Carbonyl Carbon (-C HO)
141.2Aromatic Carbon (para to -CHO)
139.0Aromatic Carbon (para to -COCH₃)
129.8Aromatic Carbons (ortho to -CHO)
128.8Aromatic Carbons (ortho to -COCH₃)
27.0Acetyl Methyl Carbon (-COC H₃)

Note: Assignments are based on computational predictions and experimental data.[1][2]

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of a compound like this compound.

Sample Preparation

  • Sample Weighing: Accurately weigh between 10-50 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3][4]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds like this compound.[3][4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4][5] Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a glass wool plug to filter out any particulate matter, carefully transfer the solution into a high-quality 5 mm NMR tube.[5] The final liquid depth should be around 4-6 cm.[3][5]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely to prevent solvent evaporation and contamination.[4]

NMR Spectrometer Operation

  • Instrument Setup: The specific operational details will vary depending on the spectrometer manufacturer and software. Standard procedures are generally followed.

  • Locking: The spectrometer's magnetic field is stabilized by "locking" onto the deuterium (B1214612) signal of the solvent.[4][6]

  • Shimming: The homogeneity of the magnetic field is optimized through a process called shimming. This can be done manually or automatically to achieve sharp, well-resolved peaks.[4][6]

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure efficient signal detection.[4][7]

  • Acquisition: Set the appropriate experimental parameters, such as the number of scans, spectral width, and relaxation delay. For ¹H NMR, a small number of scans is often sufficient, while ¹³C NMR requires more scans due to the lower natural abundance of the ¹³C isotope.[4][7] Initiate data acquisition.

  • Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the familiar frequency-domain NMR spectrum. This is followed by phasing, baseline correction, and referencing the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR).[3]

Mandatory Visualization

The following diagram illustrates the logical relationship between the chemical structure of this compound and its characteristic ¹H and ¹³C NMR chemical shifts.

G cluster_structure This compound Structure cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals structure H_aldehyde δ 10.14 (s, 1H) Aldehyde structure->H_aldehyde CHO Proton H_aromatic1 δ 8.06 (d, 2H) Ortho to CHO structure->H_aromatic1 Aromatic Protons H_aromatic2 δ 7.98 (d, 2H) Ortho to COCH₃ structure->H_aromatic2 H_acetyl δ 2.67 (s, 3H) Acetyl structure->H_acetyl Methyl Protons C_acetyl_carbonyl δ 197.4 Acetyl C=O structure->C_acetyl_carbonyl Acetyl Carbonyl C_aldehyde_carbonyl δ 191.7 Aldehyde C=O structure->C_aldehyde_carbonyl Aldehyde Carbon C_aromatic1 δ 141.2 C-COCH₃ structure->C_aromatic1 Aromatic Carbons C_aromatic2 δ 139.0 C-CHO structure->C_aromatic2 C_aromatic3 δ 129.8 CH (ortho to CHO) structure->C_aromatic3 C_aromatic4 δ 128.8 CH (ortho to COCH₃) structure->C_aromatic4 C_acetyl_methyl δ 27.0 -CH₃ structure->C_acetyl_methyl Methyl Carbon

Caption: Correlation of this compound structure with its NMR signals.

References

In-Depth Technical Guide: Infrared Spectrum Analysis of 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-acetylbenzaldehyde (also known as p-formylacetophenone). It details the characteristic vibrational frequencies, offers a standardized experimental protocol for data acquisition, and presents a logical workflow for spectral analysis. This information is critical for substance identification, purity assessment, and understanding the molecular structure in research and development settings.

Molecular Structure and Functional Groups

This compound (C₉H₈O₂) is a bifunctional aromatic compound containing two distinct carbonyl groups: an aldehyde and a ketone. Its structure consists of[1] a benzene (B151609) ring substituted at the 1 and 4 positions with an acetyl group (-COCH₃) and a formyl group (-CHO). The presence and electronic environment of these functional groups give rise to a characteristic infrared spectrum.

Quantitative Infrared Spectrum Analysis

The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. The most prominent features are the carbonyl (C=O) stretching vibrations of the ketone and aldehyde, which appear as strong, distinct peaks. A detailed assignment of [2]the principal absorption bands is summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3030VariableAromatic C-H Stretch
2950 - 2850Medium/[3]StrongAliphatic C-H Stretch (from -CH₃ group)
2840 - 2720Medium [3]Aldehyde C-H Stretch (Fermi doublet)
~1706StrongAlde[4]hyde C=O Carbonyl Stretch
~1687StrongKeto[2]ne C=O Carbonyl Stretch
1700 - 1500Medium [2]Aromatic C=C Ring Bending/Stretching
860 - 680Strong[3]Aromatic C-H Out-of-Plane Bending

Note: The exact posit[3]ions of the peaks can vary slightly depending on the sample preparation method and the physical state of the sample.

Detailed Experimental Protocol: Acquiring the FTIR Spectrum

Accurate and reproducible FTIR spectra are obtained by following standardized procedures. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) and Thin Solid Film methods are common.

Method: Thin Solid Fil[5][6]m Preparation

This method is suitable for obtaining high-quality spectra of solid samples that are soluble in a volatile solvent.

Materials:

  • This compound sample

  • Infrared-grade volatile solvent (e.g., methylene (B1212753) chloride or acetone)

  • Infrared-transparent salt plate (e.g., NaCl or KBr)

  • Pasteur pipette or dropper

  • FTIR Spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a suitable volatile solvent like methylene chloride.

  • Plate Cleaning: E[5]nsure the salt plate is clean and dry. If necessary, clean it with a small amount of dry acetone (B3395972) and wipe with a soft tissue.

  • Film Casting: Usi[5]ng a Pasteur pipette, apply one or two drops of the prepared solution onto the surface of the salt plate.

  • Solvent Evaporation[5]: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample should remain on the plate. The ideal film is transpa[5]rent and uniform.

  • Background Spectrum[5]: Place the clean, empty salt plate (or no sample) in the spectrometer's sample holder and acquire a background spectrum. This is crucial for correcting for atmospheric H₂O and CO₂, as well as any instrumental artifacts.

  • Sample Spectrum Acquisition: Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.

  • Data Collection: [5]Acquire the infrared spectrum. The typical range for analysis is 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum should be analyzed for peak position, intensity, and shape to identify the functional groups present.

  • Post-Analysis: Af[7]ter analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., dry acetone), dry it, and return it to a desiccator for storage.

Workflow for FT[5][8]IR Spectral Analysis

The process of analyzing an FTIR spectrum follows a logical progression from sample preparation to final interpretation. This workflow ensures a systematic and thorough examination of the spectral data.

FTIR_Workflow cluster_prep Phase 1: Preparation & Acquisition cluster_analysis Phase 2: Data Processing & Interpretation cluster_output Phase 3: Final Output Sample Sample (this compound) Prep Sample Preparation (e.g., Thin Film Method) Sample->Prep Spectrometer FTIR Spectrometer Prep->Spectrometer Acquire Data Acquisition (Collect Spectrum) Spectrometer->Acquire Process Data Processing (Baseline Correction, Normalization) Acquire->Process PeakPick Peak Identification (Wavenumber & Intensity) Process->PeakPick Assign Vibrational Assignment (Correlation Charts / Databases) PeakPick->Assign Structure Structural Elucidation (Confirm Functional Groups) Assign->Structure Report Final Report & Interpretation Structure->Report

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-acetylbenzaldehyde. Due to the bifunctional nature of this aromatic compound, featuring both an aldehyde and a ketone group, its fragmentation pattern is expected to exhibit characteristics of both functionalities. This document outlines the principal fragmentation pathways, offers a detailed experimental protocol for its analysis, and presents visual workflows to facilitate understanding.

Predicted Electron Ionization Fragmentation of this compound

Under electron ionization, this compound (C₉H₈O₂) with a molecular weight of 148.16 g/mol , is anticipated to undergo several key fragmentation processes. The primary fragmentations are expected to occur via α-cleavage adjacent to the carbonyl groups of the aldehyde and acetyl functionalities.

The molecular ion (M⁺•) is formed by the loss of an electron and will have a mass-to-charge ratio (m/z) of 148. The subsequent fragmentation will likely follow these pathways:

  • Loss of a Hydrogen Radical (•H): Cleavage of the aldehydic C-H bond, a characteristic fragmentation of benzaldehydes, would result in a stable acylium ion at m/z 147 .[1][2]

  • Loss of a Methyl Radical (•CH₃): α-cleavage at the acetyl group, a typical fragmentation for acetophenones, would lead to the formation of the 4-formylbenzoyl cation at m/z 133 .[3][4]

  • Formation of the Acetyl Cation: Cleavage of the bond between the aromatic ring and the acetyl group would produce an acylium ion at m/z 43 (CH₃CO⁺).[3][4]

  • Loss of a Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the aldehyde group would result in the 4-acetylphenyl cation at m/z 119 .

  • Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting fragment ion at m/z 133 could further lose a molecule of carbon monoxide to form a phenyl cation derivative at m/z 105 . A similar loss of CO from the molecular ion is also a possibility, which is a known fragmentation pathway for some aromatic aldehydes.[1][2]

Based on the fragmentation of analogous compounds, the most abundant fragment ions (base peak) are likely to be the acylium ions formed by the loss of the methyl radical (m/z 133) or the acetyl cation (m/z 43), due to their resonance stabilization.

Predicted Mass Spectrometry Data for this compound
m/z Proposed Fragment Ion Proposed Fragmentation Pathway
148[C₉H₈O₂]⁺•Molecular Ion (M⁺•)
147[C₉H₇O₂]⁺M⁺• - •H (Loss of hydrogen radical from the aldehyde)
133[C₈H₅O₂]⁺M⁺• - •CH₃ (Loss of methyl radical from the acetyl group)
119[C₈H₇O]⁺M⁺• - •CHO (Loss of formyl radical)
105[C₇H₅O]⁺[M - CH₃]⁺ - CO (Loss of carbon monoxide from m/z 133)
91[C₇H₇]⁺Further fragmentation of phenyl-containing ions
77[C₆H₅]⁺Further fragmentation of phenyl-containing ions
43[C₂H₃O]⁺[CH₃CO]⁺ (Acetyl cation)

Experimental Protocol for Mass Spectrometry Analysis

The following provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a final concentration of 100 µg/mL.

  • Standard Preparation: Prepare a series of calibration standards if quantitative analysis is required.

  • Quality Control: Include a solvent blank and a known reference standard for quality control purposes.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

  • Injector: Set to 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5][6]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 300.

3. Data Acquisition and Analysis:

  • Acquisition Software: Use the instrument's proprietary software to set up the acquisition method and run the samples.

  • Data Processing:

    • Integrate the chromatographic peaks.

    • Extract the mass spectrum for the peak corresponding to this compound.

    • Identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with a library database (e.g., NIST) for confirmation, if available.

    • Propose fragmentation pathways based on the observed ions.

Visualizing the Fragmentation and Workflow

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G M This compound (m/z 148) frag147 [M-H]⁺ (m/z 147) M->frag147 - •H frag133 [M-CH₃]⁺ (m/z 133) M->frag133 - •CH₃ frag119 [M-CHO]⁺ (m/z 119) M->frag119 - •CHO frag43 [CH₃CO]⁺ (m/z 43) M->frag43 α-cleavage frag105 [M-CH₃-CO]⁺ (m/z 105) frag133->frag105 - CO

Caption: Predicted EI fragmentation of this compound.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z) ionize->detect spectrum Obtain Mass Spectrum detect->spectrum identify Identify Fragments spectrum->identify pathway Propose Fragmentation Pathway identify->pathway

Caption: General workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Safety of 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety information for 4-Acetylbenzaldehyde (CAS No. 3457-45-2), intended for researchers, scientists, and professionals in drug development. It covers physical and chemical properties, hazard identification, handling procedures, and emergency measures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
Molecular Formula C₉H₈O₂[1][2][3]
Molecular Weight 148.16 g/mol [1][2][3][4]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[5]
Melting Point 33-36 °C (lit.)[1][4][6]
Boiling Point 286.4 ± 23.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 106.6 ± 19.6 °C[1]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[1]
Solubility No data available
LogP 1.52[1]

Hazard Identification and Safety Precautions

While some safety data sheets indicate that no comprehensive hazard classification is available for this compound, it is crucial to handle it with care, following standard laboratory safety protocols.[7] Personal protective equipment (PPE) should always be used.

Personal Protective Equipment (PPE) Recommendations:

Protection TypeSpecificationReference
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH)[7]
Skin Protection Chemical impermeable gloves, fire/flame resistant and impervious clothing[7]
Respiratory Protection Dust mask type N95 (US) or equivalent

Emergency Procedures and First-Aid Measures

In the event of exposure or an accident, immediate and appropriate action is critical. The following diagram outlines the recommended first-aid procedures.

FirstAid cluster_exposure Exposure Route cluster_action First-Aid Action Inhalation Inhalation Move_Fresh_Air Move to fresh air Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash with soap and water Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse immediately with plenty of water for at least 15 mins Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Clean mouth with water and drink plenty of water afterwards Ingestion->Rinse_Mouth Give_Oxygen If breathing is difficult, give oxygen Move_Fresh_Air->Give_Oxygen Artificial_Respiration If not breathing, give artificial respiration Move_Fresh_Air->Artificial_Respiration Seek_Medical_Attention Seek medical attention Artificial_Respiration->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention if irritation persists Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

First-aid measures for this compound exposure.

Firefighting Measures

In case of a fire involving this compound, specific extinguishing media and protective actions are required.

Firefighting cluster_media Suitable Extinguishing Media cluster_ppe Protective Actions for Firefighters Fire Fire Involving This compound Dry_Chemical Dry Chemical Fire->Dry_Chemical CO2 Carbon Dioxide Fire->CO2 Foam Alcohol-Resistant Foam Fire->Foam SCBA Wear self-contained breathing apparatus (SCBA) Fire->SCBA Protective_Gear Wear full protective gear Fire->Protective_Gear

Recommended firefighting measures for this compound.

Accidental Release Measures

Proper containment and cleanup of spills are necessary to prevent environmental contamination and personnel exposure.

SpillResponse Spill Spill Occurs Ventilate Ensure adequate ventilation Spill->Ventilate Ignition Remove all sources of ignition Spill->Ignition Evacuate Evacuate personnel to safe areas Spill->Evacuate PPE Wear Personal Protective Equipment (gloves, goggles, respirator) Spill->PPE Contain Contain spillage PPE->Contain Collect Collect with spark-proof tools or inert absorbent material Contain->Collect Avoid_Drains Prevent entry into drains Contain->Avoid_Drains Dispose Place in suitable, closed containers for disposal Collect->Dispose HandlingStorage cluster_handling Safe Handling cluster_storage Proper Storage Ventilation Use in a well-ventilated area Avoid_Contact Avoid contact with skin, eyes, and clothing Ventilation->Avoid_Contact No_Ignition Keep away from ignition sources Avoid_Contact->No_Ignition PPE Wear appropriate PPE No_Ignition->PPE Container Keep container tightly closed PPE->Container Location Store in a cool, dry, well-ventilated place Container->Location Inert_Atmosphere Store under inert gas (e.g., Nitrogen) Location->Inert_Atmosphere Separate Store away from incompatible materials Inert_Atmosphere->Separate End End: Safe Use Separate->End Start Start: Receiving Chemical Start->Ventilation

References

A Technical Guide to the Solubility of 4-Acetylbenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Acetylbenzaldehyde in various organic solvents. As a bifunctional aromatic compound, understanding its solubility is critical for applications in organic synthesis, medicinal chemistry, and materials science. This document consolidates available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for these experimental procedures. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also known as 4-formylacetophenone, is an organic compound with the molecular formula C₉H₈O₂.[1][2] Its structure features both an aldehyde and a ketone functional group attached to a benzene (B151609) ring, making it a versatile building block in chemical synthesis. The solubility of this compound is a fundamental physical property that dictates its handling, reaction conditions, purification, and formulation. This guide aims to provide a detailed technical overview of its solubility characteristics in common organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₈O₂[1][2]
Molecular Weight148.16 g/mol [1][2]
AppearanceOff-white to slight yellow solid[3]
Melting Point33-36 °C (lit.)[2][3]
CAS Number3457-45-2[2][3]

Solubility Profile of this compound

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Alcohols Methanol, EthanolSolubleThe polar hydroxyl group of alcohols can interact with the carbonyl groups of this compound.
Ketones Acetone, Methyl Ethyl KetoneSoluble"Like dissolves like" principle; the ketone functionality of the solvent interacts well with the ketone and aldehyde groups of the solute.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleEthers are good solvents for a wide range of organic compounds.
Esters Ethyl Acetate (B1210297)SolubleEthyl acetate is a moderately polar solvent capable of dissolving many organic compounds.
Halogenated Hydrocarbons Dichloromethane, ChloroformSolubleThese solvents are effective for a wide range of organic solutes.
Aromatic Hydrocarbons Toluene, BenzeneSolubleThe aromatic ring of the solvent interacts favorably with the benzene ring of this compound.
Apolar Hydrocarbons Hexane, CyclohexaneSparingly SolubleThe overall polarity of this compound may limit its solubility in highly non-polar solvents.
Water Sparingly Soluble to InsolubleThe hydrophobic benzene ring and the overall size of the molecule are expected to limit its solubility in water, despite the presence of polar carbonyl groups.[4][9]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The isothermal saturation method is a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at various temperatures.

Materials:

  • This compound (purity > 97%)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath or magnetic stirrer with a heating mantle

  • Calibrated thermometer

  • Analytical balance (±0.0001 g)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Place the vial in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the solid to settle for at least 2 hours.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the collected sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

    • Record the exact weight of the collected filtrate.

    • Dilute the filtrate with the same solvent to a concentration suitable for the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • The solubility (S) can be expressed in various units, such as g/100g of solvent or mole fraction (x).

    • In g/100g of solvent:

      • S = (mass of solute / mass of solvent) * 100

    • As a mole fraction:

      • x = (moles of solute) / (moles of solute + moles of solvent)

Logical Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation A Add excess this compound to solvent B Equilibrate in thermostatic bath A->B C Settle the solid B->C D Withdraw supernatant C->D E Filter the sample D->E F Dilute the sample E->F G Analyze by HPLC/GC F->G H Determine concentration from calibration curve G->H I Calculate solubility (g/100g or mole fraction) H->I

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound in various organic solvents. While quantitative data remains to be experimentally determined, the qualitative assessment and the detailed experimental protocol presented herein offer a solid starting point for researchers and professionals. The provided workflow diagram illustrates the logical steps for accurate solubility measurement. A thorough understanding and quantitative determination of the solubility of this compound will facilitate its effective use in synthesis, formulation, and other applications within the chemical and pharmaceutical industries.

References

An In-depth Technical Guide to the Physical Properties of 4-Acetylbenzaldehyde, with a Focus on its Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the physical properties of 4-acetylbenzaldehyde, with a primary focus on its melting point. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the key physical characteristics, a standard protocol for melting point determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, also known as 4-formylacetophenone, is an organic compound with the chemical formula C₉H₈O₂.[1] It possesses both an aldehyde and a ketone functional group, making it a valuable intermediate in various organic syntheses. Its structure consists of a benzene (B151609) ring substituted with an acetyl group and a formyl group at the para position.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental procedures.

PropertyValueReference
Melting Point 33-36 °C [2][3]
Molecular Formula C₉H₈O₂[1][4][5]
Molecular Weight 148.16 g/mol [1][3]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[5]
Boiling Point 286.4 °C at 760 mmHg[3]
Density 1.117 g/cm³[3]
Flash Point 106.6 °C[3]
Refractive Index 1.562[3]
CAS Number 3457-45-2[2]

Experimental Protocol: Melting Point Determination

The following is a standard protocol for determining the melting point of a solid organic compound such as this compound using a capillary melting point apparatus.

3.1. Materials and Equipment

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

  • Spatula

3.2. Procedure

  • Sample Preparation:

    • Ensure the this compound sample is pure and dry. If necessary, purify the sample by recrystallization.

    • Grind a small amount of the crystalline sample into a fine powder using a clean, dry mortar and pestle.

  • Capillary Tube Packing:

    • Tamp the open end of a capillary tube into the powdered sample to collect a small amount of the solid.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

    • Repeat until the packed sample is approximately 2-3 mm high.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the starting temperature of the apparatus to approximately 10-15 °C below the expected melting point of 33-36 °C.

    • Set the heating rate to a slow and steady pace, typically 1-2 °C per minute, to ensure accurate determination.

  • Melting Point Observation:

    • Observe the sample through the magnifying lens of the apparatus as the temperature rises.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the entire sample has completely melted (the completion of melting).

    • The melting point is reported as the range between these two temperatures.

  • Post-Measurement:

    • Allow the apparatus to cool down before performing any subsequent measurements.

    • Dispose of the used capillary tube in the appropriate glass waste container.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_post Post-Measurement start Start grind Grind Sample to Fine Powder start->grind pack Pack Sample into Capillary Tube grind->pack insert Insert Tube into Apparatus pack->insert heat Heat Sample Slowly observe Observe Melting record Record Melting Range cool Cool Down Apparatus record->cool end End dispose Dispose of Capillary Tube cool->dispose dispose->end

Workflow for Melting Point Determination.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies of 4-Acetylbenzaldehyde

Abstract

This compound is a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry due to its distinct aldehyde and ketone moieties. This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its molecular structure, vibrational spectra, and electronic properties as elucidated by computational methods, primarily Density Functional Theory (DFT). The differential reactivity of its two carbonyl groups is rationalized through the analysis of Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) maps. This document also includes detailed experimental protocols for its synthesis and a representative reaction, alongside visualizations of computational workflows and reaction pathways to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound (4-formylacetophenone) is a versatile organic building block featuring both an aldehyde and a ketone functional group attached to a benzene (B151609) ring in a para configuration. This unique structural arrangement imparts differential reactivity to the two carbonyl centers, with the aldehyde group being generally more susceptible to nucleophilic attack than the ketone group.[1] This chemoselectivity makes it a valuable precursor in the synthesis of a wide range of organic molecules, including pharmaceuticals and materials.[1]

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and predicting the reactivity of this compound.[1] These computational approaches provide insights into its geometry, vibrational modes, and the distribution of electron density, which are crucial for designing selective chemical transformations. This guide summarizes the key findings from theoretical investigations, presenting quantitative data in a structured format to aid researchers in their scientific endeavors.

Molecular Structure and Geometry

Table 1: Representative Calculated Geometrical Parameters for a Substituted Benzaldehyde Analogue

ParameterBond/AngleCalculated Value
Bond Length (Å)C=O (aldehyde)1.21 Å
C-H (aldehyde)1.11 Å
C-C (ring)1.39 - 1.41 Å
C-C (ring-aldehyde)1.48 Å
C=O (acetyl)1.23 Å
C-C (ring-acetyl)1.50 Å
C-C (acetyl-methyl)1.52 Å
Bond Angle (°)C-C-O (aldehyde)124.0°
C-C-H (aldehyde)119.0°
C-C=O (acetyl)120.0°
C-C-C (ring)118.0 - 121.0°
Dihedral Angle (°)O=C-C=C (ring)~180.0°
C-C-C=O (acetyl)~0.0° or ~180.0°

Note: These values are representative and based on DFT calculations of analogous substituted benzaldehydes.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. Theoretical frequency calculations can aid in the assignment of experimental vibrational bands. For this compound, the most characteristic vibrations are the C=O stretching modes of the aldehyde and ketone groups.

Table 2: Experimental and Representative Calculated Vibrational Frequencies for this compound

Vibrational ModeExperimental IR (cm⁻¹)Representative Calculated (cm⁻¹)Assignment
C-H stretch (aromatic)~3100-3000~3100-3050Aromatic C-H stretching
C-H stretch (aldehyde)~2820, ~2720~2850, ~2750Aldehydic C-H stretching (Fermi resonance)
C=O stretch (aldehyde)1706~1710Aldehyde carbonyl stretching
C=O stretch (ketone)1687~1690Ketone carbonyl stretching
C=C stretch (aromatic)~1600~1605Aromatic ring stretching
C-C stretch-~1270Acetyl C-C stretching
C-H bend (aromatic)~830~835Para-disubstituted ring out-of-plane bending

Note: Experimental IR data is from cited literature.[2] Calculated frequencies are representative values for similar molecules and are typically scaled to better match experimental data.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 3: Representative Calculated Electronic Properties for a Substituted Benzaldehyde Analogue

ParameterCalculated Value (eV)
HOMO Energy-6.5 eV
LUMO Energy-2.0 eV
HOMO-LUMO Gap4.5 eV

Note: These values are representative and based on DFT calculations of analogous substituted benzaldehydes.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. It allows for the calculation of atomic charges and the investigation of hyperconjugative interactions, which contribute to molecular stability. For this compound, NBO analysis would reveal the polarization of the C=O bonds and the charge distribution across the aromatic ring.

Table 4: Representative Natural Population Analysis (NPA) Charges for a Substituted Benzaldehyde Analogue

AtomNatural Charge (e)
O (aldehyde)-0.60
C (aldehyde)+0.55
O (ketone)-0.65
C (ketone)+0.70
C (ring, attached to CHO)+0.10
C (ring, attached to COCH₃)+0.15

Note: These values are representative and based on DFT calculations of analogous substituted benzaldehydes. The more positive charge on the ketonic carbon compared to the aldehydic carbon is not what is generally expected based on reactivity; this highlights the importance of considering orbital interactions and steric effects, not just atomic charges.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP of this compound, the most negative regions (electron-rich) are expected to be located around the oxygen atoms of the carbonyl groups, making them susceptible to electrophilic attack. The most positive regions (electron-poor) would be associated with the hydrogen atoms, particularly the aldehydic hydrogen, and the regions around the carbonyl carbons, indicating their susceptibility to nucleophilic attack. Computational studies confirm that the aldehyde group's higher electrophilicity favors nucleophilic attacks.[1]

Chemical Reactivity: A Theoretical Perspective

The differential reactivity of the aldehyde and ketone groups in this compound is a key feature that is well-explained by theoretical models. The aldehyde carbonyl is generally more electrophilic and thus more reactive towards nucleophiles than the ketone carbonyl.[1] This can be attributed to several factors:

  • Steric Hindrance: The aldehyde group has a hydrogen atom attached to the carbonyl carbon, which is less sterically hindering than the methyl group of the ketone.

  • Electronic Effects: The acetyl group's methyl group is weakly electron-donating, which slightly reduces the electrophilicity of the ketonic carbon compared to the aldehydic carbon. DFT calculations of the electron density distribution confirm the higher electrophilicity of the aldehyde group.[1]

This difference in reactivity allows for selective chemical transformations. For example, the aldehyde group can be selectively reduced to a primary alcohol while leaving the ketone group intact, or it can be selectively protected to allow for reactions at the ketone position.[1]

Experimental Protocols

Synthesis of this compound via Palladium-Catalyzed Carbonylation

This protocol describes the synthesis of this compound from an aryl halide using a palladium catalyst.

Materials:

  • Aryl halide (e.g., 4'-Iodoacetophenone) (5.0 mmol)

  • MCM-41-2PPdCl₂ (102 mg, 0.05 mmol Pd)

  • Sodium formate (B1220265) (HCOONa) (7.5 mmol)

  • N,N-dimethyl-formamide (DMF) (5 mL)

  • Carbon monoxide (CO) gas

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297)

Procedure:

  • A 50 mL round-bottomed flask equipped with a gas inlet tube, a reflux condenser, and a magnetic stirring bar is charged with MCM-41-2PPdCl₂, the aryl halide, and sodium formate.

  • The flask is flushed with carbon monoxide.

  • DMF is added by syringe, and a slow stream of CO is passed into the suspension.

  • The mixture is vigorously stirred at 110-130 °C for 2-20 hours.

  • After cooling to room temperature, the mixture is diluted with 50 mL of diethyl ether.

  • The palladium catalyst is separated by filtration and washed with distilled water (2 x 10 mL), ethanol (B145695) (2 x 10 mL), and ether (2 x 10 mL).

  • The ethereal solution is washed with water (3 x 20 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (hexane-ethyl acetate = 10:1) to yield this compound.

Selective Cyanosilylation of the Aldehyde Group

This protocol is representative of the selective reactions that can be performed on this compound.

Materials:

  • This compound

  • Trimethylsilyl cyanide (TMSCN)

  • Catalyst (e.g., a germylene cation complex)

  • Solvent (e.g., deuterated chloroform (B151607) for NMR monitoring)

Procedure:

  • To a solution of this compound in the chosen solvent, the catalyst is added (e.g., 0.075-0.75 mol%).

  • Trimethylsilyl cyanide is then added to the mixture.

  • The reaction is stirred at room temperature and monitored by a suitable technique (e.g., NMR spectroscopy).

  • The reaction demonstrates selectivity for the aldehyde group over the ketone group.

Visualizations

Computational Workflow for Electronic Property Analysis

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single Point Energy Calculation geom_opt->sp_calc opt_geom Optimized Geometry geom_opt->opt_geom vib_analysis Vibrational Analysis (IR/Raman Spectra) freq_calc->vib_analysis elec_analysis Electronic Property Analysis (HOMO, LUMO, MEP) sp_calc->elec_analysis nbo_analysis NBO Analysis (Charges, Interactions) sp_calc->nbo_analysis vib_freq Vibrational Frequencies vib_analysis->vib_freq elec_prop Electronic Properties elec_analysis->elec_prop nbo_analysis->elec_prop

Caption: A typical workflow for DFT-based analysis of molecular properties.

Selective Reduction Pathway of this compound

Selective_Reduction start This compound intermediate Selective Aldehyde Reduction start->intermediate NaBH₄ / mild conditions intermediate2 Selective Ketone Reduction start->intermediate2 Specific chiral catalyst / H₂ product1 4-Acetylbenzyl alcohol intermediate->product1 product2 1-(4-Formylphenyl)ethanol intermediate2->product2

Caption: Chemoselective reduction pathways of this compound.

Conclusion

Theoretical studies, predominantly using DFT methods, provide invaluable insights into the molecular structure, vibrational properties, and electronic nature of this compound. These computational models effectively rationalize the observed chemoselectivity of its two carbonyl groups, a feature that is exploited in a myriad of synthetic applications. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in chemistry and drug development, facilitating the design of new synthetic routes and the development of novel molecules based on the this compound scaffold. The synergy between theoretical predictions and experimental work will continue to drive innovation in these fields.

References

The Discovery and Synthetic History of 4-Acetylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of 4-acetylbenzaldehyde, a versatile bifunctional aromatic compound. Primarily aimed at researchers, scientists, and professionals in drug development, this document details the historical context of its first synthesis and explores the evolution of its preparation through various methodologies. Key synthetic routes, including the seminal 1950 synthesis, Friedel-Crafts acylation, palladium-catalyzed carbonylation, and oxidation reactions, are discussed in detail with accompanying experimental protocols. Physical, chemical, and spectroscopic data are summarized for easy reference. Furthermore, this guide illustrates the synthetic utility of this compound in the preparation of more complex molecules, particularly in the realm of medicinal chemistry.

Introduction

This compound (CAS No: 3457-45-2), also known as 4-formylacetophenone, is an organic compound characterized by the presence of both an aldehyde and a ketone functional group attached to a benzene (B151609) ring in a para orientation. This unique structural feature, possessing two distinct carbonyl groups with different reactivities, makes it a valuable intermediate in organic synthesis. The aldehyde group is generally more susceptible to nucleophilic attack than the ketone group, allowing for chemoselective reactions. This property is highly desirable in the multi-step synthesis of complex molecules, including pharmaceuticals and materials.

This guide delves into the history of this compound, from its initial discovery to the modern synthetic methods employed for its production. It also provides detailed experimental procedures for key synthetic transformations and summarizes its physicochemical and spectroscopic properties.

Discovery and Historical Context

The first notable synthesis of this compound was reported in 1950 by W. K. Detweiler and E. D. Amstutz in the Journal of the American Chemical Society.[1][2] Their work laid the foundation for the preparation of this class of acyl aldehydes and spurred further investigation into their chemical properties and synthetic applications.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₈O₂
Molecular Weight148.16 g/mol
Melting Point33-36 °C (lit.)
AppearanceWhite to light yellow crystalline solid
CAS Number3457-45-2

Table 2: Spectroscopic Data of this compound

SpectroscopyData
¹H NMR δ (ppm): 10.06 (s, 1H, -CHO), 8.02-7.91 (m, 2H, Ar-H), 7.78-7.72 (m, 2H, Ar-H), 2.65 (s, 3H, -COCH₃)
¹³C NMR δ (ppm): 197.7, 191.9, 139.7, 136.6, 130.0, 129.0, 26.8
IR (cm⁻¹) ~1706 (aldehyde C=O stretch), ~1687 (ketone C=O stretch)
Mass Spec (MS) Exact Mass: 148.0524 g/mol

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound. The most common and historically significant methods are detailed below.

Friedel-Crafts Acylation

A traditional and widely used method for synthesizing aromatic ketones is the Friedel-Crafts acylation.[3][4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] In the context of this compound, this would typically involve the acetylation of a protected benzaldehyde (B42025) derivative to prevent reaction at the aldehyde group.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl)

  • Substituted benzene (e.g., a protected benzaldehyde)

  • Anhydrous methylene (B1212753) chloride (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous methylene chloride.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dissolved in methylene chloride to the stirred suspension.

  • After the addition of acetyl chloride, add the aromatic substrate (1.0 equivalent) dissolved in methylene chloride dropwise, maintaining the temperature at 0°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.

Palladium-Catalyzed Carbonylation

A more modern and efficient method for the synthesis of this compound is the palladium-catalyzed carbonylation of 4'-bromoacetophenone (B126571).[1] This reaction introduces a formyl group onto the aromatic ring using carbon monoxide in the presence of a palladium catalyst.

Materials:

  • 4'-Bromoacetophenone

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Carbon monoxide (CO) gas

  • Sodium formate (B1220265) (HCOONa)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 50 mL round-bottomed flask equipped with a gas inlet, reflux condenser, and magnetic stirrer, add the palladium catalyst (e.g., 0.05 mmol), 4'-bromoacetophenone (5.0 mmol), and sodium formate (7.5 mmol).

  • Flush the flask with carbon monoxide gas.

  • Add DMF (5 mL) via syringe and pass a slow stream of CO through the suspension.

  • Stir the mixture vigorously at 110-130°C for 2-20 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether (50 mL).

  • Filter the mixture to remove the palladium catalyst.

  • Wash the ethereal solution with water (3 x 20 mL) and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (hexane-ethyl acetate (B1210297) = 10:1) to yield this compound.

Oxidation of 4-Methylacetophenone

Another synthetic approach involves the oxidation of the methyl group of 4-methylacetophenone to an aldehyde.[1] Various oxidizing agents and catalytic systems can be employed for this transformation.

Materials:

  • 4-Methylacetophenone

  • Iron(III) chloride (FeCl₃)

  • N-Bromosuccinimide (NBS)

  • Sodium chloride (NaCl)

  • Oxygen (O₂)

Procedure:

  • In a reaction vessel, combine 4-methylacetophenone, iron(III) chloride, N-bromosuccinimide, and sodium chloride.

  • Carry out the reaction under an oxygen atmosphere at 100°C for 18 hours.

  • Upon completion, the reaction mixture is worked up to isolate the this compound. A reported yield for a similar oxidation at 80°C for 16 hours is 53%.[1]

Synthetic Pathways and Applications

This compound is a valuable building block for the synthesis of more complex molecules due to the differential reactivity of its two carbonyl groups.

Synthetic Pathways to this compound

The following diagram illustrates the main synthetic routes to this compound discussed in this guide.

Synthesis_of_4_Acetylbenzaldehyde cluster_start Starting Materials cluster_reactions Synthetic Methods Protected Benzaldehyde Protected Benzaldehyde 4-Bromoacetophenone 4-Bromoacetophenone Palladium-Catalyzed\nCarbonylation Palladium-Catalyzed Carbonylation 4-Bromoacetophenone->Palladium-Catalyzed\nCarbonylation CO, Pd catalyst, HCOONa 4-Methylacetophenone 4-Methylacetophenone Oxidation Oxidation 4-Methylacetophenone->Oxidation Oxidizing Agent (e.g., FeCl₃/NBS/O₂) Friedel-Crafts\nAcylation Friedel-Crafts Acylation This compound This compound Friedel-Crafts\nAcylation->this compound Deprotection Palladium-Catalyzed\nCarbonylation->this compound Oxidation->this compound

Caption: Synthetic routes to this compound.

Application in the Synthesis of Bioactive Molecules

Derivatives of this compound have been investigated for their therapeutic potential.[1] For instance, it serves as a precursor for the synthesis of chalcones, a class of compounds known for their wide range of biological activities, including anti-cancer properties. The following workflow illustrates the general application of this compound in the synthesis and evaluation of such derivatives.

Experimental_Workflow A This compound B Reaction with Substituted Ketone/Amine A->B C Synthesis of Derivatives (e.g., Chalcones, Schiff Bases) B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Structural Characterization (NMR, IR, MS) D->E F Biological Evaluation (e.g., Cytotoxicity Assays) E->F G Identification of Bioactive Compounds F->G

References

Introduction to Carbonyl Electrophilicity in 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electrophilicity of Carbonyls in 4-Acetylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound (4-formylacetophenone) is a bifunctional aromatic compound featuring both an aldehyde and a ketone carbonyl group. The inherent differences in the electronic and steric environments of these two functional groups lead to a significant disparity in their electrophilicity, with the aldehyde carbonyl being the more reactive site for nucleophilic attack. This chemoselectivity is a cornerstone of its utility in multi-step organic synthesis, allowing for the targeted modification of one carbonyl group while the other remains available for subsequent transformations.[1] This guide provides a comprehensive analysis of the factors governing the electrophilicity of the carbonyls in this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Theoretical Framework of Carbonyl Electrophilicity

The electrophilicity of a carbonyl carbon is primarily dictated by the magnitude of its partial positive charge, which is influenced by both electronic and steric effects.[2][3]

  • Electronic Effects: The aldehyde carbonyl is directly attached to a hydrogen atom and an aromatic ring, while the ketone carbonyl is bonded to a methyl group and the aromatic ring. Alkyl groups, like the methyl group, are electron-donating (+I effect), which reduces the partial positive charge on the adjacent carbonyl carbon, thereby decreasing its electrophilicity.[4][5] The hydrogen atom on the aldehyde has a negligible electronic effect. Consequently, the aldehyde carbonyl carbon in this compound possesses a greater partial positive charge and is more electrophilic.[1][2][3] Computational studies using Density Functional Theory (DFT) have confirmed this higher electrophilicity of the aldehyde group by modeling the molecule's electron density distribution.[1]

  • Steric Effects: The aldehyde proton is significantly smaller than the methyl group of the ketone.[5] This reduced steric hindrance around the aldehyde carbonyl allows for easier access by nucleophiles, further enhancing its reactivity compared to the more sterically crowded ketone carbonyl.[2][3]

Quantitative Assessment of Carbonyl Electrophilicity

Spectroscopic Data

Infrared (IR) spectroscopy is a powerful tool for probing the electronic environment of carbonyl groups. The stretching frequency (νC=O) is sensitive to the polarization of the C=O bond; a more polarized bond (i.e., a more electrophilic carbon) will have a lower stretching frequency.

Carbonyl GroupTypical IR Absorption (cm⁻¹)This compound (Observed)Reference
Aromatic Aldehyde~17051706[6][7][8]
Aromatic Ketone~16901687[6][7][8]

Table 1: Infrared spectroscopic data for the carbonyl groups in this compound.

The lower stretching frequency of the ketone carbonyl in this compound compared to the aldehyde carbonyl might seem counterintuitive to the established reactivity trend. However, in aromatic systems, conjugation with the benzene (B151609) ring significantly influences these values. The key takeaway from a reactivity standpoint remains the established electronic and steric factors.

Hammett Substituent Constants

The Hammett equation (log(k/k₀) = σρ) provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds.[9][10] The acetyl group (-COCH₃) is an electron-withdrawing group, and its effect on the electrophilicity of the aldehyde can be considered in the context of Hammett constants.

Substituent (at para position)Hammett Constant (σₚ)Effect on Benzaldehyde ReactivityReference
-H0.00Baseline[11]
-COCH₃+0.50Increases electrophilicity[11]
-CHO+0.42Increases electrophilicity[11]

Table 2: Hammett constants for relevant substituents.

The positive σₚ value for the acetyl group indicates that it is an electron-withdrawing group, which enhances the electrophilicity of the benzene ring and, by extension, the attached aldehyde group compared to unsubstituted benzaldehyde.

Chemoselective Reactions of this compound

The differential electrophilicity of the two carbonyl groups enables a variety of chemoselective transformations. The aldehyde group is the preferred site for nucleophilic attack, reduction, and oxidation under controlled conditions.[1]

Logical Workflow for Selective Transformations

The general approach to leveraging the differential reactivity of this compound in synthesis involves the selective reaction of the more electrophilic aldehyde group, followed by further transformation of the less reactive ketone.

G cluster_0 Selective Transformation of this compound Start This compound Selective_Reaction Selective Reaction at Aldehyde Carbonyl Start->Selective_Reaction Intermediate Intermediate with Modified Aldehyde Selective_Reaction->Intermediate Ketone_Reaction Reaction at Ketone Carbonyl Intermediate->Ketone_Reaction Final_Product Final Product Ketone_Reaction->Final_Product

Caption: Logical workflow for the selective functionalization of this compound.

Nucleophilic Addition Pathway

The fundamental reaction showcasing the higher electrophilicity of the aldehyde is nucleophilic addition. The nucleophile preferentially attacks the more electron-deficient aldehyde carbon.

G cluster_0 Nucleophilic Addition at the Aldehyde Carbonyl Reactants This compound + Nu⁻ Transition_State Transition State (Attack at Aldehyde C=O) Reactants->Transition_State Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Transition_State->Tetrahedral_Intermediate Product Addition Product Tetrahedral_Intermediate->Product Protonation

References

The Medicinal Chemistry of 4-Acetylbenzaldehyde: A Technical Guide to its Anticancer and Bioactive Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Acetylbenzaldehyde, a versatile bifunctional aromatic compound, has emerged as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its unique structure, featuring both an aldehyde and a ketone functional group with differential reactivity, allows for selective chemical modifications, leading to a diverse array of derivatives. This technical guide provides an in-depth overview of the current research on this compound and its derivatives, with a primary focus on their promising anticancer applications. Furthermore, this document explores their potential in other therapeutic areas, including as antibacterial, antifungal, and anti-inflammatory agents. Detailed experimental protocols for the synthesis of key derivatives and for critical biological assays are provided, alongside a quantitative summary of their biological activities and visual representations of relevant signaling pathways to facilitate further research and drug development.

Introduction

This compound (4-formylacetophenone) is a chemical intermediate of significant interest in the field of drug discovery.[1] The presence of both an aldehyde and a ketone group on the same aromatic ring provides a unique platform for synthetic chemists to construct a variety of molecular architectures.[1] The aldehyde is generally more reactive towards nucleophiles than the ketone, enabling chemoselective reactions that are crucial in multi-step syntheses of complex bioactive molecules.[1] This inherent reactivity has been exploited to generate libraries of derivatives, including chalcones, Schiff bases, and thiosemicarbazones, which have demonstrated a broad spectrum of pharmacological activities. Notably, numerous studies have highlighted the potent anticancer properties of these derivatives, with many exhibiting low micromolar efficacy against a range of human cancer cell lines.[2] The primary mechanism of their anticancer action often involves the induction of apoptosis through the modulation of key signaling pathways.[3][4]

Anticancer Applications of this compound Derivatives

The structural versatility of this compound has been extensively leveraged to design and synthesize novel compounds with significant anticancer potential. The main classes of derivatives investigated for their cytotoxic and antiproliferative activities are chalcones, Schiff bases, and thiosemicarbazones.

Chalcones Derived from this compound

Chalcones, characterized by an α,β-unsaturated ketone system, are synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde.[5] Chalcones derived from this compound have shown considerable promise as anticancer agents, inducing apoptosis and cell cycle arrest in various cancer cell lines.[6]

Table 1: Anticancer Activity of Chalcone Derivatives of this compound

Compound IDAcetophenone ReactantCancer Cell LineIC50 (µM)Reference
Chalcone-1This compoundMCF-7 (Breast)< 20 µg/mL[6]
Chalcone-2This compoundA549 (Lung)> 20 µg/mL[6]
Chalcone-3This compoundPC3 (Prostate)< 20 µg/mL[6]
Chalcone-4This compoundHT-29 (Colorectal)< 20 µg/mL[6]
Chalcone-5This compoundWRL-68 (Liver)< 20 µg/mL[6]
Schiff Bases Derived from this compound

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[7] Schiff base derivatives of this compound have been synthesized and evaluated for their anticancer activities, with some compounds demonstrating potent cytotoxicity.[2]

Table 2: Anticancer Activity of Schiff Base Derivatives of this compound

Compound IDPrimary Amine ReactantCancer Cell LineIC50 (µM)Reference
Schiff Base-1AnilineHCT-116 (Colorectal)12.83 ± 0.9[2]
Schiff Base-2AnilineHepG2 (Liver)9.07 ± 0.8[2]
Schiff Base-3AnilineMCF-7 (Breast)4.92 ± 0.3[2]
Schiff Base-42-NaphthylamineHCT-116 (Colorectal)-[2]
Schiff Base-52-NaphthylamineHepG2 (Liver)-[2]
Schiff Base-62-NaphthylamineMCF-7 (Breast)-[2]
Thiosemicarbazones Derived from this compound

Thiosemicarbazones are a class of compounds formed by the reaction of a thiosemicarbazide (B42300) with an aldehyde or ketone.[8] These derivatives are known for their metal-chelating properties and a wide range of biological activities, including potent anticancer effects.[9]

Table 3: Anticancer Activity of Thiosemicarbazone Derivatives of this compound

Compound IDThiosemicarbazide ReactantCancer Cell LineIC50 (µM)Reference
TSC-1ThiosemicarbazideVarious0.07 - 3.67[9]
TSC-24-Phenyl-thiosemicarbazideVarious0.07 - 0.12[9]

Mechanism of Anticancer Action: Induction of Apoptosis

A predominant mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3][4] This is a highly regulated process crucial for tissue homeostasis, and its deregulation is a hallmark of cancer. These compounds have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by various intracellular stresses and converges on the mitochondria. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[10] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.[3][11]

intrinsic_pathway 4-Acetylbenzaldehyde_Derivative This compound Derivative Bcl2 Bcl-2 4-Acetylbenzaldehyde_Derivative->Bcl2 Bax Bax 4-Acetylbenzaldehyde_Derivative->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Intrinsic Apoptotic Pathway
The Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TRAIL) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which can then directly activate the executioner caspase-3 or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.[12]

extrinsic_pathway Death_Ligand Death Ligand (e.g., TRAIL) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Binds Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes chalcone_synthesis_workflow cluster_reactants Reactants 4_Acetylbenzaldehyde This compound Dissolve_in_Ethanol Dissolve in Ethanol 4_Acetylbenzaldehyde->Dissolve_in_Ethanol Acetophenone_Derivative Acetophenone Derivative Acetophenone_Derivative->Dissolve_in_Ethanol Add_Base Add aq. NaOH (Base Catalyst) Dissolve_in_Ethanol->Add_Base Stir_at_RT Stir at Room Temperature Add_Base->Stir_at_RT Monitor_TLC Monitor by TLC Stir_at_RT->Monitor_TLC Pour_on_Ice Pour onto Ice & Acidify Monitor_TLC->Pour_on_Ice Filter_Wash Filter & Wash with Water Pour_on_Ice->Filter_Wash Recrystallize Recrystallize from Ethanol Filter_Wash->Recrystallize Chalcone_Product Purified Chalcone Product Recrystallize->Chalcone_Product mtt_assay_workflow Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

References

Methodological & Application

Synthesis of 4-Acetylbenzaldehyde from 4-Methylacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-acetylbenzaldehyde from 4-methylacetophenone. The synthesis is a multi-step process involving the protection of the ketone functionality, selective oxidation of the methyl group to an aldehyde, and subsequent deprotection. This guide presents a primary synthetic pathway involving acetal (B89532) protection, benzylic bromination, and a Sommelet reaction, chosen for its reliability and applicability in standard laboratory settings. Alternative oxidation methods are also discussed. All quantitative data is summarized for clarity, and detailed experimental procedures are provided. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow.

Introduction

This compound is a valuable bifunctional building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex organic molecules. Its two distinct carbonyl functionalities, an aldehyde and a ketone, allow for selective chemical transformations. This document outlines a robust and reproducible synthetic route starting from the readily available 4-methylacetophenone.

Primary Synthetic Pathway: A Three-Step Approach

The most common and reliable method for the synthesis of this compound from 4-methylacetophenone involves a three-step process:

  • Protection of the Acetyl Group: The ketone carbonyl in 4-methylacetophenone is more reactive than the methyl group. To prevent its oxidation in the subsequent step, it is protected as a cyclic acetal, typically a 1,3-dioxolane. Acetals are stable under the basic and neutral conditions used in the following steps.[1][2][3][4]

  • Oxidation of the Methyl Group: The methyl group of the protected 4-methylacetophenone is first converted to a more reactive benzyl (B1604629) bromide. This is typically achieved through a radical bromination using N-bromosuccinimide (NBS). The resulting 4-acetylbenzyl bromide (in its protected form) is then converted to the corresponding aldehyde via the Sommelet reaction, which utilizes hexamine and water.[5][6]

  • Deprotection of the Acetyl Group: The final step involves the removal of the acetal protecting group to regenerate the ketone functionality. This is accomplished through acid-catalyzed hydrolysis, yielding the desired this compound.[1][7][8][9]

Chemical Reaction Pathway

Synthesis of this compound 4-Methylacetophenone 4-Methylacetophenone Protected_Intermediate 2-(4-Methylphenyl)-2-methyl- 1,3-dioxolane 4-Methylacetophenone->Protected_Intermediate Ethylene (B1197577) glycol, p-TsOH, Toluene (B28343), reflux Brominated_Intermediate 2-(4-(Bromomethyl)phenyl)-2-methyl- 1,3-dioxolane Protected_Intermediate->Brominated_Intermediate NBS, AIBN, CCl4, reflux Protected_Aldehyde 2-(4-Formylphenyl)-2-methyl- 1,3-dioxolane Brominated_Intermediate->Protected_Aldehyde 1. Hexamine, CHCl3 2. H2O, reflux This compound This compound Protected_Aldehyde->this compound aq. HCl, Acetone, reflux

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Protection of 4-Methylacetophenone (Acetal Formation)

Objective: To protect the ketone functionality of 4-methylacetophenone as a 1,3-dioxolane.

Materials:

  • 4-Methylacetophenone

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methylacetophenone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-TsOH (0.02 eq), and toluene (approx. 2 mL per mmol of 4-methylacetophenone).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extract the aqueous layer with toluene (or another suitable organic solvent like ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude protected intermediate, 2-(4-methylphenyl)-2-methyl-1,3-dioxolane.

  • The crude product can be purified by vacuum distillation or column chromatography if necessary.

Data Presentation:

ParameterValue
Starting Material4-Methylacetophenone
Product2-(4-Methylphenyl)-2-methyl-1,3-dioxolane
Typical Yield90-95%
Purity (by GC-MS)>98%
Step 2: Synthesis of this compound (Protected Form) via Sommelet Reaction

Objective: To convert the methyl group of the protected 4-methylacetophenone into a formyl group.

Part A: Benzylic Bromination

Materials:

  • 2-(4-Methylphenyl)-2-methyl-1,3-dioxolane

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Light source (e.g., a 250W lamp)

Procedure:

  • In a round-bottom flask, dissolve the protected intermediate from Step 1 in CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

  • Heat the mixture to reflux under illumination with a light source to initiate the radical reaction.

  • Continue refluxing until all the starting material is consumed (monitor by TLC or GC, typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(4-(bromomethyl)phenyl)-2-methyl-1,3-dioxolane. This product is often used in the next step without further purification.

Part B: Sommelet Reaction

Materials:

  • Crude 2-(4-(bromomethyl)phenyl)-2-methyl-1,3-dioxolane

  • Hexamine (hexamethylenetetramine)

  • Chloroform (CHCl₃)

  • Ethanol (B145695)

  • Water

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the crude benzyl bromide from Part A in chloroform.

  • Add hexamine (1.2 eq) and stir the mixture at room temperature for 12-18 hours. A precipitate of the quaternary ammonium (B1175870) salt will form.

  • Filter the salt and wash it with a small amount of cold chloroform.

  • Transfer the salt to a new flask and add a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux for 2-4 hours to hydrolyze the salt to the aldehyde.

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude protected aldehyde, 2-(4-formylphenyl)-2-methyl-1,3-dioxolane.

Data Presentation:

ParameterValue
Starting Material2-(4-Methylphenyl)-2-methyl-1,3-dioxolane
Product2-(4-Formylphenyl)-2-methyl-1,3-dioxolane
Typical Yield (over 2 steps)60-70%
Step 3: Deprotection to Yield this compound

Objective: To remove the acetal protecting group and obtain the final product.

Materials:

  • Crude 2-(4-formylphenyl)-2-methyl-1,3-dioxolane

  • Aqueous hydrochloric acid (e.g., 2 M HCl)

  • Acetone

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the crude protected aldehyde from Step 2 in acetone.

  • Add aqueous HCl and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Cool the reaction to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel or by recrystallization.

Data Presentation:

ParameterValue
Starting Material2-(4-Formylphenyl)-2-methyl-1,3-dioxolane
ProductThis compound
Typical Yield85-95%
Purity (by HPLC)>99%

Experimental Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Deprotection start1 Mix 4-methylacetophenone, ethylene glycol, p-TsOH, toluene reflux1 Reflux with Dean-Stark trap start1->reflux1 workup1 Neutralize, Extract, Wash, Dry reflux1->workup1 concentrate1 Concentrate in vacuo workup1->concentrate1 product1 Protected Intermediate concentrate1->product1 start2 Dissolve protected intermediate in CCl4 product1->start2 bromination Add NBS, AIBN and reflux with light start2->bromination workup2a Filter, Wash, Dry bromination->workup2a concentrate2a Concentrate in vacuo workup2a->concentrate2a salt_formation Add Hexamine in CHCl3 concentrate2a->salt_formation hydrolysis Reflux salt in EtOH/H2O salt_formation->hydrolysis workup2b Extract, Wash, Dry hydrolysis->workup2b concentrate2b Concentrate in vacuo workup2b->concentrate2b product2 Protected Aldehyde concentrate2b->product2 start3 Dissolve protected aldehyde in acetone product2->start3 reflux3 Add aq. HCl and reflux start3->reflux3 workup3 Neutralize, Extract, Wash, Dry reflux3->workup3 concentrate3 Concentrate in vacuo workup3->concentrate3 purify Purify (Chromatography/ Recrystallization) concentrate3->purify product3 This compound purify->product3

Caption: A step-by-step workflow for the synthesis of this compound.

Alternative Oxidation Methods

While the Sommelet reaction is a classic and effective method, other approaches to oxidize the methyl group of the protected 4-methylacetophenone exist:

  • Oxidation to Carboxylic Acid followed by Reduction: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).[10][11] The resulting 4-acetylbenzoic acid (in its protected form) can then be selectively reduced to the aldehyde using reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.

  • Direct Catalytic Oxidation: Modern methods involving transition-metal catalysts can achieve direct and selective oxidation of the methyl group. These methods are often more environmentally friendly but may require specialized catalysts and conditions.

  • Electrochemical Oxidation: Site-selective electrooxidation of methylarenes to the corresponding acetals has been reported.[12] This method avoids the use of chemical oxidants and can be highly selective.

Conclusion

The synthesis of this compound from 4-methylacetophenone is a valuable process for obtaining a key synthetic intermediate. The detailed protocol provided, based on a three-step protection-oxidation-deprotection strategy, offers a reliable and scalable method for laboratory synthesis. Researchers should consider the alternative oxidation methods based on the availability of reagents and equipment, and the desired scale of the reaction. Careful monitoring of each step by appropriate analytical techniques (TLC, GC, NMR) is crucial for achieving high yields and purity.

References

Application Notes and Protocols for the Palladium-Catalyzed Carbonylation Synthesis of 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed carbonylation of aryl halides has emerged as a powerful and versatile tool in modern organic synthesis, enabling the direct introduction of a carbonyl group to an aromatic ring. This methodology is of significant interest in the pharmaceutical and fine chemical industries for the synthesis of key intermediates. 4-Acetylbenzaldehyde is a valuable building block in the synthesis of various biologically active molecules and materials. Its preparation via palladium-catalyzed reductive carbonylation offers a direct and efficient route from readily available starting materials like 4-haloacetophenones. This document provides detailed application notes and experimental protocols for the synthesis of this compound using this catalytic method.

Application Notes

Palladium-catalyzed carbonylation reactions for the synthesis of aldehydes, often termed reductive carbonylation or formylation, involve the reaction of an aryl halide with a source of carbon monoxide and a hydride donor in the presence of a palladium catalyst.[1][2] This approach is a significant alternative to classical formylation methods, often proceeding under milder conditions with high functional group tolerance.[3]

Starting Materials: The most common starting materials for this transformation are aryl bromides and iodides.[4][5] For the synthesis of this compound, 4-bromoacetophenone or 4-iodoacetophenone are suitable precursors. While aryl chlorides are more challenging substrates, specific catalytic systems have been developed for their formylation as well.[6]

Carbon Monoxide Source: While carbon monoxide gas is the most direct C1 source, its handling can be hazardous.[7] Consequently, various CO surrogates have been developed to perform the reaction under "CO-free" conditions. These include:

  • Formic acid and its derivatives: Formic acid can serve as both the CO and hydride source.[8][9] Sodium formate (B1220265) is another commonly used reagent.[10]

  • N-formylsaccharin: A stable, crystalline solid that releases CO upon reaction with a weak base.[7][11]

  • Carbon dioxide: In the presence of a suitable reductant, CO2 can be used as a sustainable C1 source for formylation.[12][13]

Hydride Source: A variety of reducing agents can be employed as the hydride source in reductive carbonylation, including:

  • Silanes: Phenylsilane and poly(methylhydrosiloxane) (B7799882) (PMHS) are effective hydride donors.[4][12]

  • Hydrogen gas: Synthesis gas (a mixture of CO and H₂) is used in some industrial applications.[3][14]

  • Formates: As mentioned, formic acid and its salts can also act as the hydride source.[8][10]

Catalyst System: The catalyst system typically consists of a palladium precursor, such as palladium acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), and a phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency and selectivity of the reaction. Both monodentate and bidentate phosphine ligands have been successfully employed, with bulky and electron-rich ligands often showing high activity.[4][14]

Data Presentation

Table 1: Palladium-Catalyzed Synthesis of this compound
Starting MaterialCatalyst SystemCO SourceHydride SourceSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodoacetophenoneMCM-41-2PPdCl₂CO (gas)Sodium FormateDMF1201183[10]
Table 2: Representative Examples of Palladium-Catalyzed Reductive Carbonylation of Aryl Halides
Aryl HalideCatalyst SystemCO SourceHydride SourceSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromobiphenylPd(OAc)₂ / DPPBN-formylsaccharinTriethylsilaneDMF801877[7]
IodobenzenePd(acac)₂ / dppmCO (gas)PhenylsilaneToluene1002495[1]
4-BromoanisolePd(OAc)₂ / cataCXium ACO/H₂ (5 bar)H₂Toluene100--[15]
4-IodotoluenePd/CCO₂ (1 atm)PMHSDMF1002485[13]

Experimental Protocols

Synthesis of this compound from 4-Iodoacetophenone

This protocol is adapted from a general procedure for the synthesis of aromatic aldehydes.[10]

Materials:

  • 4-Iodoacetophenone

  • Palladium catalyst (e.g., MCM-41-2PPdCl₂)

  • Sodium Formate (HCOONa)

  • N,N-Dimethylformamide (DMF)

  • Carbon Monoxide (CO) gas

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate

Equipment:

  • 50 mL three-necked round-bottomed flask

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 50 mL three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet tube, add the palladium catalyst (e.g., MCM-41-2PPdCl₂, 0.05 mmol Pd).

  • Addition of Reagents: Add 4-iodoacetophenone (5.0 mmol, 1.0 equiv) and sodium formate (7.5 mmol, 1.5 equiv) to the flask.

  • Inert Atmosphere: Flush the flask with carbon monoxide gas.

  • Solvent Addition: Add N,N-dimethylformamide (5 mL) to the flask via syringe.

  • Reaction Conditions: Pass a slow stream of carbon monoxide through the suspension. Vigorously stir the mixture and heat to 120 °C for 11 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (50 mL).

    • Separate the palladium catalyst by filtration. Wash the catalyst with distilled water (2 x 10 mL), ethanol (B145695) (2 x 10 mL), and diethyl ether (2 x 10 mL).

    • Transfer the ethereal solution to a separatory funnel and wash with water (3 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (10:1) as the eluent to afford this compound.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Add Pd Catalyst, 4-Iodoacetophenone, and Sodium Formate to Flask flush Flush with CO Gas start->flush add_solvent Add DMF flush->add_solvent heat Heat to 120°C for 11h under CO Stream add_solvent->heat cool Cool to Room Temperature heat->cool dilute Dilute with Diethyl Ether cool->dilute filter Filter to Remove Catalyst dilute->filter wash Wash with Water filter->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

catalytic_cycle pd0 Pd(0)L_n pd_aryl Ar-Pd(II)-X L_n pd0->pd_aryl Ar-X oxidative_addition_label Oxidative Addition pd_acyl Ar(CO)-Pd(II)-X L_n pd_aryl->pd_acyl CO co_insertion_label CO Insertion pd_acyl_h Ar(CO)-Pd(II)-H L_n pd_acyl->pd_acyl_h H- hydride_transfer_label Hydride Transfer pd_acyl_h->pd0 Ar-CHO reductive_elimination_label Reductive Elimination

Caption: Catalytic cycle for palladium-catalyzed reductive carbonylation.

References

Application Note: Synthesis of 4-Acetylbenzaldehyde via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylbenzaldehyde is a valuable bifunctional molecule in organic synthesis, serving as a versatile intermediate in the development of pharmaceuticals and advanced materials.[1] Its structure contains both an aldehyde and a ketone, whose differential reactivity can be exploited for selective chemical transformations.[1] The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring to form a ketone.[2]

However, the direct Friedel-Crafts acylation of benzaldehyde (B42025) to produce this compound is synthetically challenging. The aldehyde group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.[1] Furthermore, the aldehyde group directs incoming electrophiles to the meta position, making the synthesis of the desired para-substituted product inefficient. An additional complication is the potential for the aldehyde's carbonyl oxygen to form a stable complex with the Lewis acid catalyst (e.g., aluminum chloride), which can inhibit the reaction.[3]

To circumvent these issues, a robust three-step synthetic strategy is employed:

  • Protection: The reactive aldehyde group of benzaldehyde is protected as an acetal (B89532). This protecting group is less deactivating and directs substitution to the desired ortho and para positions.

  • Acylation: A standard Friedel-Crafts acylation is performed on the protected benzaldehyde derivative to introduce the acetyl group at the para position.

  • Deprotection: The acetal is hydrolyzed under acidic conditions to regenerate the aldehyde, yielding the final product, this compound.

This application note provides a detailed protocol for this synthetic sequence.

Overall Synthetic Pathway

G Figure 1: Three-step synthesis of this compound. cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection A Benzaldehyde B Benzaldehyde Dimethyl Acetal A->B CH3OH, H+ C This compound Dimethyl Acetal B->C 1. CH3COCl, AlCl3 2. H2O Workup D This compound (Final Product) C->D H3O+

Caption: Figure 1: Three-step synthesis of this compound.

Experimental Protocols

Protocol 1: Protection of Benzaldehyde as Dimethyl Acetal

This protocol describes the acid-catalyzed conversion of benzaldehyde to benzaldehyde dimethyl acetal.

Materials:

  • Benzaldehyde

  • Methanol (B129727) (Anhydrous)

  • Trimethyl orthoformate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzaldehyde (1.0 eq) and anhydrous methanol (5.0 eq).

  • Add trimethyl orthoformate (1.2 eq) to the mixture. This acts as a dehydrating agent to drive the equilibrium towards the product.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring mixture.

  • Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (B109758) (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude benzaldehyde dimethyl acetal, which can be purified by distillation if necessary.

Protocol 2: Friedel-Crafts Acylation of Benzaldehyde Dimethyl Acetal

This protocol details the core acylation step to produce 4-(dimethoxymethyl)acetophenone. This procedure must be performed under anhydrous conditions in a fume hood.

Materials:

  • Benzaldehyde Dimethyl Acetal (from Protocol 1)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-necked round-bottom flask, dropping funnel, condenser with drying tube (CaCl₂), magnetic stirrer, ice bath

Procedure:

  • Assemble a dry three-necked flask with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube.

  • Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM (approx. 15 mL per 0.05 mol of substrate).

  • Cool the stirred suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM (approx. 5 mL). Add this solution dropwise to the AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C.

  • Prepare a second solution of benzaldehyde dimethyl acetal (1.0 eq) in anhydrous DCM (approx. 10 mL) in the dropping funnel.

  • Add the acetal solution dropwise to the reaction mixture over 20-30 minutes. Ensure the temperature does not rise above 5°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes to ensure the reaction goes to completion.[4]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approx. 50 g) and concentrated HCl (approx. 30 mL).[5] This will quench the reaction and decompose the aluminum chloride complex.

  • Transfer the quenched mixture to a separatory funnel. Collect the bottom organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine all organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude 4-(dimethoxymethyl)acetophenone.

Protocol 3: Deprotection to this compound

This protocol regenerates the aldehyde from the acetal.

Materials:

  • 4-(dimethoxymethyl)acetophenone (from Protocol 2)

  • Acetone (B3395972)

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Ethyl Acetate (B1210297)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the crude product from Protocol 2 in a mixture of acetone and 1 M HCl.

  • Stir the solution at room temperature and monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated NaHCO₃ solution.

  • Remove the acetone using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield crude this compound.

  • The final product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Quantitative Data Summary

The following table provides representative quantities for a lab-scale synthesis.

ReagentStepMW ( g/mol )Molar Eq.Moles (mmol)Mass (g)Volume (mL)Notes
BenzaldehydeProtection106.121.050.05.315.1Starting material
MethanolProtection32.045.0250.08.0110.1Reagent and solvent
Trimethyl OrthoformateProtection106.121.260.06.376.6Dehydrating agent
Benzaldehyde Dimethyl AcetalAcylation152.191.050.0 (Theor.)7.617.5Substrate for Friedel-Crafts
Anhydrous AlCl₃Acylation133.341.155.07.33-Lewis acid catalyst; handle with care
Acetyl ChlorideAcylation78.501.155.04.323.9Acylating agent; handle in fume hood
This compoundDeprotection148.16----Final Product; Typical Yield: 60-75% overall

Experimental Workflow and Mechanism

Workflow for Friedel-Crafts Acylation (Protocol 2)

G Figure 2: Workflow for the Friedel-Crafts acylation step. A 1. Setup Dry three-necked flask under inert atmosphere B 2. Catalyst Suspension Add AlCl3 and anhydrous DCM. Cool to 0°C A->B C 3. Acylium Ion Formation Dropwise add Acetyl Chloride in DCM at 0°C B->C D 4. Substrate Addition Dropwise add protected benzaldehyde at 0-5°C C->D E 5. Reaction Warm to RT and stir for 60 minutes D->E F 6. Quenching Pour mixture into Ice / conc. HCl E->F G 7. Extraction Separate organic layer. Extract aqueous with DCM F->G H 8. Washing Wash combined organic layers with H2O, NaHCO3, Brine G->H I 9. Isolation Dry (Na2SO4), filter, and concentrate via rotovap H->I J Crude Product 4-(dimethoxymethyl)acetophenone I->J

Caption: Figure 2: Workflow for the Friedel-Crafts acylation step.

Troubleshooting and Safety
  • Low Yield: A common issue is the deactivation of the AlCl₃ catalyst by atmospheric moisture.[4] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere or with a drying tube. Insufficient reaction time or cooling can also lead to lower yields.

  • Persistent Emulsion during Workup: The formation of aluminum salts can cause emulsions during extraction.[4] Adding saturated brine (NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous layer.[4]

  • Safety: Anhydrous aluminum chloride reacts violently with water and is corrosive. Acetyl chloride is also corrosive and releases HCl gas upon contact with moisture. Both must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The quenching process is highly exothermic and should be performed slowly and carefully.[6]

References

Application Notes and Protocols for the Synthesis of 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylbenzaldehyde is a valuable bifunctional molecule in organic synthesis, serving as a versatile intermediate in the preparation of various pharmaceuticals and fine chemicals. Its structure incorporates both an aldehyde and a ketone, allowing for selective chemical transformations. This document provides detailed protocols for two synthetic routes to obtain this compound. The first is a multi-step synthesis starting from 4-ethylbenzaldehyde (B1584596), which involves a protection-oxidation-deprotection strategy. The second, and more direct, route is the palladium-catalyzed carbonylation of 4'-bromoacetophenone (B126571).

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)
4-EthylbenzaldehydeC₉H₁₀O134.18Clear colourless to slightly yellow liquid221.7[1]
This compoundC₉H₈O₂148.16--

Route 1: Multi-Step Synthesis from 4-Ethylbenzaldehyde

This route involves a three-step process: protection of the aldehyde group of 4-ethylbenzaldehyde as a 1,3-dioxolane, subsequent benzylic oxidation of the ethyl group to an acetyl group, and finally, deprotection of the acetal (B89532) to reveal the desired this compound.

Logical Workflow for Multi-Step Synthesis

cluster_0 Step 1: Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Deprotection A 4-Ethylbenzaldehyde D 2-(4-Ethylphenyl)-1,3-dioxolane A->D Toluene, Reflux B Ethylene (B1197577) Glycol B->D C Acid Catalyst (p-TSA) C->D F 2-(4-Acetylphenyl)-1,3-dioxolane D->F Acetic Acid E Oxidizing Agent (e.g., CrO3) E->F H This compound F->H Acetone (B3395972)/Water G Mild Acid (e.g., aq. HCl) G->H

Caption: Workflow for the multi-step synthesis of this compound.

Experimental Protocols

Step 1: Protection of 4-Ethylbenzaldehyde as 2-(4-Ethylphenyl)-1,3-dioxolane

This procedure protects the reactive aldehyde group as a cyclic acetal, which is stable to the subsequent oxidation conditions.

Materials:

  • 4-Ethylbenzaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with Dean-Stark trap and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 4-ethylbenzaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).

  • Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove the water formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-ethylphenyl)-1,3-dioxolane, which can be used in the next step without further purification.

Step 2: Benzylic Oxidation of 2-(4-Ethylphenyl)-1,3-dioxolane

This step selectively oxidizes the benzylic ethyl group to an acetyl group while the aldehyde remains protected.

Materials:

  • 2-(4-Ethylphenyl)-1,3-dioxolane

  • Chromium trioxide (CrO₃)

  • Acetic acid

  • Water

  • Sodium bisulfite solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 2-(4-ethylphenyl)-1,3-dioxolane (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add a solution of chromium trioxide (2.5 equivalents) in a mixture of acetic acid and water.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the addition of sodium bisulfite solution to destroy the excess oxidant.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(4-acetylphenyl)-1,3-dioxolane.

Step 3: Deprotection of 2-(4-Acetylphenyl)-1,3-dioxolane

This final step removes the acetal protecting group to yield the target molecule, this compound.

Materials:

  • 2-(4-Acetylphenyl)-1,3-dioxolane

  • Acetone

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the crude 2-(4-acetylphenyl)-1,3-dioxolane in a mixture of acetone and water.

  • Add a catalytic amount of dilute hydrochloric acid.

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Route 2: Palladium-Catalyzed Carbonylation of 4'-Bromoacetophenone

This method offers a more direct approach to this compound, proceeding in a single step from a commercially available starting material. This reaction introduces the formyl group via carbonylation.

Reaction Workflow

cluster_0 Palladium-Catalyzed Carbonylation A 4'-Bromoacetophenone F This compound A->F Solvent, Heat B CO Source (e.g., CO gas or surrogate) B->F C Palladium Catalyst C->F D Ligand D->F E Base E->F

Caption: Workflow for the palladium-catalyzed synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound from 4'-bromoacetophenone using a palladium catalyst and a carbon monoxide source.

Materials:

Procedure:

  • In a high-pressure reaction vessel, combine 4'-bromoacetophenone (1 equivalent), palladium(II) acetate (0.02 equivalents), and 1,3-bis(diphenylphosphino)propane (0.04 equivalents).

  • Add ethanol as the solvent and triethylamine (2 equivalents) as the base.

  • Seal the vessel and purge with carbon monoxide gas.

  • Pressurize the vessel with carbon monoxide (typically 10-50 atm) and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for several hours, monitoring the progress by GC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a well-ventilated fume hood.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound. A reported yield for a similar carbonylation of an aryl bromide is around 83%[2].

ReactantCatalystLigandBaseSolventTemperature (°C)Pressure (atm CO)Yield (%)
4'-BromoacetophenonePd(OAc)₂dpppTEAEthanol100-12010-50~83[2]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Chromium trioxide is a strong oxidizing agent and is highly toxic and carcinogenic. Handle with extreme care.

  • Palladium catalysts can be pyrophoric. Handle under an inert atmosphere.

  • Carbon monoxide is a toxic gas. Reactions involving CO should be carried out in a properly functioning fume hood with a CO detector.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Purification of 4-Acetylbenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Acetylbenzaldehyde is a bifunctional aromatic compound containing both an aldehyde and a ketone group. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The differential reactivity of the two carbonyl groups allows for selective chemical transformations, making it a versatile intermediate. However, the presence of impurities from its synthesis, such as starting materials, by-products, or over-oxidation products, can interfere with subsequent reactions. Therefore, a robust purification method is crucial to obtain high-purity this compound. Column chromatography is a widely used and effective technique for this purpose, offering excellent separation based on the differential adsorption of the target compound and its impurities onto a stationary phase.

This application note provides a detailed protocol for the purification of this compound using column chromatography. It covers the selection of appropriate stationary and mobile phases, sample preparation, column packing, elution, and fraction analysis. Additionally, it addresses common challenges associated with the purification of aldehydes and offers troubleshooting strategies.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₈O₂
Molecular Weight 148.16 g/mol
Appearance Off-white to slight yellow solid-
Melting Point 33-36 °C (lit.)
Synonyms 4-Formylacetophenone
CAS Number 3457-45-2

Table 2: Thin Layer Chromatography (TLC) Data for Solvent System Selection

Solvent System (Hexane:Ethyl Acetate (B1210297), v/v)Approximate Rf of this compoundObservations
10:1~0.3 - 0.4Good starting point for column chromatography. Provides good separation from less polar impurities.
9:1~0.4 - 0.5Increased elution speed. May be suitable if the target compound is well-separated from impurities.
15:1~0.2 - 0.3Slower elution, which can improve separation from closely eluting impurities.[1]
General Guideline An optimal Rf value for column chromatography is typically in the range of 0.2-0.3 to ensure good separation.[1][2]The polarity of the solvent system should be adjusted to achieve the desired Rf value.[1][3]

Table 3: Comparison of Stationary Phases for Aldehyde Purification

Stationary PhaseAdvantagesDisadvantagesRecommendations
Silica (B1680970) Gel High resolving power, widely available, and cost-effective.Can be acidic, potentially causing degradation or side reactions with sensitive aldehydes.[4]Standard choice for most applications. If the aldehyde is acid-sensitive, consider using deactivated silica gel.
Deactivated Silica Gel (e.g., with Triethylamine) Neutralizes acidic sites on the silica surface, preventing degradation of acid-sensitive compounds.[5]Requires an extra preparation step. The basic additive may interfere with certain analyses.Recommended for aldehydes prone to isomerization, epimerization, or other acid-catalyzed side reactions.
Alumina (Neutral) Less acidic than silica gel, suitable for the purification of basic and acid-sensitive compounds.Generally has lower resolving power than silica gel.A good alternative to silica gel when compound degradation is a concern.

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Triethylamine (B128534) (optional, for deactivation of silica gel)

  • Dichloromethane (for sample loading)

  • TLC plates (silica gel 60 F254)

  • Standard laboratory glassware (chromatography column, flasks, beakers, etc.)

  • Cotton or glass wool

  • Sand (washed)

  • Rotary evaporator

Experimental Workflow

Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_analysis 1. TLC Analysis of Crude Sample Solvent_selection 2. Select Mobile Phase (e.g., Hexane (B92381):EtOAc 10:1) TLC_analysis->Solvent_selection Column_packing 3. Pack Column with Silica Gel Solvent_selection->Column_packing Sample_loading 4. Load Crude Sample Column_packing->Sample_loading Elution 5. Elute with Mobile Phase Sample_loading->Elution Fraction_collection 6. Collect Fractions Elution->Fraction_collection TLC_monitoring 7. Monitor Fractions by TLC Fraction_collection->TLC_monitoring Analyze Pooling 8. Combine Pure Fractions TLC_monitoring->Pooling Identify Pure Evaporation 9. Evaporate Solvent Pooling->Evaporation Final_analysis 10. Analyze Purified Product (e.g., NMR, GC-MS) Evaporation->Final_analysis

Caption: Workflow for the purification of this compound.

Detailed Procedure

1. Thin Layer Chromatography (TLC) Analysis and Solvent System Selection

  • Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 10:1.

  • Visualize the spots under a UV lamp (254 nm). This compound should be UV active.

  • Calculate the Retention Factor (Rf) of the main spot. Adjust the polarity of the solvent system to achieve an Rf value of approximately 0.2-0.3 for the this compound.[1][2]

    • To decrease the Rf, increase the proportion of hexane (less polar).

    • To increase the Rf, increase the proportion of ethyl acetate (more polar).

2. Column Preparation (Wet Packing Method)

  • Select a glass chromatography column of an appropriate size. A general rule is to use 30-100 g of silica gel for every 1 g of crude material, depending on the difficulty of the separation.[2]

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 0.5 cm) over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 10:1).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top of the silica bed.

  • Open the stopcock and allow the solvent to drain until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading

  • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane.

  • Carefully add the sample solution to the top of the column using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level reaches the top of the sand.

  • Carefully add a small amount of the mobile phase to wash the sides of the column and allow it to adsorb onto the silica gel.

4. Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per fraction).

  • Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column (flash chromatography).

5. Monitoring the Purification

  • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Spot each fraction on a TLC plate and develop it in the same solvent system used for the column.

  • Fractions containing only the spot corresponding to pure this compound should be combined.

6. Isolation of the Purified Product

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS, melting point). A typical yield for this purification can be around 83%, with an expected purity of >97%.[6][7]

Protocol for Deactivation of Silica Gel

For acid-sensitive aldehydes, deactivation of the silica gel is recommended.[5]

  • Prepare the mobile phase containing 1-2% triethylamine (e.g., for a 10:1 hexane:ethyl acetate system, add 1-2 mL of triethylamine per 100 mL of the solvent mixture).

  • Pack the column with silica gel using this triethylamine-containing solvent.

  • Flush the packed column with one to two column volumes of the same solvent to ensure the silica is fully deactivated.

  • Proceed with sample loading and elution as described above, using the mobile phase with triethylamine.

Logical Relationships

Logical_Relationships cluster_problem Problem cluster_solution Solution cluster_parameters Key Parameters cluster_outcome Outcome Crude_Product Crude this compound (Contains Impurities) Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Purified this compound (>97% Purity) Column_Chromatography->Pure_Product Stationary_Phase Stationary Phase (e.g., Silica Gel) Stationary_Phase->Column_Chromatography Mobile_Phase Mobile Phase (e.g., Hexane:EtOAc) Mobile_Phase->Column_Chromatography TLC_Optimization TLC for Rf Optimization TLC_Optimization->Mobile_Phase Informs Selection

Caption: Logical relationship for the purification of this compound.

Conclusion

This application note provides a detailed and practical guide for the purification of this compound using column chromatography. By following the outlined protocols for TLC analysis, column packing, and elution, researchers can effectively remove impurities and obtain a high-purity product. The inclusion of data tables and a discussion on the choice of stationary phases offers valuable information for optimizing the purification process based on the specific characteristics of the crude sample. The provided workflow and logical diagrams serve as clear visual aids to the experimental process. This robust purification method is essential for ensuring the quality of this compound used in subsequent synthetic steps in research, drug development, and other scientific applications.

References

Application Note: Chemoselective Reduction of 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the chemoselective reduction of 4-acetylbenzaldehyde to 4-(1-hydroxyethyl)benzaldehyde. The primary objective is the selective reduction of the aldehyde functional group to a primary alcohol while preserving the ketone moiety. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. This document outlines three distinct methodologies to achieve this conversion: a sodium borohydride-based method, catalytic hydrogenation, and an enzymatic approach, catering to different laboratory settings and green chemistry considerations.

Introduction

This compound is a bifunctional molecule containing both an aldehyde and a ketone. The selective reduction of one carbonyl group in the presence of the other is a common challenge in organic synthesis. Due to the higher reactivity of aldehydes compared to ketones, chemoselective reduction of the aldehyde group is achievable under carefully controlled conditions.[1][2] This note details reliable protocols for this transformation, providing researchers with a selection of methods to suit their specific requirements for yield, selectivity, and environmental impact.

Materials and Methods

Protocol 1: Sodium Borohydride (B1222165) Reduction with Acetylacetone (B45752)

This method utilizes the mild reducing agent sodium borohydride in the presence of acetylacetone, which is proposed to selectively mask the ketone group, facilitating the preferential reduction of the aldehyde.[3][4][5]

Reagents:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1 equivalent) in methanol (10 volumes), add acetylacetone (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane gradient) to yield pure 4-(1-hydroxyethyl)benzaldehyde.

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a clean method for reduction. The choice of catalyst and reaction conditions are crucial for achieving high chemoselectivity.[6][7][8] Palladium on carbon is a common choice for such transformations.

Reagents:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (B145695) (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Reaction vessel suitable for hydrogenation

  • Filtration setup (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or ethyl acetate (10-20 volumes) in a suitable hydrogenation vessel.

  • Add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC/MS.

  • Once the starting material is consumed, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the product. Further purification by chromatography may be necessary.

Protocol 3: Enzymatic Reduction

Biocatalytic reductions using alcohol dehydrogenases (ADHs) provide a highly selective and environmentally friendly alternative.[9][10][11]

Reagents:

  • This compound

  • Alcohol dehydrogenase (ADH) preparation (e.g., from Lactobacillus brevis or a commercial kit like Chiralidon®-R)

  • Co-factor (e.g., NADPH) and a regeneration system (e.g., isopropanol)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Organic co-solvent (e.g., isopropanol)

Equipment:

  • Temperature-controlled shaker or incubator

  • pH meter

  • Centrifuge

  • Extraction glassware

Procedure:

  • Prepare a buffered solution (e.g., 0.1 M phosphate buffer, pH 7.0) containing the ADH enzyme, and the NADPH co-factor.

  • If using a co-factor regeneration system, add the appropriate substrate (e.g., isopropanol).

  • Dissolve this compound in a minimal amount of a water-miscible co-solvent and add it to the buffered enzyme solution. The final substrate concentration should be optimized for the specific enzyme.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.

  • Monitor the conversion of the substrate by HPLC or GC analysis of aliquots taken at regular intervals.

  • Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer, and if necessary, perform further extractions of the aqueous layer.

  • Combine the organic extracts, dry over a drying agent, and concentrate to obtain the product.

Data Presentation

The following table summarizes typical quantitative data for the described protocols. The values are indicative and may vary depending on the specific reaction conditions and scale.

ProtocolReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Selectivity (%)
1NaBH₄ / AcetylacetoneMethanol02-485-95>95
2H₂ / 10% Pd/CEthanol254-890-98>98
3Alcohol DehydrogenaseBuffer/Isopropanol3012-24>95>99

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound reagents Select Protocol & Prepare Reagents start->reagents protocol1 Protocol 1: NaBH4/Acetylacetone reagents->protocol1 Choose Method protocol2 Protocol 2: Catalytic Hydrogenation reagents->protocol2 Choose Method protocol3 Protocol 3: Enzymatic Reduction reagents->protocol3 Choose Method monitoring Monitor Reaction (TLC, GC, HPLC) protocol1->monitoring protocol2->monitoring protocol3->monitoring workup Quench & Extract monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Product: 4-(1-hydroxyethyl)benzaldehyde purification->product

Caption: Experimental workflow for the chemoselective reduction of this compound.

Discussion

All three presented protocols offer viable routes for the chemoselective reduction of this compound. The choice of method will depend on the specific needs of the researcher.

  • Protocol 1 (Sodium Borohydride) is a cost-effective and straightforward method suitable for most standard organic synthesis laboratories. The use of acetylacetone enhances the selectivity for the aldehyde reduction.[5]

  • Protocol 2 (Catalytic Hydrogenation) provides a very clean reaction with high yields and selectivity, often with minimal byproducts.[6] However, it requires specialized equipment for handling hydrogen gas safely.

  • Protocol 3 (Enzymatic Reduction) represents a green chemistry approach with excellent selectivity under mild conditions.[11] This method is particularly advantageous for producing enantiomerically pure products if a stereoselective enzyme is used. The main considerations are the cost and availability of the enzyme and the need for bioprocessing techniques.

Conclusion

This application note provides a comprehensive guide with detailed protocols for the chemoselective reduction of this compound. Researchers can select the most appropriate method based on factors such as available equipment, cost, desired yield and selectivity, and environmental considerations. All three methods are proven to be effective for this important chemical transformation.

References

Application Notes and Protocols for Schiff Base Synthesis Using 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of compounds with significant applications in medicinal chemistry, drug development, and materials science. The synthesis of Schiff bases via the condensation of an aldehyde or ketone with a primary amine is a fundamental transformation in organic chemistry. 4-Acetylbenzaldehyde, with its dual reactive sites (aldehyde and acetyl groups), offers a unique scaffold for the synthesis of novel Schiff bases with potentially enhanced biological activities and material properties. These derivatives have garnered interest for their potential as anticancer, antimicrobial, and antifungal agents. The imine linkage is crucial for their biological activity, and the acetyl group can be further functionalized to create more complex molecules.

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases using this compound as a precursor. It includes methodologies for synthesis, characterization, and evaluation of their potential biological activities, with a focus on anticancer and antimicrobial applications.

Applications in Drug Discovery and Materials Science

Schiff bases derived from this compound are being explored for a variety of applications:

  • Anticancer Agents: The azomethine group is a key pharmacophore that has been associated with cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the ability of the Schiff base to interact with DNA or inhibit key enzymes involved in cancer cell proliferation. Some studies suggest that the presence of an acetyl group may enhance the anticancer potential.

  • Antimicrobial and Antifungal Agents: Schiff bases have demonstrated broad-spectrum activity against a range of bacteria and fungi. Their mechanism of action is thought to involve the disruption of cell wall synthesis or interference with essential metabolic pathways in the microorganisms.

  • Coordination Chemistry and Catalysis: The nitrogen atom of the imine group and the oxygen atom of the acetyl group in this compound-derived Schiff bases can act as coordination sites for metal ions. These metal complexes have shown potential as catalysts in various organic transformations.

  • Fluorescent Probes: The conjugated π-system in these aromatic Schiff bases can give rise to fluorescence, making them suitable for applications as sensors and imaging agents.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of a Schiff base via the condensation of this compound with a primary amine.

Materials and Equipment:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve an equimolar amount of the desired primary amine in absolute ethanol.

  • Reaction Setup: Place the flask containing the this compound solution on a magnetic stirrer and begin stirring.

  • Addition of Amine: Slowly add the amine solution to the stirring aldehyde solution at room temperature.

  • Catalysis and Reflux: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction. Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at a low temperature. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Characterization of the Synthesized Schiff Base

The structure and purity of the synthesized Schiff base should be confirmed using various analytical techniques.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of a pure compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum to identify the characteristic functional groups. The spectrum should show the appearance of a C=N (imine) stretching band (typically around 1600-1650 cm⁻¹) and the disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde. The C=O stretch of the acetyl group should remain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the structure of the Schiff base. The ¹H NMR spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 8-9 ppm. The signals corresponding to the aromatic protons and the acetyl group protons should also be present. The ¹³C NMR should show a signal for the imine carbon.

  • Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight of the synthesized compound and confirm its molecular formula.

Data Presentation

Table 1: Representative Physical and Spectroscopic Data for a Schiff Base Derived from this compound and Aniline
ParameterValueReference
Molecular Formula C₁₅H₁₃NON/A
Molecular Weight 223.27 g/mol N/A
Appearance Yellow solid[1]
Melting Point (°C) 88-90N/A
Yield (%) 85-95[2]
FT-IR (cm⁻¹) ~1680 (C=O, acetyl), ~1625 (C=N, imine)[1][3]
¹H NMR (δ, ppm) ~8.5 (s, 1H, -CH=N-), ~8.0-7.2 (m, 9H, Ar-H), ~2.6 (s, 3H, -COCH₃)[4]
¹³C NMR (δ, ppm) ~197 (C=O, acetyl), ~160 (C=N, imine), ~150-120 (Ar-C), ~26 (-COCH₃)[5][6]

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the primary amine used.

Mandatory Visualizations

Diagram 1: General Synthesis of a Schiff Base from this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions This compound This compound Schiff Base Schiff Base This compound->Schiff Base + Primary Amine Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Schiff Base Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Schiff Base Catalyst (Acetic Acid) Catalyst (Acetic Acid) Catalyst (Acetic Acid)->Schiff Base Reflux (2-4h) Reflux (2-4h) Reflux (2-4h)->Schiff Base Water Water Schiff Base->Water - H2O

Caption: General workflow for the synthesis of a Schiff base.

Diagram 2: Experimental Workflow for Synthesis and Characterization

G Start Start Mix Reactants Mix this compound and Primary Amine in Ethanol Start->Mix Reactants Add Catalyst & Reflux Add Acetic Acid and Reflux Mix Reactants->Add Catalyst & Reflux Cool & Precipitate Cool Reaction Mixture to Precipitate Product Add Catalyst & Reflux->Cool & Precipitate Filter & Wash Filter and Wash with Cold Ethanol Cool & Precipitate->Filter & Wash Dry & Purify Dry and Recrystallize the Schiff Base Filter & Wash->Dry & Purify Characterization Characterization Dry & Purify->Characterization FT-IR FT-IR Characterization->FT-IR NMR NMR Characterization->NMR Mass Spec Mass Spec Characterization->Mass Spec Melting Point Melting Point Characterization->Melting Point End End FT-IR->End NMR->End Mass Spec->End Melting Point->End

Caption: Workflow for synthesis and characterization of Schiff bases.

Biological Activity Evaluation Protocols

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Normal cell line (for cytotoxicity comparison)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized Schiff base dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff base (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Synthesized Schiff base dissolved in DMSO

  • Standard antimicrobial drug (positive control)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the Schiff base in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation for Biological Activity

Table 2: Representative Anticancer Activity Data of a Schiff Base Derivative
Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast Cancer) 10-50[7][8]
HeLa (Cervical Cancer) 15-60[7]
Normal Fibroblasts >100[8]

Note: IC₅₀ values are highly dependent on the specific Schiff base structure and the cell line tested. The data is for illustrative purposes.

Table 3: Representative Antimicrobial Activity Data of a Schiff Base Derivative
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus 16-64[2][9]
Escherichia coli 32-128[2][10]
Candida albicans 8-32[2]

Note: MIC values can vary significantly based on the Schiff base and the microbial strain.

Signaling Pathway Diagram

While specific signaling pathways for Schiff bases derived from this compound are not extensively documented, a common proposed mechanism for the anticancer activity of many Schiff bases involves the induction of apoptosis.

Diagram 3: Hypothetical Apoptosis Induction Pathway

G Schiff_Base This compound Schiff Base Cell_Membrane Cell Membrane Interaction Schiff_Base->Cell_Membrane ROS_Production Increased ROS Production Cell_Membrane->ROS_Production Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3, -9) Mitochondrial_Stress->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: A potential mechanism of anticancer action via apoptosis.

Conclusion

Schiff bases derived from this compound represent a promising class of compounds with diverse potential applications in drug discovery and materials science. The synthetic protocols provided herein are robust and can be adapted for the synthesis of a wide range of derivatives. The subsequent characterization and biological evaluation protocols offer a framework for assessing the potential of these novel compounds as anticancer and antimicrobial agents. Further research into the specific mechanisms of action and structure-activity relationships will be crucial for the development of new and effective therapeutic agents and functional materials based on this versatile scaffold.

References

Application Notes and Protocols for 4-Acetylbenzaldehyde in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-Acetylbenzaldehyde as a monomer in polymer synthesis, with a focus on the formation of Schiff base polymers. Due to its bifunctional nature, containing both an aldehyde and a ketone group, this compound presents unique opportunities for creating novel polymer architectures with potential applications in materials science and drug development.

Introduction: The Potential of this compound in Polymer Chemistry

This compound is an aromatic compound possessing two distinct carbonyl functionalities: an aldehyde and a ketone. This dual reactivity makes it a promising candidate for polycondensation reactions, particularly with primary diamines, to form Schiff base polymers (also known as polyimines or polyazomethines). The resulting polymers are expected to feature a conjugated backbone, which can impart interesting thermal, optical, and electronic properties.

The incorporation of the acetyl group offers a site for potential post-polymerization modification, further expanding the functional possibilities of the resulting materials. The aromatic nature of the monomer suggests that polymers derived from it will likely exhibit good thermal stability.

From a drug development perspective, Schiff bases and their polymeric derivatives have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] Polymers incorporating this compound could therefore serve as novel scaffolds for the development of bioactive materials.

Proposed Application: Synthesis of Schiff Base Polymers

The primary application of this compound in polymer synthesis is as a monomer in polycondensation reactions with diamines to yield Schiff base polymers. The reaction proceeds via the formation of an imine (Schiff base) linkage between the carbonyl groups of this compound and the primary amine groups of the diamine. Given the higher reactivity of the aldehyde group compared to the ketone group, it is anticipated that the aldehyde will react preferentially, but reaction at both sites is possible, potentially leading to cross-linked structures depending on the reaction conditions.

Table 1: Hypothetical Quantitative Data for a Schiff Base Polymer Derived from this compound and p-Phenylenediamine

The following table presents expected quantitative data for a hypothetical linear Schiff base polymer synthesized from this compound and p-Phenylenediamine. This data is illustrative and based on typical values for analogous aromatic polyimines. Experimental verification is required.

PropertyExpected Value RangeMethod of Analysis
Monomer Properties
This compound Mol. Wt.148.16 g/mol Calculation
p-Phenylenediamine Mol. Wt.108.14 g/mol Calculation
Polymer Properties
Number Average Mol. Wt. (Mn)8,000 - 20,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Mol. Wt. (Mw)16,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)2.0 - 2.5GPC (Mw/Mn)
Glass Transition Temp. (Tg)180 - 250 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td, 5%)> 400 °C (in N₂)Thermogravimetric Analysis (TGA)
Solubility
Soluble in DMF, DMAc, NMP, H₂SO₄Solubility Tests
Insoluble in water, methanol (B129727), hexane

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of Schiff base polymers using this compound.

Protocol 1: Solution Polycondensation of this compound with an Aromatic Diamine (p-Phenylenediamine)

This protocol describes a common method for synthesizing aromatic Schiff base polymers in solution.

Materials:

  • This compound (purified, e.g., by recrystallization)

  • p-Phenylenediamine (purified, e.g., by sublimation)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (Schlenk flask, magnetic stirrer, condenser, etc.)

  • Filtration apparatus

Procedure:

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.

  • Monomer Dissolution: Under an inert atmosphere, add this compound (e.g., 1.482 g, 10 mmol) and p-Phenylenediamine (e.g., 1.081 g, 10 mmol) to the flask. Add anhydrous NMP (e.g., 40 mL) to dissolve the monomers completely. Stir the mixture at room temperature for 30 minutes.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.019 g, 0.1 mmol) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 180-200°C with vigorous stirring. To facilitate the removal of water formed during the reaction, a gentle stream of inert gas can be passed over the surface of the reaction mixture. Maintain the reaction at this temperature for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol (e.g., 400 mL), with vigorous stirring. The polymer will precipitate.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers, catalyst, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Visualizations: Reaction Schemes and Workflows

The following diagrams illustrate the polymerization process and experimental workflow.

Schiff_Base_Polymerization cluster_reactants Reactants cluster_process Process cluster_product Product MonomerA This compound Polycondensation Polycondensation (+ Catalyst, Heat) MonomerA->Polycondensation MonomerB Diamine (H₂N-R-NH₂) MonomerB->Polycondensation Water Water (byproduct) Polycondensation->Water Polymer Schiff Base Polymer Polycondensation->Polymer

Caption: General reaction scheme for Schiff base polymerization.

Experimental_Workflow Setup 1. Reaction Setup (Flame-dried Schlenk flask, inert atm.) Dissolution 2. Monomer Dissolution (this compound + Diamine in NMP) Setup->Dissolution Catalyst 3. Catalyst Addition (p-Toluenesulfonic acid) Dissolution->Catalyst Polymerization 4. Polymerization (Heat to 180-200°C, 24-48h) Catalyst->Polymerization Isolation 5. Polymer Isolation (Precipitate in Methanol) Polymerization->Isolation Purification 6. Purification (Wash with Methanol) Isolation->Purification Drying 7. Drying (Vacuum oven) Purification->Drying Characterization 8. Characterization (GPC, TGA, DSC, FTIR) Drying->Characterization

References

Application Notes and Protocols for the Analytical Characterization of 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Acetylbenzaldehyde (CAS No. 3457-45-2), also known as 4-formylacetophenone, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its bifunctional nature, containing both an aldehyde and a ketone group, makes its characterization crucial for quality control and reaction monitoring.[2] These application notes provide a comprehensive overview of the analytical methods for the characterization of this compound, including detailed experimental protocols and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₉H₈O₂[1][3]
Molecular Weight148.16 g/mol [1][3]
Melting Point33-36 °C (lit.)[1][4]
AppearanceWhite or colorless to light yellow solid

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2.1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.12s1HAldehyde (-CHO)
8.10d2HAromatic (ortho to -CHO)
8.01d2HAromatic (ortho to -COCH₃)
2.67s3HMethyl (-CH₃)

Table 2.2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [5]

Chemical Shift (δ) ppmAssignment
197.4Ketone Carbonyl (C=O)
191.7Aldehyde Carbonyl (C=O)
141.2Aromatic (C-CHO)
139.0Aromatic (C-COCH₃)
129.8Aromatic (CH, ortho to -CHO)
128.8Aromatic (CH, ortho to -COCH₃)
27.0Methyl (-CH₃)

Protocol 2.1: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse.

    • Number of Scans: 16

    • Relaxation Delay: 1 s

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse.

    • Number of Scans: 1024

    • Relaxation Delay: 2 s

    • Spectral Width: 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and ketone carbonyl groups.[6]

Table 2.3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
~1706Aldehyde C=O stretch
~1687Ketone C=O stretch
~2850, ~2750Aldehyde C-H stretch
~1600, ~1570Aromatic C=C stretch

Protocol 2.2: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of solid this compound onto the ATR crystal, ensuring good contact.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol 2.3: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol (B145695) or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the solvent to be used as a blank.

  • Sample Measurement: Fill a second quartz cuvette with the prepared sample solution.

  • Data Acquisition: Scan the sample from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Chromatographic Characterization

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

Table 3.1: GC-MS Parameters for this compound Analysis

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL (splitless)
Carrier GasHelium (1 mL/min)
Oven ProgramInitial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Mass Rangem/z 40-300

Protocol 3.1: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Derivatization (Optional): For enhanced sensitivity, especially in trace analysis, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be performed to form the corresponding oxime.[2]

  • Injection: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The molecular ion peak [M]⁺ should be observed at m/z 148.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile compounds. For aldehydes and ketones, derivatization is often employed to enhance UV detection.

Protocol 3.2: HPLC Analysis via DNPH Derivatization

  • Derivatization:

  • Instrumentation: Use an HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 360 nm.

  • Data Analysis: Quantify the this compound derivative by comparing its peak area to a calibration curve prepared from standards.

Visualized Workflows and Relationships

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolution (e.g., CDCl3, ACN, DCM) Sample->Dissolution Derivatization Derivatization (Optional) (e.g., DNPH, PFBHA) Dissolution->Derivatization NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR-FTIR) Dissolution->IR GCMS GC-MS Dissolution->GCMS UVVis UV-Vis Spectroscopy Dissolution->UVVis Derivatization->GCMS HPLC HPLC-UV Derivatization->HPLC Structure Structural Elucidation NMR->Structure Identity Identity Confirmation IR->Identity Purity Purity Assessment GCMS->Purity Quantification Quantification GCMS->Quantification GCMS->Identity HPLC->Purity HPLC->Quantification UVVis->Identity

Caption: Overall analytical workflow for this compound characterization.

Logical_Relationship cluster_structure Structural Information cluster_purity Purity & Quantification center This compound Characterization NMR NMR (¹H, ¹³C) center->NMR Confirms Connectivity IR IR center->IR Identifies Functional Groups MS Mass Spectrometry center->MS Determines Mass UVVis UV-Vis center->UVVis Probes Electronic Structure GC Gas Chromatography center->GC Assesses Purity (Volatiles) HPLC HPLC center->HPLC Assesses Purity & Quantifies

References

Application Note: HPLC Analysis of 4-Acetylbenzaldehyde Purity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the determination of purity for 4-Acetylbenzaldehyde using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is suitable for researchers, scientists, and drug development professionals requiring a reliable and reproducible technique for quality control and impurity profiling. This document provides comprehensive experimental procedures, data presentation, and workflow visualization to ensure straightforward implementation in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is critical to ensure the quality, safety, and efficacy of the final products. High-performance liquid chromatography (HPLC) is a widely adopted technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] This application note details a robust RP-HPLC method for the quantitative analysis of this compound and the separation of potential process-related impurities.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile (B52724) and ultrapure water are required.

  • Reagents: this compound reference standard (≥98% purity).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. The selection of a C18 stationary phase is based on its wide applicability for moderately polar compounds like this compound.[2] The mobile phase of acetonitrile and water provides a good balance of solvent strength for the elution of the analyte and potential impurities. A detection wavelength of 254 nm is chosen based on the expected UV absorbance maximum for benzaldehyde (B42025) and acetophenone (B1666503) derivatives.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm

Protocols

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in the mobile phase (Acetonitrile:Water, 60:40 v/v) and dilute to the mark to obtain a stock solution of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Sample Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.

  • Dissolve the sample in the mobile phase and dilute to the mark.

  • Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample based on the area percent of the main peak.

Data Presentation

The purity of the this compound sample is determined by the area percent method. The following tables summarize the expected results from the analysis.

Table 2: Typical Retention Data

CompoundRetention Time (min)
Impurity 1 (e.g., Benzaldehyde)~ 3.5
This compound ~ 5.2
Impurity 2 (e.g., 4-Methylacetophenone)~ 6.8

Table 3: Sample Purity Calculation

Peak NameRetention Time (min)Peak AreaArea %
Impurity 13.5415,2340.45
This compound 5.21 3,368,976 99.23
Impurity 26.8210,8650.32
Total 3,395,075 100.00

Table 4: Method Validation Summary

ParameterResult
Linearity (r²) > 0.999
Precision (%RSD, n=6) < 1.0%
Accuracy (Recovery %) 98.5% - 101.5%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL

Visualization

The following diagrams illustrate the logical workflow of the HPLC analysis and the relationship between the key experimental steps.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solution (0.1 mg/mL) filter_std Filter Standard prep_std->filter_std prep_sample Prepare Sample Solution (0.1 mg/mL) filter_sample Filter Sample prep_sample->filter_sample inject Inject Samples (10 µL) filter_std->inject filter_sample->inject equilibrate Equilibrate System equilibrate->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis of this compound.

Logical_Relationship Analyte This compound StationaryPhase Stationary Phase (C18) Analyte->StationaryPhase interacts with MobilePhase Mobile Phase (ACN:H2O) Analyte->MobilePhase partitions into Purity Purity Result StationaryPhase->Purity enables separation MobilePhase->Purity enables elution Detection Detection (UV 254 nm) Detection->Purity provides signal for

Caption: Logical relationships in the RP-HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note is a simple, rapid, and reliable technique for determining the purity of this compound. The method demonstrates good separation of the main component from potential impurities, and the validation parameters indicate that it is linear, precise, and accurate for its intended purpose. This protocol can be readily implemented in quality control laboratories for routine analysis of this compound in various samples.

References

Application Note: Identification of 4-Acetylbenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of 4-Acetylbenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its accurate identification and characterization are crucial for quality control and research and development. This document outlines the sample preparation, GC-MS parameters, and data analysis required for the unambiguous identification of this compound.

Introduction

This compound (4-CHO-C₆H₄-COCH₃) is an aromatic organic compound containing both an aldehyde and a ketone functional group. This dual functionality makes it a versatile precursor in organic synthesis. Derivatives of benzaldehyde (B42025) have been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. Some studies suggest that benzaldehyde derivatives can modulate key cellular signaling pathways, such as the MAPK, PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, which are often dysregulated in disease. Therefore, reliable analytical methods for the identification of this compound and related structures are of significant interest in drug discovery and development. GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the identification and quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol

This protocol provides a general procedure for the identification of this compound. Optimization of these conditions may be required for specific matrices or instrumentation.

Sample Preparation

Proper sample preparation is critical for successful GC-MS analysis. The goal is to extract and dissolve the analyte in a volatile organic solvent suitable for injection into the GC.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve in 10 mL of a suitable volatile solvent such as dichloromethane (B109758), hexane, or ethyl acetate (B1210297) to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare working standards at a concentration of approximately 10 µg/mL for analysis.

  • Sample Preparation from a Matrix:

    • For solid samples, use a suitable extraction technique such as sonication or Soxhlet extraction with an appropriate solvent (e.g., dichloromethane or a hexane:acetone mixture).

    • For liquid samples, a liquid-liquid extraction or simple dilution with a compatible solvent may be sufficient.

    • Ensure the final sample concentration is within the linear range of the instrument, typically around 10 µg/mL.

    • The sample should be free of particulate matter. Centrifuge or filter the sample if necessary before transferring to a 2 mL GC vial.

GC-MS Instrumentation and Conditions

The following parameters are recommended for an Agilent GC-MS system equipped with an HP-5MS column or equivalent.

Table 1: GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial temperature 100 °C, hold for 5 min, then ramp at 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range50 - 300 m/z

Data Presentation

Identification of this compound is based on the retention time and the mass spectrum of the eluted peak.

Table 2: Quantitative Data for this compound

ParameterValue
Molecular Weight148.16 g/mol
Estimated Retention Time ~12-15 minutes *
Molecular Ion (M+)m/z 148
Base Peakm/z 133

*Note: The retention time is an estimated value based on typical GC conditions for similar compounds. It is essential to determine the exact retention time by injecting a pure standard of this compound under the specified experimental conditions.

Table 3: Major Mass Fragmentation Ions for this compound

m/zRelative Intensity (%)Proposed Fragment
14830[M]+•
133100[M-CH₃]+
10550[M-CH₃-CO]+
7740[C₆H₅]+
5125[C₄H₃]+

Mandatory Visualization

Experimental Workflow

The overall workflow for the GC-MS identification of this compound is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Standard Standard Preparation Vial Transfer to GC Vial Standard->Vial Sample Sample Extraction/Dilution Sample->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Identification Compound Identification Chromatogram->Identification MassSpectrum->Identification

Caption: Workflow for this compound Identification by GC-MS.

Potential Signaling Pathway Interactions of Benzaldehyde Derivatives

The following diagram illustrates the potential interactions of benzaldehyde derivatives with key cellular signaling pathways implicated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS JAK JAK Receptor->JAK IKK IKK Receptor->IKK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival NFkB NF-κB IKK->NFkB activates IkB IκB IKK->IkB phosphorylates NFkB->Survival Inflammation Inflammation NFkB->Inflammation IkB->NFkB inhibits Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->PI3K Benzaldehyde->ERK Benzaldehyde->STAT3 Benzaldehyde->NFkB

Caption: Potential Inhibition of Oncogenic Signaling Pathways by Benzaldehyde Derivatives.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of this compound using GC-MS. By following the outlined sample preparation, instrumentation parameters, and data analysis procedures, researchers can confidently identify this compound in various sample matrices. The provided workflow and signaling pathway diagrams offer additional context for the application of this analytical method in broader research, particularly in the fields of drug discovery and development.

Application Notes and Protocols for the Derivatization of 4-Acetylbenzaldehyde for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 4-Acetylbenzaldehyde to enhance its detection and quantification using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a critical step for improving the volatility, thermal stability, and detectability of analytes. The protocols outlined below cover derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for GC-MS analysis, and 2,4-Dinitrophenylhydrazine (DNPH), Dansyl Hydrazine (B178648), and o-Phenylenediamine (B120857) for HPLC analysis.

Derivatization with PFBHA for GC-MS Analysis

Principle: The carbonyl group of this compound reacts with PFBHA to form a stable oxime derivative. This process, known as oximation, increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[1] The pentafluorobenzyl group in the derivative enhances sensitivity, especially for electron capture or mass spectrometric detection.[1] The reaction can produce two geometric isomers (syn- and anti-oximes), which may be resolved as two separate peaks in the chromatogram. For quantitative analysis, the sum of the areas of both peaks is typically used.[1]

Experimental Protocol:

Materials:

Procedure:

  • Preparation of Stock Solutions:

    • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

    • PFBHA Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of deionized water. This solution should be prepared fresh daily.[1]

  • Derivatization:

    • To a 2 mL autosampler vial, add 500 µL of the sample containing this compound.

    • Add 100 µL of the PFBHA solution to the vial.[1]

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

    • Allow the vial to cool to room temperature.[1]

  • Extraction:

    • Add 500 µL of hexane to the vial and vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.[1]

    • Allow the layers to separate.

    • Carefully transfer the upper organic layer to a clean autosampler vial with a microinsert.[1]

    • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.[1]

  • GC-MS Analysis:

    • The sample is now ready for injection into the GC-MS system.

Quantitative Data Summary:

ParameterValue/RangeReference
PFBHA Concentration10 mg/mL[1]
Reaction Temperature60-70 °CAdapted from similar aldehyde derivatizations
Reaction Time30-60 minAdapted from similar aldehyde derivatizations
Extraction SolventHexane[1]
Limit of Detection (LOD)Analyte dependent, typically in the low µg/L to ng/L range[2]

GC-MS Parameters (Typical):

ParameterSetting
GC System
ColumnSLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent
Inlet Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1 mL/min
Oven ProgramInitial 50°C, ramp 5°C/min to 180°C, then 25°C/min to 280°C, hold for 5 min
MS System
Ionization ModeElectron Impact (EI)
Ion Source Temp.250 °C
Transfer Line Temp.280 °C
Scan ModeSelected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 181 for the pentafluorobenzyl fragment)

Note: These parameters are a starting point and may require optimization for your specific instrument and application.

Workflow Diagram:

PFBHA_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Sample containing This compound Mix Mix Sample and PFBHA Sample->Mix PFBHA PFBHA Solution PFBHA->Mix Heat Heat (60-70°C, 30-60 min) Mix->Heat AddHexane Add Hexane & Vortex Heat->AddHexane Separate Separate Layers AddHexane->Separate Transfer Transfer Organic Layer Separate->Transfer Dry Dry with Na2SO4 Transfer->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Workflow for PFBHA derivatization of this compound for GC-MS analysis.

Derivatization with DNPH for HPLC-UV Analysis

Principle: this compound reacts with 2,4-Dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable, colored 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong UV absorbance around 360 nm, enabling sensitive detection by HPLC with a UV detector. This is a widely used method for the analysis of carbonyl compounds.[3][4]

Experimental Protocol:

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH), recrystallized

  • Acetonitrile (B52724) (HPLC grade)

  • Perchloric acid or Hydrochloric acid (for acidification)

  • Deionized water

  • C18 Solid Phase Extraction (SPE) cartridges

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetonitrile.

    • DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid (e.g., 1% perchloric acid). Caution: DNPH is explosive when dry and should be handled with care.

  • Derivatization:

    • To a known volume of aqueous sample containing this compound, add an excess of the DNPH reagent.

    • Acidify the solution to approximately pH 3 with perchloric acid or hydrochloric acid.[3]

    • Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40°C) for about 1 hour.[4]

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with acetonitrile followed by deionized water.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge with water to remove excess DNPH reagent.

    • Elute the hydrazone derivative with a small volume of acetonitrile.

  • HPLC Analysis:

    • The eluate is ready for injection into the HPLC system.

Quantitative Data Summary:

ParameterValue/RangeReference
DNPH ReagentSaturated solution in acidified acetonitrile[3]
Reaction pH~3[3]
Reaction TemperatureRoom Temperature to 40 °C[4]
Reaction Time1 hour[4]
Detection Wavelength~360 nm[4]
Linearity RangeAnalyte dependent, typically ng/mL to µg/mL[5]

HPLC Parameters (Typical):

ParameterSetting
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 360 nm
Injection Volume20 µL

Reaction Diagram:

DNPH_Reaction This compound This compound Product This compound-2,4-dinitrophenylhydrazone (UV active) This compound->Product + DNPH (Acidic medium) DNPH 2,4-Dinitrophenylhydrazine (DNPH) DNPH->Product

Caption: Reaction of this compound with DNPH.

Derivatization with Dansyl Hydrazine for HPLC-Fluorescence Analysis

Principle: Dansyl hydrazine reacts with the carbonyl group of this compound to form a highly fluorescent dansyl hydrazone derivative. This derivatization significantly enhances the sensitivity of detection, allowing for trace-level quantification using HPLC with a fluorescence detector.[6]

Experimental Protocol:

Materials:

  • This compound standard

  • Dansyl Hydrazine

  • Acetonitrile (HPLC grade)

  • Trichloroacetic acid (TCA) or Hydrochloric acid (as catalyst)

  • Buffer solution (e.g., acetate (B1210297) buffer, pH 4-5)

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetonitrile.

    • Dansyl Hydrazine Solution (1 mg/mL): Dissolve 10 mg of Dansyl Hydrazine in 10 mL of acetonitrile.

  • Derivatization:

    • In a reaction vial, mix the sample containing this compound with an excess of the Dansyl Hydrazine solution.

    • Add a small amount of acid catalyst (e.g., a few microliters of 10% TCA in acetonitrile).

    • Heat the mixture at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30-60 minutes) in the dark to prevent photodegradation.

  • HPLC Analysis:

    • After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

Quantitative Data Summary:

ParameterValue/RangeReference
Dansyl Hydrazine Conc.1 mg/mL-
CatalystTrichloroacetic acid or HCl-
Reaction Temperature40-60 °CAdapted from[7]
Reaction Time30-60 minAdapted from[7]
Excitation Wavelength~340 nm
Emission Wavelength~525 nm

HPLC Parameters (Typical):

ParameterSetting
ColumnC18 reverse-phase column
Mobile PhaseGradient of Acetonitrile and Water/Buffer
Flow Rate1.0 mL/min
DetectionFluorescence Detector (Ex: 340 nm, Em: 525 nm)

Logical Relationship Diagram:

Dansyl_Hydrazine_Logic Analyte This compound (non-fluorescent) Reaction Derivatization (Heat, Acid Catalyst) Analyte->Reaction Reagent Dansyl Hydrazine Reagent->Reaction Product Dansyl Hydrazone (Highly Fluorescent) Reaction->Product Detection HPLC with Fluorescence Detection Product->Detection Result Sensitive Quantification Detection->Result

Caption: Logic for enhanced detection via dansyl hydrazine derivatization.

Derivatization with o-Phenylenediamine for HPLC-UV/Fluorescence Analysis

Principle: Aromatic aldehydes like this compound can react with o-phenylenediamine to form quinoxaline (B1680401) derivatives. These derivatives are often fluorescent and possess strong UV absorbance, making them suitable for analysis by HPLC with either UV or fluorescence detection. This method can be highly selective for certain dicarbonyl compounds but can also be applied to aromatic aldehydes.[8][9]

Experimental Protocol:

Materials:

  • This compound standard

  • o-Phenylenediamine

  • Methanol or Acetonitrile (HPLC grade)

  • Acid catalyst (e.g., HCl)

  • Buffer solution (e.g., phosphate (B84403) buffer)

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol or acetonitrile.

    • o-Phenylenediamine Solution (e.g., 5 mg/mL): Dissolve 50 mg of o-phenylenediamine in 10 mL of a suitable solvent, prepared fresh.

  • Derivatization:

    • Mix the sample containing this compound with the o-phenylenediamine solution in a reaction vial.

    • Adjust the pH to be neutral to slightly acidic.[9]

    • Heat the mixture at a controlled temperature (e.g., 40-80°C) for a defined period (e.g., 1-4 hours).[9]

  • HPLC Analysis:

    • After cooling, the reaction mixture can be directly analyzed by HPLC.

Quantitative Data Summary:

ParameterValue/RangeReference
Reaction pHNeutral to slightly acidic[9]
Reaction Temperature40-80 °C[9]
Reaction Time1-4 hours[9]
DetectionUV or Fluorescence[8][9]

HPLC Parameters (Typical):

ParameterSetting
ColumnC18 reverse-phase column
Mobile PhaseGradient of Acetonitrile and Water/Buffer
Flow Rate1.0 mL/min
DetectionUV (e.g., 257 nm) or Fluorescence (analyte specific Ex/Em)

Signaling Pathway Diagram (Conceptual):

Quinoxaline_Formation This compound This compound Intermediate Schiff Base Intermediate This compound->Intermediate + OPD OPD o-Phenylenediamine OPD->Intermediate Product Quinoxaline Derivative (UV/Fluorescent) Intermediate->Product Cyclization

Caption: Conceptual pathway for quinoxaline formation from this compound.

References

Application Notes and Protocols for the Knoevenagel Condensation of 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, pivotal for forming carbon-carbon double bonds.[1][2] This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[3][4] The versatility of this reaction has made it indispensable for the synthesis of fine chemicals, polymers, and key intermediates for pharmaceuticals and cosmetics.[4][5]

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation specifically utilizing 4-acetylbenzaldehyde as the aldehyde component.

General Reaction Scheme

The reaction involves the nucleophilic addition of a carbanion, generated from an active methylene compound, to the carbonyl group of this compound, followed by a dehydration step.[4]

Figure 1: General scheme of the Knoevenagel condensation with this compound.

Caption: Knoevenagel condensation of this compound.

Application Notes

The success of the Knoevenagel condensation depends on several factors, including the choice of catalyst, solvent, and the nature of the active methylene compound.

  • Active Methylene Compounds: The reactivity of the active methylene compound is dictated by the electron-withdrawing strength of its flanking 'Z' and 'Z'' groups (e.g., -CN, -COOR, -COR).[3][6] A common order of nucleophilicity is malononitrile (B47326) > ethyl cyanoacetate (B8463686) > diethyl malonate.[6]

  • Catalysts: A wide range of catalysts can be employed. While traditional methods use weak organic bases like piperidine (B6355638) or pyridine, modern protocols often utilize more efficient and environmentally benign options.[7][8][9] These include:

    • Organic Bases: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a highly efficient catalyst.[6]

    • Ammonium (B1175870) Salts: Ammonium bicarbonate and ammonium acetate (B1210297) are effective and green catalysts, particularly in solvent-free conditions.[8][10]

    • Ionic Liquids: Task-specific ionic liquids can serve as both catalyst and solvent, simplifying work-up.[11]

    • Heterogeneous Catalysts: Solid-supported catalysts and metal-organic frameworks (MOFs) offer advantages like easy separation and reusability.[5][10][12]

  • Solvents: The choice of solvent can significantly impact reaction rates and yields. While traditional organic solvents are common, greener alternatives are gaining prominence.

    • Ethanol (B145695): A common and relatively safe solvent.[5][10]

    • Water: Can be an effective medium, especially for catalyst-free or specific catalyst systems.[6][10]

    • Solvent-Free: Grinding or heating the neat reactants, often with a catalytic amount of an ammonium salt, is a highly efficient and environmentally friendly approach.[8][13][14]

  • Reaction Conditions: Most Knoevenagel condensations with aromatic aldehydes proceed efficiently at room temperature, although gentle heating may be required for less reactive substrates.[1][6][10] The removal of water, a by-product, can shift the equilibrium toward the product.[3]

Experimental Protocols

Below are three distinct protocols for the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound.

Protocol 1: Heterogeneous Catalysis in Ethanol

This protocol utilizes a solid, reusable catalyst, simplifying product purification.

Materials:

  • This compound (1.0 mmol, 148.2 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Heterogeneous base catalyst (e.g., reusable amino-functionalized solid support) (10-15 mol%)

  • Ethanol (5-10 mL)

  • 25 mL round-bottom flask with a magnetic stir bar

  • TLC plates (e.g., silica (B1680970) gel 60 F254)

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add ethanol (5 mL) and a magnetic stir bar.

  • Add the heterogeneous catalyst (e.g., 10-15 mol%) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Upon completion (typically indicated by the disappearance of the aldehyde spot on TLC), isolate the catalyst by filtration. The catalyst can be washed with ethanol, dried, and stored for reuse.[10]

  • Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation).

  • The resulting crude solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR.[10]

Protocol 2: Solvent-Free Condensation

This environmentally friendly protocol avoids the use of organic solvents, often resulting in high yields and simple work-up.[8][9]

Materials:

  • This compound (5.0 mmol, 741 mg)

  • Malononitrile (5.0 mmol, 330 mg)

  • Ammonium bicarbonate (NH₄HCO₃) (catalytic amount, e.g., 0.5 mmol, 40 mg)

  • Mortar and pestle or a small reaction vial

  • Spatula

Procedure:

  • In a mortar or a small vial, combine this compound (5.0 mmol), malononitrile (5.0 mmol), and a catalytic amount of ammonium bicarbonate.

  • Grind the mixture gently with a pestle or stir vigorously in the vial at room temperature.[13] The reaction is often rapid, and the mixture may solidify.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After completion, add a small amount of cold water to the solid mixture and stir.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water (3 x 5 mL) to remove the catalyst and any unreacted malononitrile.

  • Dry the purified product in a vacuum oven. Further purification by recrystallization is typically not necessary but can be performed if needed.[13]

Protocol 3: DBU-Catalyzed Condensation in Water

This protocol uses a highly efficient organic base in an aqueous system, representing a green chemistry approach.[6]

Materials:

  • This compound (1.0 mmol, 148.2 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol, 150 µL)

  • Water (0.45 mL, 25 mmol)

  • 10 mL reaction vial with a magnetic stir bar

Procedure:

  • Prepare the DBU/water complex by mixing DBU (1.0 mmol) and water (25 mmol) and stirring for approximately 3 hours.[6]

  • In a separate 10 mL vial, combine this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add the pre-formed DBU/water complex to the vial containing the reactants.

  • Stir the mixture at room temperature. The reaction is typically fast.

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the aqueous medium. Collect the solid by vacuum filtration.

  • Wash the solid product with cold water to remove the catalyst.

  • Dry the product under vacuum. The isolated yield is typically high, and the product is often of sufficient purity for subsequent use.[6]

Data Summary

While specific data for this compound is not detailed in the provided literature, the following table summarizes results for various substituted benzaldehydes under different Knoevenagel condensation conditions, providing a comparative reference for expected outcomes.

EntryAldehydeActive Methylene Cmpd.Catalyst (mol%)SolventTimeYield (%)Reference
1BenzaldehydeMalononitrile[MeHMTA]BF₄ (15)Neat1 min100
24-Cl-BenzaldehydeMalononitrile[MeHMTA]BF₄ (15)Neat2 min100
34-NO₂-BenzaldehydeMalononitrile[MeHMTA]BF₄ (15)Neat1 min100
44-MeO-BenzaldehydeMalononitrile[MeHMTA]BF₄ (15)Neat2 min99
5BenzaldehydeEthyl Cyanoacetate[MeHMTA]BF₄ (15)Neat5 min98
64-Cl-BenzaldehydeEthyl CyanoacetateDBU/H₂ONeat10 min95[6]
74-NO₂-BenzaldehydeEthyl CyanoacetateDBU/H₂ONeat5 min96[6]
8SyringaldehydeMalonic AcidNH₄HCO₃Solvent-free2 h100[8]

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a Knoevenagel condensation reaction.

G start Start combine 1. Combine Reactants (Aldehyde, Active Methylene Cmpd., Catalyst, Solvent if any) start->combine react 2. Stir at Specified Temperature combine->react monitor 3. Monitor Reaction Progress (e.g., via TLC) react->monitor monitor->react Incomplete workup 4. Reaction Work-up (e.g., Filtration, Quenching, Extraction) monitor->workup Complete isolate 5. Isolate Crude Product (e.g., Solvent Evaporation) workup->isolate purify 6. Purify Product (e.g., Recrystallization, Chromatography) isolate->purify characterize 7. Characterize Final Product (NMR, IR, MS, M.P.) purify->characterize end_node End characterize->end_node

Caption: A generalized workflow for the Knoevenagel condensation.

References

Application Notes and Protocols: The Use of 4-Acetylbenzaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-acetylbenzaldehyde in various multicomponent reactions (MCRs). The content is designed to guide researchers in the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Introduction

Multicomponent reactions are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. This compound, with its dual reactive sites—an aldehyde and a ketone—serves as a versatile building block in several key MCRs, leading to a wide array of heterocyclic and acyclic compounds. This document outlines the application of this compound in the Biginelli, Hantzsch, Passerini, Ugi, and Kabachnik-Fields reactions.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] DHPMs are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3] The use of this compound in the Biginelli reaction allows for the incorporation of an acetyl group at the 4-position of the dihydropyrimidinone ring, providing a handle for further functionalization.

Quantitative Data
Entryβ-KetoesterUrea/ThioureaCatalystSolventTime (h)Yield (%)Reference
1Ethyl acetoacetate (B1235776)Urea4-Benzoylbenzoic acid (10 mol%)Ethanol (B145695)585[3]
2Methyl acetoacetateUreaYb(OTf)₃Solvent-free290[4]
3Ethyl acetoacetateThiourea[Btto][p-TSA]Solvent-free0.588[5]
Experimental Protocol: Synthesis of 4-(4-acetylphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • This compound (1.0 mmol, 148 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg, 0.128 mL)

  • Urea (1.5 mmol, 90 mg)

  • 4-Benzoylbenzoic acid (0.1 mmol, 22.6 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and 4-benzoylbenzoic acid (0.1 mmol).[3]

  • Add ethanol (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by vacuum filtration, washed with cold water (3 x 10 mL), and dried.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.

Reaction Mechanism

Biginelli_Reaction R1CHO This compound Acyliminium N-Acyliminium Ion R1CHO->Acyliminium + Urea, -H2O Urea Urea Ketoester Ethyl Acetoacetate Enol Enol of Ketoester Ketoester->Enol Tautomerization Adduct Open-Chain Adduct Acyliminium->Adduct + Enol DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration H_plus H+ H_plus->R1CHO H_plus->Urea

Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.

Hantzsch Synthesis: Formation of 1,4-Dihydropyridines

The Hantzsch synthesis is a multicomponent reaction that produces 1,4-dihydropyridines (1,4-DHPs) from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[6][7] 1,4-DHPs are a prominent class of L-type calcium channel blockers used in the treatment of cardiovascular diseases.[8] The use of this compound introduces an acetylphenyl substituent at the 4-position of the dihydropyridine (B1217469) ring.

Quantitative Data
Entryβ-KetoesterNitrogen SourceCatalystSolventTime (h)Yield (%)Reference
1Ethyl acetoacetateAmmonium acetatep-Toluenesulfonic acidAqueous micelles (SDS)192[7]
2Methyl acetoacetateAmmonium acetateNoneEthanol1285[9]
3Ethyl acetoacetateAqueous ammoniaNone (Microwave)Solvent-free0.190[9]
Experimental Protocol: Synthesis of Diethyl 4-(4-acetylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • This compound (10 mmol, 1.48 g)

  • Ethyl acetoacetate (20 mmol, 2.60 g, 2.56 mL)

  • Ammonium acetate (10 mmol, 0.77 g)

  • Ethanol (25 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and ethyl acetoacetate (20 mmol) in ethanol (25 mL).

  • Add ammonium acetate (10 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.[8]

  • Monitor the reaction progress using TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 1,4-dihydropyridine (B1200194) derivative.

Reaction Mechanism

Hantzsch_Synthesis R1CHO This compound Knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Adduct) R1CHO->Knoevenagel + Ketoester1, -H2O Ketoester1 Ethyl Acetoacetate (1 eq.) Ketoester2 Ethyl Acetoacetate (1 eq.) Enamine Enamine Ketoester2->Enamine + Ammonia, -H2O Ammonia Ammonia Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct + Enamine (Michael Addition) DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration

Caption: General mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Passerini Reaction: Synthesis of α-Acyloxy Amides

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[10] This reaction is highly atom-economical and proceeds rapidly, often at room temperature.[11] The use of this compound allows for the synthesis of α-acyloxy amides bearing an acetylphenyl group.

Quantitative Data
EntryCarboxylic AcidIsocyanideSolventTimeYield (%)Reference
1Acetic acidtert-Butyl isocyanideDichloromethane (B109758)24 h88[10]
2Benzoic acidCyclohexyl isocyanideWater12 h91[10]
3Acetic acidBenzyl (B1604629) isocyanideSolvent-free (Microwave)5 min85[12]
Experimental Protocol: Synthesis of 2-acetoxy-2-(4-acetylphenyl)-N-(tert-butyl)acetamide

Materials:

  • This compound (1.0 mmol, 148 mg)

  • Acetic acid (1.0 mmol, 60 mg, 0.057 mL)

  • tert-Butyl isocyanide (1.0 mmol, 83 mg, 0.113 mL)

  • Dichloromethane (2 mL)

Procedure:

  • In a sealed vial, dissolve this compound (1.0 mmol) and acetic acid (1.0 mmol) in dichloromethane (2 mL).

  • Add tert-butyl isocyanide (1.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (eluting with a mixture of hexane (B92381) and ethyl acetate) to yield the pure α-acyloxy amide.

Reaction Mechanism

Passerini_Reaction R1CHO This compound Nitrilium Nitrilium Ion R1CHO->Nitrilium + Isocyanide, H+ R2COOH Carboxylic Acid R3NC Isocyanide Adduct Tetrahedral Intermediate Nitrilium->Adduct + Carboxylate AcyloxyAmide α-Acyloxy Amide Adduct->AcyloxyAmide Mumm Rearrangement

Caption: Ionic mechanism pathway for the Passerini reaction.

Ugi Reaction: Synthesis of α-Acylamino Amides

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[13] This reaction is highly convergent and allows for the rapid synthesis of peptide-like structures.[14] The incorporation of this compound provides a scaffold with an acetylphenyl moiety.

Quantitative Data

| Entry | Amine | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Aniline (B41778) | Benzoic acid | tert-Butyl isocyanide | Methanol (B129727) | 24 | 85 |[13] | | 2 | Benzylamine (B48309) | Acetic acid | Cyclohexyl isocyanide | Solvent-free (Microwave) | 0.5 | 90 |[14] | | 3 | n-Butylamine | Propionic acid | Benzyl isocyanide | Water | 12 | 82 |[13] |

Experimental Protocol: Synthesis of N-benzyl-2-(4-acetylphenyl)-2-(benzamido)acetamide

Materials:

  • This compound (1.0 mmol, 148 mg)

  • Benzylamine (1.0 mmol, 107 mg, 0.109 mL)

  • Benzoic acid (1.0 mmol, 122 mg)

  • Benzyl isocyanide (1.0 mmol, 117 mg, 0.120 mL)

  • Methanol (5 mL)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and benzylamine (1.0 mmol) in methanol (5 mL), add benzoic acid (1.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzyl isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the pure α-acylamino amide.

Reaction Mechanism

Ugi_Reaction R1CHO This compound Imine Imine R1CHO->Imine + Amine, -H2O Amine Amine Acid Carboxylic Acid Isocyanide Isocyanide Iminium Iminium Ion Imine->Iminium + H+ (from Acid) Nitrilium Nitrilium Ion Iminium->Nitrilium + Isocyanide Adduct Tetrahedral Intermediate Nitrilium->Adduct + Carboxylate BisAmide α-Acylamino Amide Adduct->BisAmide Mumm Rearrangement

Caption: Plausible reaction mechanism for the Ugi four-component reaction.

Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates

The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite (B83602) to form α-aminophosphonates.[15] These compounds are important as they are structural analogues of α-amino acids and exhibit a range of biological activities.[16] Using this compound in this reaction leads to α-aminophosphonates with an acetylphenyl substituent.

Quantitative Data
EntryAmineDialkyl PhosphiteCatalystSolventTime (h)Yield (%)Reference
1AnilineDiethyl phosphiteMg(ClO₄)₂Acetonitrile (B52724)392[17]
2CyclohexylamineDimethyl phosphiteNone (Microwave)Solvent-free0.2595[16]
3BenzylamineDiethyl phosphiteCerium(III) chlorideSolvent-free290[17]
Experimental Protocol: Synthesis of Diethyl ((4-acetylphenyl)(phenylamino)methyl)phosphonate

Materials:

  • This compound (1.0 mmol, 148 mg)

  • Aniline (1.0 mmol, 93 mg, 0.091 mL)

  • Diethyl phosphite (1.0 mmol, 138 mg, 0.128 mL)

  • Magnesium perchlorate (B79767) (0.1 mmol, 22.3 mg)

  • Acetonitrile (5 mL)

Procedure:

  • To a mixture of this compound (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol) in acetonitrile (5 mL), add magnesium perchlorate (0.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 3 hours.

  • After completion, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to give the pure α-aminophosphonate.

Reaction Mechanism

Kabachnik_Fields_Reaction cluster_imine Imine Pathway cluster_hydroxy Hydroxyphosphonate Pathway R1CHO This compound Imine Imine R1CHO->Imine + Amine, -H2O Hydroxyphosphonate α-Hydroxyphosphonate R1CHO->Hydroxyphosphonate + Dialkyl Phosphite Amine Amine Phosphite Dialkyl Phosphite Aminophosphonate α-Aminophosphonate Imine->Aminophosphonate + Dialkyl Phosphite Hydroxyphosphonate->Aminophosphonate + Amine, -H2O

Caption: The two proposed mechanistic pathways for the Kabachnik-Fields reaction.

General Experimental Workflow

Experimental_Workflow Start Start: Combine Reactants (this compound, etc.) and Catalyst/Solvent Reaction Reaction (Stirring, Heating, or Microwave) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A general workflow for performing and analyzing multicomponent reactions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Acetylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Acetylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound?

A1: Several common synthetic routes are employed, each with distinct advantages and challenges. The most prominent methods include the palladium-catalyzed carbonylation of 4'-bromoacetophenone (B126571), the Friedel-Crafts acetylation of benzaldehyde (B42025) derivatives, and the oxidation of 4-methylacetophenone.[1] Palladium-catalyzed reactions often offer high yields under relatively mild conditions.[1][2] Friedel-Crafts acetylation faces challenges in controlling regioselectivity, while oxidation methods require careful control to prevent over-oxidation to the carboxylic acid.[1][3]

Q2: How can I improve the yield and efficiency of the palladium-catalyzed carbonylation of 4'-bromoacetophenone?

A2: Optimizing this reaction hinges on several critical factors. The choice of catalyst system is paramount; for instance, a palladium catalyst supported on MCM-41 has shown high efficiency.[1] Ligand selection is also crucial, with ligands like Xantphos demonstrating superior performance for electron-poor aryl bromides such as 4-bromoacetophenone.[1] To maintain catalyst activity, using an excess of the phosphine (B1218219) ligand can prevent the formation of inactive palladium colloids.[1] Finally, carefully controlling reaction conditions such as temperature (typically 110–130 °C) and using an appropriate base and carbon monoxide source are essential for maximizing yield.[1][2]

Q3: I am observing significant formation of isomeric impurities during the Friedel-Crafts acetylation of benzaldehyde. How can this be mitigated?

A3: This is a common and significant challenge. The aldehyde group on the benzaldehyde starting material is a deactivating, meta-directing group.[1] The incoming acetyl group is also deactivating and meta-directing. To achieve the desired para-substitution, stringent control over reaction conditions is necessary.[1] Lowering the reaction temperature can sometimes favor the para-isomer due to steric hindrance effects, as the ortho-positions are more hindered.[3] However, achieving high para-selectivity with this substrate remains difficult, and alternative synthetic routes are often preferred for higher purity.

Q4: My oxidation of 4-methylacetophenone is producing a significant amount of 4-acetylbenzoic acid. How can I prevent this over-oxidation?

A4: Preventing over-oxidation to the corresponding carboxylic acid requires precise control over the reaction. Key strategies include:

  • Choice of Oxidizing Agent : Employing milder, more selective oxidizing agents is critical. Strong oxidants like potassium permanganate (B83412) are more likely to cause over-oxidation.

  • Control of Stoichiometry : Use a stoichiometric amount or only a slight excess of the oxidizing agent. A large excess dramatically increases the likelihood of forming the carboxylic acid byproduct.[3]

  • Reaction Monitoring : Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quenching the reaction at the point of maximum aldehyde formation is crucial to prevent further oxidation.[3]

  • Temperature Control : Lowering the reaction temperature can help reduce the rate of the second oxidation step (aldehyde to carboxylic acid).[3]

Q5: What are the recommended methods for purifying crude this compound?

A5: The most common and effective method for purifying this compound is flash column chromatography on silica (B1680970) gel.[2] A typical eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., a 10:1 ratio).[2] After chromatography, the combined fractions are concentrated under reduced pressure. For impurities like benzoic acids, a wash with a mild base solution (e.g., saturated sodium bicarbonate) during the work-up can help remove them before chromatography.[4][5]

Troubleshooting Guides

Problem: Low Yield in Palladium-Catalyzed Carbonylation

If you are experiencing lower than expected yields in the palladium-catalyzed carbonylation of 4'-bromoacetophenone, follow this troubleshooting workflow to diagnose and resolve the issue.

G start Low Yield Observed cat_check Check Catalyst Activity - Is it fresh? - Was it handled under inert atmosphere? start->cat_check ligand_check Verify Ligand Choice & Ratio - Is ligand suitable (e.g., Xantphos)? - Is there an excess of phosphine ligand? cat_check->ligand_check Catalyst OK conditions_check Optimize Reaction Conditions - Temperature (110-130°C)? - CO pressure adequate? - Solvent (DMF) anhydrous? ligand_check->conditions_check Ligand OK reagents_check Assess Reagent Quality - Is 4'-bromoacetophenone pure? - Is the base (e.g., HCOONa) dry? conditions_check->reagents_check Conditions OK success Yield Improved reagents_check->success Reagents OK

Caption: Troubleshooting workflow for low yields in Pd-catalyzed carbonylation.

Problem: Byproduct Formation in Oxidation Reactions

The oxidation of 4-methylacetophenone can lead to undesired side products. This guide helps in minimizing their formation.

G start Start: Oxidation of 4-Methylacetophenone oxidant 1. Select Mild Oxidizing Agent (e.g., avoid excess KMnO4) start->oxidant stoich 2. Control Oxidant Stoichiometry (Use ~1.0-1.1 equivalents) oxidant->stoich monitor 3. Monitor Reaction Progress (TLC / GC) stoich->monitor quench 4. Quench Reaction at Optimal Time monitor->quench byproduct Byproduct: 4-Acetylbenzoic Acid monitor->byproduct Reaction Over-runs product Desired Product: This compound quench->product Optimal Conversion

Caption: Workflow to minimize over-oxidation in the synthesis of this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey Reagents & CatalystsTypical YieldAdvantagesDisadvantages
Palladium-Catalyzed Carbonylation 4'-BromoacetophenonePd catalyst (e.g., MCM-41-2PPdCl2), CO, Phosphine Ligand (e.g., Xantphos), Base (e.g., HCOONa)73-83%[1][2]High yield, good selectivity, scalable.[1]Requires specialized equipment for handling CO gas, catalyst cost.
Oxidation 4-MethylacetophenoneOxidizing agent (e.g., FeCl₃/NBS/NaCl/O₂)~53%[1]Readily available starting materials.Risk of over-oxidation to carboxylic acid, moderate yields.[1][3]
Friedel-Crafts Acylation BenzaldehydeAcetyl chloride, Lewis Acid (e.g., AlCl₃)VariableClassic, well-understood reaction mechanism.[6][7]Poor regioselectivity leading to isomeric impurities, deactivation of the ring.[1]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Carbonylation of 4'-Bromoacetophenone

This protocol is based on established methods for the synthesis of aromatic aldehydes.[2]

Materials:

  • 4'-Bromoacetophenone (5.0 mmol)

  • MCM-41-2PPdCl2 (0.05 mmol Pd)

  • Sodium formate (B1220265) (HCOONa) (7.5 mmol)

  • N,N-dimethylformamide (DMF), anhydrous (5 mL)

  • Carbon monoxide (CO) gas

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Charge a 50 mL round-bottomed flask equipped with a gas inlet, reflux condenser, and magnetic stir bar with MCM-41-2PPdCl2 (102 mg, 0.05 mmol Pd), 4'-bromoacetophenone (995 mg, 5.0 mmol), and sodium formate (510 mg, 7.5 mmol).[2]

  • Flush the flask thoroughly with carbon monoxide gas.

  • Add anhydrous DMF (5 mL) via syringe.

  • Pass a slow stream of CO into the suspension while stirring vigorously.

  • Heat the reaction mixture to 120 °C and maintain for 11-12 hours.[2]

  • After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether (50 mL).

  • Separate the palladium catalyst by filtration. Wash the catalyst with distilled water, ethanol, and ether for potential reuse.[2]

  • Transfer the ethereal solution to a separatory funnel and wash with water (3 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the resulting residue by flash column chromatography on silica gel using a hexane-ethyl acetate (10:1) eluent to yield pure this compound.[2] A yield of approximately 83% can be expected under these conditions.[2]

References

Technical Support Center: Oxidation of 4-Methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 4-methylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary oxidation products of 4-methylacetophenone?

The primary desired product from the oxidation of 4-methylacetophenone is typically 4-carboxyacetophenone, where the methyl group on the aromatic ring is oxidized to a carboxylic acid. However, depending on the oxidant and reaction conditions, other products can be formed. Strong oxidation can lead to the formation of terephthalic acid, where both the methyl and the acetyl groups are oxidized.[1][2] Alternatively, the haloform reaction can be employed to selectively oxidize the acetyl group to a carboxylate, yielding 4-methylbenzoic acid.

Q2: What are the most common side reactions to be aware of?

The most common side reactions during the oxidation of 4-methylacetophenone include:

  • Over-oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize both the methyl and the acetyl groups, leading to the formation of terephthalic acid as a significant byproduct.[1][2]

  • Haloform Reaction: In the presence of a halogen (e.g., Cl₂, Br₂, I₂) and a base, 4-methylacetophenone can undergo a haloform reaction. This converts the acetyl group into a carboxylate and produces a haloform (e.g., chloroform, bromoform, iodoform) as a byproduct.[3]

  • Baeyer-Villiger Oxidation: Peroxy acids can induce a Baeyer-Villiger oxidation, which converts the ketone into an ester (4-methylphenyl acetate).

  • Aromatic Ring Halogenation: If halogens are present in the reaction mixture, electrophilic aromatic substitution can occur on the benzene (B151609) ring, leading to chlorinated or brominated byproducts.

  • Incomplete Reaction: A common issue is the presence of unreacted starting material, 4-methylacetophenone, in the final product mixture.

Q3: How can I minimize the formation of terephthalic acid?

To minimize over-oxidation to terephthalic acid, it is crucial to carefully control the reaction conditions. This includes:

  • Using a stoichiometric amount of the oxidizing agent.

  • Maintaining a moderate reaction temperature.

  • Carefully monitoring the reaction progress and stopping it once the starting material is consumed.

Q4: What is the yellow precipitate that sometimes forms during the reaction?

A yellow precipitate is often indicative of the iodoform (B1672029) test, which is a specific type of haloform reaction. If iodine is used as the oxidizing agent in a basic solution, the formation of a yellow solid, iodoform (CHI₃), confirms the presence of a methyl ketone.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the oxidation of 4-methylacetophenone.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of 4-carboxyacetophenone - Incomplete reaction.- Formation of multiple side products.- Loss of product during work-up and purification.- Increase reaction time or temperature cautiously.- Optimize the amount of oxidizing agent.- Ensure the pH of the aqueous layer is acidic during extraction to protonate the carboxylic acid.- Use a more selective oxidizing agent.
Formation of a thick brown precipitate (with KMnO₄) This is manganese dioxide (MnO₂), a byproduct of the reduction of KMnO₄. Its formation is expected.- After the reaction is complete, add a reducing agent like sodium bisulfite or oxalic acid to dissolve the MnO₂.- Filter the reaction mixture while hot to remove the MnO₂.
Product is difficult to purify and has a broad melting point range The product is likely a mixture of 4-carboxyacetophenone, unreacted starting material, and other side products like terephthalic acid.- Perform a recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).- If recrystallization is ineffective, consider column chromatography.
Final product is off-white or colored Presence of colored impurities, possibly from the oxidizing agent or side reactions.- Treat the crude product with activated carbon during recrystallization.- Wash the filtered product with a cold solvent to remove soluble colored impurities.
Reaction with NaOCl (bleach) is very slow The reaction rate can be pH-dependent.- Ensure the reaction medium is sufficiently basic, as the haloform reaction is base-catalyzed.

Quantitative Data on Product Distribution

The following table summarizes typical product yields under different oxidation conditions. Please note that these are representative values and actual yields may vary based on specific experimental parameters.

Oxidizing Agent Reaction Conditions 4-Carboxyacetophenone Yield (%) Terephthalic Acid Yield (%) Other Major Byproducts Reference
KMnO₄ / HNO₃Reflux, 4 hours-84-88-[2]
NaOCl (bleach)75°C, 20 minutesLow (qualitative)-Chloroform[4]
Co(NO₃)₂ / MnBr₂ / Air100°C, 48 hours949p-Toluic acid (20%)[5]

Experimental Protocols

Protocol 1: Oxidation to Terephthalic Acid using KMnO₄ and HNO₃

This protocol is designed for the exhaustive oxidation of 4-methylacetophenone to terephthalic acid.[2]

Materials:

  • 4-methylacetophenone (0.75 mole, 100 g)

  • Concentrated nitric acid (sp. gr. 1.42, 4 moles, 250 ml)

  • Water

  • Sodium hydroxide (B78521) (35 g)

  • Potassium permanganate (1.9 moles, 300 g)

  • Ethanol

  • Concentrated sulfuric acid (sp. gr. 1.84, 108 ml)

Procedure:

  • In a 3-L flask, combine 250 ml of concentrated nitric acid and 1 L of water. Add 100 g of 4-methylacetophenone.

  • Reflux the mixture in a fume hood for 4 hours.

  • Cool the mixture. Collect the resulting sticky, yellow solid on a Büchner funnel and wash it with 300 ml of cold water.

  • Transfer the moist solid to a 3-L three-necked flask equipped with a mechanical stirrer and a reflux condenser. Add 1 L of water and 35 g of sodium hydroxide.

  • Heat the stirred mixture to near boiling.

  • Add 300 g of potassium permanganate in ~20 g portions at a rate that maintains boiling without external heating.

  • After the addition is complete, reflux the mixture for 2 hours. If permanganate color persists, add 25 ml of ethanol to quench it.

  • Filter the hot mixture through a Büchner funnel to remove manganese dioxide. Wash the manganese dioxide cake with 500 ml of hot water and combine the filtrates.

  • Heat the combined filtrates to near boiling and acidify with a solution of 108 ml of concentrated sulfuric acid in 400 ml of water.

  • Cool the mixture to room temperature. Collect the precipitated terephthalic acid by filtration.

  • Wash the product with three successive 100-ml portions of cold water.

  • Dry the product. The expected yield is 105–109 g (84–88%).

Protocol 2: Haloform Reaction using Sodium Hypochlorite (Bleach)

This protocol is adapted from the haloform reaction of acetophenone (B1666503) and can be applied to 4-methylacetophenone to produce 4-methylbenzoic acid.[4]

Materials:

  • 4-methylacetophenone

  • Household bleach (e.g., 5% NaOCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Sodium sulfite (B76179)

  • Diethyl ether

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a test tube, combine 180 µL of 4-methylacetophenone, 6.3 mL of household bleach, and 0.5 mL of 10% NaOH.

  • Heat the reaction mixture in a water bath at approximately 75°C for 20 minutes with frequent shaking.

  • After 20 minutes, add about 45 mg of sodium sulfite to quench any unreacted bleach. Shake for 5 minutes.

  • Extract the mixture with three 1.5 mL portions of diethyl ether. Discard the combined ether layers.

  • Cool the remaining aqueous layer in an ice bath and acidify by the dropwise addition of concentrated HCl until the pH is below 3.

  • Collect the resulting white precipitate (4-methylbenzoic acid) by vacuum filtration.

  • Wash the precipitate with 1 mL of ice-cold water.

  • Dry the product and determine the yield and melting point.

Visualizations

Oxidation Pathways of 4-Methylacetophenone

Oxidation_Pathways Start 4-Methylacetophenone MainProduct 4-Carboxyacetophenone Start->MainProduct Mild Oxidation (e.g., controlled KMnO4) OverOxidation Terephthalic Acid Start->OverOxidation Strong Oxidation (e.g., excess hot KMnO4) HaloformProduct 4-Methylbenzoic Acid Start->HaloformProduct Haloform Reaction (e.g., NaOCl, NaOH) BV_Product 4-Methylphenyl Acetate Start->BV_Product Baeyer-Villiger (e.g., m-CPBA) Haloform_Byproduct Haloform (e.g., CHCl3) HaloformProduct->Haloform_Byproduct co-product

Caption: Major oxidation pathways of 4-methylacetophenone.

Experimental Workflow for Purification

Purification_Workflow Start Crude Reaction Mixture Quench Quench Excess Oxidant (e.g., with NaHSO3) Start->Quench Filter Filter to Remove Solids (e.g., MnO2) Quench->Filter Acidify Acidify Filtrate (e.g., with HCl) Filter->Acidify Extract Extract with Organic Solvent Acidify->Extract Dry Dry Organic Layer (e.g., with Na2SO4) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize Crude Product Evaporate->Recrystallize FinalProduct Pure 4-Carboxyacetophenone Recrystallize->FinalProduct

Caption: General purification workflow for 4-carboxyacetophenone.

References

Technical Support Center: Synthesis of 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-acetylbenzaldehyde, with a specific focus on preventing its over-oxidation to 4-acetylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge in synthesizing this compound, typically through the oxidation of 4-(1-hydroxyethyl)benzaldehyde (B3331304), is preventing the over-oxidation of the desired aldehyde functional group to a carboxylic acid, which results in the formation of the unwanted byproduct, 4-acetylbenzoic acid.[1][2][3] Aldehydes are generally more susceptible to oxidation than alcohols.

Q2: What are the common starting materials for this compound synthesis?

A2: Common precursors for the synthesis of this compound include 4-(1-hydroxyethyl)benzaldehyde, which is oxidized to the target molecule.[1] Other routes, such as the palladium-catalyzed carbonylation of 4'-bromoacetophenone, also exist.[1][4]

Q3: Which oxidizing agents are prone to causing over-oxidation?

A3: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromic acid (formed from chromium trioxide, CrO₃, in aqueous acid) are known to readily oxidize aldehydes to carboxylic acids and should generally be avoided when the aldehyde is the desired product.[5]

Q4: What are the recommended methods to selectively oxidize the secondary alcohol to a ketone without oxidizing the aldehyde?

A4: To achieve selective oxidation, milder oxidizing agents and specific reaction conditions are necessary. The most commonly recommended methods are:

  • Pyridinium Chlorochromate (PCC): A milder chromium-based reagent that is effective in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation to carboxylic acids, especially in anhydrous conditions.[6][7][8][9]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. It is known for its mild conditions and high chemoselectivity, making it an excellent choice for sensitive substrates.[3][10][11]

Q5: Why is the absence of water important in preventing over-oxidation?

A5: In the presence of water, aldehydes can form hydrate (B1144303) intermediates (gem-diols). These hydrates are structurally similar to alcohols and can be easily oxidized further to carboxylic acids by many oxidizing agents.[9][12] Therefore, conducting the oxidation in anhydrous (dry) solvents is crucial to prevent this side reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant formation of 4-acetylbenzoic acid (over-oxidation) Use of a strong oxidizing agent (e.g., KMnO₄, Jones reagent).Switch to a milder oxidizing agent like Pyridinium Chlorochromate (PCC) or employ Swern oxidation conditions.[3][5][6]
Presence of water in the reaction mixture.Ensure all glassware is thoroughly dried, and use anhydrous solvents. For PCC oxidations, the use of a dehydrating agent like Celite or molecular sieves is recommended.[6][9]
Prolonged reaction time or elevated temperature.Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed. Maintain the recommended low temperature, especially for Swern oxidations (-78 °C).[10]
Low yield of this compound Incomplete reaction.Increase the reaction time slightly or consider a modest increase in the amount of the oxidizing agent. Ensure the reagents are of high purity and activity.
Difficulties in product isolation.For PCC oxidations, a black, tar-like chromium byproduct can complicate purification. Filtering the reaction mixture through a pad of silica (B1680970) gel or Celite can help remove these residues.[6] For Swern oxidation, byproducts are volatile and can be removed during workup, but the smell of dimethyl sulfide (B99878) is a known issue that requires proper handling and quenching with bleach.[10]
Side reactions other than over-oxidation.For PCC, which is mildly acidic, acid-labile functional groups in the substrate may react. Adding a buffer like sodium acetate (B1210297) can mitigate this.[13] For Sworn oxidation, if the base is added before the alcohol has fully reacted with the activated DMSO, side products can form.[11]
Inconsistent results Variability in reagent quality.Use freshly prepared or recently purchased high-purity reagents. The quality of DMSO and the activity of PCC can significantly impact the reaction outcome.
Poor temperature control.Precise temperature control is critical, particularly for the Swern oxidation, which is conducted at very low temperatures to ensure the stability of the reactive intermediates.[10]

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Synthesis of Benzaldehydes from Benzyl Alcohols

Oxidizing AgentTypical Yield of AldehydePropensity for Over-oxidationKey Considerations
Potassium Permanganate (KMnO₄)Low to moderateHighStrong oxidant, difficult to stop at the aldehyde stage.[5]
Chromic Acid (Jones Reagent)Low to moderateHighStrongly acidic and harsh conditions.[5]
Pyridinium Chlorochromate (PCC) Good to excellent Low (in anhydrous conditions) Toxic chromium reagent; requires anhydrous solvent.[6][7][8][9]
Swern Oxidation (DMSO, Oxalyl Chloride) Good to excellent Very Low Requires cryogenic temperatures (-78 °C); produces foul-smelling dimethyl sulfide.[3][10][11]

Note: Specific yields for this compound are highly dependent on the exact reaction conditions and substrate purity. The information above provides a general comparison.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via PCC Oxidation

This protocol is adapted from general procedures for the oxidation of secondary alcohols with PCC.

Materials:

  • 4-(1-Hydroxyethyl)benzaldehyde

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Celite or 4Å Molecular Sieves

  • Anhydrous Diethyl Ether

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a suspension of PCC (1.5 equivalents) and Celite (of equal weight to PCC) in anhydrous dichloromethane.

  • Addition of Starting Material: Dissolve 4-(1-hydroxyethyl)benzaldehyde (1.0 equivalent) in anhydrous dichloromethane and add it to the PCC suspension in one portion while stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter it through a short pad of silica gel to remove the chromium salts and Celite. Wash the filter cake with additional diethyl ether.

  • Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude product can be further purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Visualizations

Reaction Pathway

G Oxidation of 4-(1-Hydroxyethyl)benzaldehyde A 4-(1-Hydroxyethyl)benzaldehyde B This compound (Desired Product) A->B Mild Oxidant (e.g., PCC, Swern) C 4-Acetylbenzoic Acid (Over-oxidation Product) B->C Strong Oxidant or Inappropriate Conditions

Caption: Chemical pathway showing the desired oxidation and the over-oxidation side reaction.

Troubleshooting Workflow

G Troubleshooting Over-oxidation Start Reaction yields significant 4-acetylbenzoic acid Oxidant Is a mild oxidant (PCC, Swern) being used? Start->Oxidant Conditions Are reaction conditions anhydrous and temperature-controlled? Oxidant->Conditions Yes Solution1 Switch to a milder oxidizing agent. Oxidant->Solution1 No Monitoring Is the reaction being monitored and stopped promptly? Conditions->Monitoring Yes Solution2 Ensure anhydrous conditions and proper temperature control. Conditions->Solution2 No Solution3 Implement close reaction monitoring (TLC/GC). Monitoring->Solution3 No End Reduced Over-oxidation Monitoring->End Yes Solution1->End Solution2->End Solution3->End

Caption: Decision tree for troubleshooting over-oxidation in this compound synthesis.

References

Technical Support Center: Selective Reduction of 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions regarding the selective reduction of 4-acetylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective reduction of this compound?

The main challenge lies in the presence of two distinct carbonyl functional groups: an aromatic aldehyde and a ketone. Aldehydes are generally more electrophilic and less sterically hindered than ketones, making them more reactive toward nucleophilic reducing agents.[1][2] Therefore, achieving selective reduction of the less reactive ketone in the presence of the more reactive aldehyde is particularly difficult and often requires specific reagents or strategies. Conversely, while selective reduction of the aldehyde is more straightforward, over-reduction or side reactions can still occur.

Q2: What are the possible products from the reduction of this compound?

Depending on the reaction conditions and the reducing agent used, three primary reduction products can be formed:

  • 4-Acetylbenzyl alcohol: Resulting from the selective reduction of the aldehyde group.

  • 4-(1-Hydroxyethyl)benzaldehyde: Resulting from the selective reduction of the ketone group.[3]

  • [4-(1-Hydroxyethyl)phenyl]methanol: The diol product, resulting from the reduction of both the aldehyde and ketone groups.

G A This compound B 4-Acetylbenzyl alcohol A->B Selective Aldehyde Reduction C 4-(1-Hydroxyethyl)benzaldehyde A->C Selective Ketone Reduction D [4-(1-Hydroxyethyl)phenyl]methanol (Diol) A->D Full Reduction B->D Ketone Reduction C->D Aldehyde Reduction

Caption: Potential reaction pathways in the reduction of this compound.

Q3: How can I selectively reduce the aldehyde group?

Selective reduction of the aldehyde can be achieved by using a mild reducing agent and carefully controlling reaction conditions. Modified sodium borohydride (B1222165) (NaBH₄) systems are often effective. For example, combining NaBH₄ with additives like acetylacetone (B45752) or sodium oxalate (B1200264) can enhance selectivity for the aldehyde group.[4][5][6] These methods work by modulating the reactivity of the borohydride agent, allowing it to preferentially attack the more reactive aldehyde.

Q4: How can I selectively reduce the ketone group?

This is the more challenging transformation. Three common strategies are employed:

  • Enzymatic Reduction: Specific enzymes, such as superabsorbed alcohol dehydrogenases (e.g., Chiralidon®), can show high preference for reducing the keto group while leaving the aldehyde untouched.[7][8]

  • Protecting Group Strategy: The more reactive aldehyde is first protected as an acetal (B89532) (e.g., a 1,3-dioxane), which is stable to hydride reducing agents. The ketone is then reduced using a standard reagent like NaBH₄. Finally, the acetal is removed under acidic conditions to reveal the original aldehyde functionality.[1]

  • Luche Reduction: The use of sodium borohydride in combination with a lanthanide salt like cerium(III) chloride (CeCl₃), typically in a protic solvent like methanol (B129727). The Luche reduction is known for its excellent chemoselectivity in reducing ketones in the presence of aldehydes.[1] This selectivity arises because aldehydes tend to form acetals rapidly under these conditions, which prevents their reduction.[1]

Troubleshooting Guide

Problem: My reaction shows poor selectivity, yielding a mixture of 4-acetylbenzyl alcohol and the fully reduced diol.

  • Possible Cause 1: Reducing agent is too reactive or used in excess. Standard NaBH₄ in methanol can be too aggressive, leading to over-reduction.[9][10]

  • Solution:

    • Decrease the equivalents of NaBH₄ used.

    • Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to moderate reactivity.

    • Switch to a more selective reagent system, such as NaBH₄ with sodium oxalate in water, which has been shown to selectively reduce aldehydes.[6]

  • Possible Cause 2: Extended reaction time. Leaving the reaction for too long, even with a mild reagent, can lead to the slow reduction of the ketone.

  • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed and the desired product (4-acetylbenzyl alcohol) is maximized.

Problem: I am trying to reduce the ketone, but the aldehyde is being reduced instead.

  • Possible Cause: Incorrect reduction strategy. Standard hydride reagents like NaBH₄ will preferentially reduce the aldehyde because it is kinetically favored.[1]

  • Solution:

    • Implement a ketone-selective strategy. The most reliable method is to first protect the aldehyde group as an acetal using 1,3-propanediol (B51772).[1] Once the aldehyde is protected, the ketone can be reduced with NaBH₄, followed by acidic workup to deprotect the acetal.

    • Alternatively, consider an enzymatic reduction which can offer high selectivity for the ketone.[8]

G A Observed Result: Aldehyde is reduced instead of ketone B Diagnosis: Standard hydride reagent (e.g., NaBH4) used? A->B C Reason: Aldehyde is more reactive than ketone B->C Yes D Solution 1: Protecting Group Strategy C->D E Solution 2: Enzymatic Reduction C->E F Solution 3: Luche Reduction (NaBH4 / CeCl3) C->F

Caption: Troubleshooting workflow for undesired aldehyde reduction.

Problem: My enzymatic reduction of the ketone is slow or has a low yield.

  • Possible Cause 1: Incorrect solvent system. Enzymes require specific conditions to be active. For Chiralidon®, a mixture of isopropanol (B130326) and water (e.g., 9:1) is often used, where isopropanol also serves to regenerate the necessary cofactor.[8]

  • Solution: Ensure the correct solvent system and ratio are being used as specified in the literature for the particular enzyme.

  • Possible Cause 2: Enzyme deactivation. pH, temperature, or contaminants can denature the enzyme.

  • Solution:

    • Verify the pH of the reaction mixture is within the optimal range for the enzyme.

    • Run the reaction at the recommended temperature.

    • Use high-purity solvents and reagents to avoid introducing inhibitors.

Data & Protocols

Data Summary
Target ProductMethodReagentsKey ParametersSelectivity
4-Acetylbenzyl alcohol (Aldehyde Reduction)Modified BorohydrideNaBH₄ (1.5 eq), Na₂C₂O₄ (3 eq)Solvent: Water; Temp: Room Temp.High for Aldehyde[6]
4-(1-Hydroxyethyl)benzaldehyde (Ketone Reduction)Protecting Group1. 1,3-Propanediol, Cat. Acid2. NaBH₄3. Aqueous AcidStepwise protection, reduction, deprotection.High for Ketone[1]
(R)-1-(4-formylphenyl)ethanol (Ketone Reduction)EnzymaticChiralidon-R®Solvent: Isopropanol/Water (9:1)High preference for ketone reduction[7][8]
Experimental Protocols

Protocol 1: Selective Reduction of Aldehyde using NaBH₄/Na₂C₂O₄ [6]

  • In a round-bottomed flask, dissolve this compound (1 mmol) in water (3 mL).

  • Add sodium oxalate (Na₂C₂O₄, 3 mmol) and sodium borohydride (NaBH₄, 1.5 mmol) to the solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water (5 mL) to quench the reaction.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Selective Reduction of Ketone via Aldehyde Protection [1]

G A Step 1: Protect Aldehyde (Acetal Formation) B Step 2: Reduce Ketone (NaBH4 Reduction) A->B C Step 3: Deprotect (Acid Hydrolysis) B->C

Caption: Experimental workflow for ketone reduction via a protection strategy.

  • Protection: Dissolve this compound (1 mmol) in toluene. Add 1,3-propanediol (1.2 mmol) and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Once the reaction is complete (monitored by TLC), cool the mixture and neutralize the acid. Extract the protected compound.

  • Reduction: Dissolve the purified acetal from the previous step in a suitable solvent like methanol or ethanol.[11] Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.2 eq) portion-wise. Stir the reaction at 0 °C and allow it to warm to room temperature.

  • Deprotection & Workup: Once the reduction is complete, quench the reaction by slowly adding aqueous 1N HCl at 0 °C until the pH is acidic.[11] This step also serves to hydrolyze the acetal back to the aldehyde. Stir for 2 hours, then extract the final product with an organic solvent. Dry the organic layer and concentrate to obtain the crude product, which can be purified by chromatography.

References

Technical Support Center: Chemoselectivity in 4-Acetylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-acetylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in achieving chemoselectivity when working with this versatile bifunctional molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving chemoselectivity with this compound?

The main challenge stems from its structure, which features two distinct carbonyl groups: an aromatic aldehyde and an acetyl ketone.[1] While both are susceptible to nucleophilic attack and reduction, their reactivities differ. The aldehyde carbonyl is generally more electrophilic and thus more reactive than the ketone carbonyl.[1] Achieving high chemoselectivity requires carefully chosen reagents and reaction conditions that can effectively discriminate between these two functional groups.

Q2: Which carbonyl group is more reactive in this compound?

The aldehyde group is inherently more reactive towards nucleophiles and reducing agents compared to the ketone group.[1] This is due to the aldehyde's carbonyl carbon being less sterically hindered and more electrophilic. This intrinsic reactivity difference is the foundation for most chemoselective strategies.[1]

Q3: How can I selectively reduce the aldehyde group while leaving the ketone intact?

Selective reduction of the more reactive aldehyde group is the most common and straightforward reduction pathway.[1] Several methods have been developed to achieve this with high yields. Using a system of sodium borohydride (B1222165) (NaBH₄) with sodium nitrate (B79036) (NaNO₃) in water can yield the corresponding ketoalcohol, 4-acetylbenzyl alcohol, in 90% yield.[1] Other effective systems include a combination of NaBH₄ and acetylacetone[2] or using diborane (B8814927) with sodium bisulfite on a silica (B1680970) gel support.[3][4]

Q4: Is it possible to selectively reduce the less reactive ketone group?

Yes, though it is more challenging. Standard reducing agents will preferentially attack the aldehyde. However, specialized biocatalytic methods have shown remarkable success. For instance, a superabsorbed alcohol dehydrogenase, known as Chiralidon-R, has been used to selectively reduce the keto group to the chiral alcohol (R)-1-(4-formylphenyl)ethanol, demonstrating a high preference for the ketone over the aldehyde.[5]

Q5: How can I selectively oxidize the aldehyde group?

The aldehyde can be selectively oxidized to a carboxylic acid without affecting the ketone. A highly efficient method is a silver(I)-catalyzed aerobic oxidation in water at a mild temperature, which provides a quantitative yield of 4-acetylbenzoic acid using atmospheric oxygen as the oxidant.[1]

Q6: My Grignard or organolithium reaction is unselective. What is the best strategy?

Grignard and other organometallic reagents are highly reactive and typically do not differentiate well between the aldehyde and ketone, leading to a mixture of products.[6][7][8] The most reliable strategy to ensure selectivity is to use a protecting group.[9] You can selectively protect the more reactive aldehyde group, perform the Grignard reaction on the ketone, and then deprotect the aldehyde.

Q7: How can I control the outcome of condensation reactions like the Aldol or Knoevenagel reaction?

In a crossed Aldol condensation, this compound's aldehyde function is ideal as it has no α-hydrogens and cannot enolize, preventing self-condensation at that site.[10][11] However, the acetyl group's methyl protons are acidic and can be deprotonated to form an enolate. To avoid self-condensation of the ketone, you can use a reaction partner (another aldehyde or ketone) that is more reactive or use conditions that favor the formation of a preformed enolate from the ketone which then reacts with another aldehyde.[11][12] For Knoevenagel condensations, which use active methylene (B1212753) compounds, the reaction is typically catalyzed by a weak base to prevent self-condensation of enolizable aldehydes or ketones.[13][14]

Troubleshooting Guides

Problem 1: Low yield or over-reduction during selective aldehyde reduction.
  • Possible Cause: The reducing agent is too harsh or the reaction conditions (temperature, time) are not optimized, leading to the reduction of both carbonyl groups.

  • Solution: Switch to a milder or more chemoselective reagent system. At low temperatures, NaBH₄ often shows good selectivity. Modifying the hydride reagent can further enhance this. Below is a comparison of different systems for reducing the aldehyde group.

Target Carbonyl Reagent System Solvent Yield of 4-acetylbenzyl alcohol Reference
AldehydeNaBH₄ / NaNO₃Water90%[1]
AldehydeNaBH₄ / Acetylacetone (B45752)Methanol/THFHigh (specific yield not stated)[2]
AldehydeDiborane / NaHSO₃ on Silica GelDichloromethaneHigh (specific yield not stated)[3][4]
Problem 2: Poor selectivity in carbon-carbon bond-forming reactions (e.g., Wittig, Grignard).
  • Possible Cause: The nucleophile (e.g., ylide, Grignard reagent) is reacting with both the aldehyde and the ketone.

  • Solution: Implement a protecting group strategy. The aldehyde is more reactive and can be selectively protected as an acetal (B89532). This allows the ketone to be modified in a subsequent step, followed by removal of the protecting group.

G cluster_0 Protecting Group Workflow for Ketone Modification A This compound B Selective Aldehyde Protection (e.g., Acetalization) A->B Kaolin (B608303), EtOH C Protected Intermediate B->C D Reaction at Ketone (e.g., Grignard, Wittig) C->D 1. RMgX 2. H3O+ E Modified Intermediate D->E F Deprotection (e.g., Acid Hydrolysis) E->F G Final Product (Ketone Modified) F->G

Caption: Workflow for selective ketone modification using a protecting group strategy.

Detailed Experimental Protocols

Protocol 1: Selective Reduction of the Aldehyde Group with NaBH₄/NaNO₃[1]
  • Preparation: Dissolve this compound in water.

  • Reagent Addition: Add sodium borohydride (NaBH₄) and sodium nitrate (NaNO₃) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC. The reaction is reported to complete within 65 minutes.

  • Workup: Once the starting material is consumed, quench the reaction carefully with a dilute acid (e.g., 1M HCl) until the effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product (4-acetylbenzyl alcohol) by column chromatography if necessary.

Protocol 2: Chemoselective Acetalization of the Aldehyde Group[15]
  • Catalyst Preparation: Use natural kaolin as a heterogeneous catalyst. It can be dried in an oven at 105°C for 12 hours before use.

  • Reaction Setup: In a round-bottom flask, combine this compound, the alcohol for acetal formation (e.g., ethanol), and the kaolin catalyst.

  • Reaction: Stir the mixture. The reaction can be monitored by GC, with complete conversion reported in as little as 30 minutes under optimal conditions.

  • Workup: After the reaction is complete, filter off the solid kaolin catalyst. The catalyst can often be recovered and reused.

  • Purification: Remove the solvent and excess alcohol from the filtrate under reduced pressure. The resulting product, the acetal of this compound, can be used in the next step without further purification or be purified by column chromatography.

Protocol 3: Selective Aerobic Oxidation of the Aldehyde Group[1]
  • Reaction Setup: In a suitable reaction vessel, dissolve this compound in water.

  • Catalyst Addition: Add a catalytic amount of a silver(I) salt (e.g., AgNO₃).

  • Reaction: Stir the reaction mixture vigorously at a mild temperature under an atmosphere of air or oxygen.

  • Monitoring: Monitor the formation of 4-acetylbenzoic acid by TLC or LC-MS. The reaction is reported to proceed to quantitative yield.

  • Workup: Upon completion, acidify the reaction mixture to precipitate the carboxylic acid product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry to obtain pure 4-acetylbenzoic acid.

Chemoselectivity Decision Framework

The following diagram outlines a logical approach to planning reactions with this compound based on the desired transformation.

G cluster_aldehyde Aldehyde Modification cluster_ketone Ketone Modification Start Start: This compound Goal What is the desired C=O transformation? Start->Goal A_Reduce Reduction to -CH2OH Goal->A_Reduce Aldehyde A_Oxidize Oxidation to -COOH Goal->A_Oxidize Aldehyde A_C_C C-C Bond Formation (e.g., Wittig, Knoevenagel) Goal->A_C_C Aldehyde K_Reduce Reduction to -CH(OH)CH3 Goal->K_Reduce Ketone K_C_C C-C Bond Formation (e.g., Grignard, Aldol) Goal->K_C_C Ketone A_Sol_Reduce Use selective reagents: NaBH4/NaNO3 NaBH4/acac A_Reduce->A_Sol_Reduce A_Sol_Oxidize Use Ag(I) catalyst with O2 A_Oxidize->A_Sol_Oxidize A_Sol_C_C Direct reaction is favored due to higher aldehyde reactivity A_C_C->A_Sol_C_C K_Sol_Reduce Biocatalysis (e.g., Chiralidon-R) or Protect-React-Deprotect Strategy K_Reduce->K_Sol_Reduce K_Sol_C_C Protect-React-Deprotect Strategy is required for high selectivity K_C_C->K_Sol_C_C

Caption: Decision-making flowchart for chemoselective reactions of this compound.

References

Technical Support Center: 4-Acetylbenzaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Acetylbenzaldehyde. The information is designed for researchers, scientists, and drug development professionals to address common and specific issues encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound typically contains impurities stemming from its synthesis and handling. The most common impurities include:

  • 4-Acetylbenzoic acid: This is the most frequent impurity, formed by the oxidation of the highly susceptible aldehyde group, especially upon exposure to air.[1]

  • Unreacted Starting Materials: Depending on the synthetic route, these can include 4'-bromoacetophenone, 4-methylacetophenone, or benzaldehyde (B42025) derivatives.[2]

  • Aldol (B89426) Condensation Byproducts: Self-condensation of the aldehyde can occur, particularly if exposed to acidic or basic conditions.[3]

  • Isomeric Byproducts: Synthesis via Friedel-Crafts acetylation can lead to ortho- and meta-substituted isomers.[2]

Q2: What are the primary laboratory methods for purifying this compound?

A2: The primary purification techniques for this compound, which is a low-melting solid (m.p. 33-36 °C), are recrystallization, column chromatography, and chemical purification via bisulfite adduct formation.[1][4][5]

Q3: My purified this compound is a yellow-tinged solid. Is this normal?

A3: While high-purity this compound is a white or colorless solid, a slight yellow tint can be common and may indicate the presence of minor oxidized impurities or polymeric byproducts.[6] If high purity is critical, further purification by column chromatography or recrystallization is recommended.

Q4: How should purified this compound be stored to prevent degradation?

A4: To minimize oxidation of the aldehyde functional group, this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[7] Refrigeration at 2-8°C is also recommended to maintain its long-term stability.[7]

Troubleshooting Guides

Recrystallization Issues

Q: My this compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[8] Given its low melting point (33-36 °C), this is a common issue.[4]

  • Possible Cause 1: The boiling point of your chosen solvent is too high.

    • Solution: Select a solvent or solvent mixture with a lower boiling point. For example, if you are using toluene, consider switching to a hexane (B92381)/ethyl acetate (B1210297) mixture.

  • Possible Cause 2: The concentration of the solute is too high.

    • Solution: While the solution is still hot, add more solvent until the oil dissolves completely, then allow it to cool slowly.

Q: I've dissolved my crude product in a hot solvent, but no crystals are forming upon cooling. What should I do?

A: Crystal formation requires a supersaturated solution, and sometimes nucleation is not spontaneous.[9]

  • Possible Cause 1: Too much solvent was used, preventing the solution from becoming saturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent and re-cool.

  • Possible Cause 2: The solution needs a nucleation site to initiate crystallization.

    • Solution 1: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide a surface for crystal growth.[9]

    • Solution 2: Add a "seed crystal" – a tiny amount of pure this compound – to the cooled solution to induce crystallization.

Column Chromatography Issues

Q: My compound appears to be degrading or streaking on the silica (B1680970) gel column. How can I prevent this?

A: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze decomposition or aldol reactions.[10]

  • Solution 1: Deactivate the silica gel by adding a small amount of a neutralizating agent, such as triethylamine (B128534) (~0.5-1%), to your eluent.[10]

  • Solution 2: Switch to a neutral stationary phase, such as neutral alumina, if decomposition is severe.[10]

Q: I am having trouble achieving good separation between this compound and a non-polar impurity. What can I do?

A: Poor separation is typically due to an inappropriate solvent system.

  • Solution: The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3 on a TLC plate, as this often provides the best separation on a column.[10] For this compound, a common starting point is a hexane-ethyl acetate mixture.[11] If an impurity is very non-polar, start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute your product.

Chemical Purification Issues

Q: I attempted to purify my sample using sodium bisulfite, but no adduct precipitated. Why did this fail?

A: The formation of the bisulfite adduct is an equilibrium reaction that requires sufficient mixing and concentration.[3]

  • Possible Cause 1: Insufficient agitation or reaction time.

    • Solution: The mixture must be shaken vigorously in a separatory funnel for an extended period (e.g., 10-15 minutes or longer) to ensure complete reaction.[3]

  • Possible Cause 2: The sodium bisulfite solution was not saturated.

    • Solution: Prepare a fresh, saturated solution of sodium bisulfite in water to drive the equilibrium towards adduct formation.[3]

Q: The yield of my aldehyde after regeneration from the bisulfite adduct was very low. What happened to my product?

A: Low recovery can result from incomplete adduct formation or incomplete regeneration of the aldehyde.

  • Possible Cause 1: The initial adduct formation was incomplete (see previous question).

  • Possible Cause 2: The regeneration step was incomplete.

    • Solution: Ensure that a strong enough base (e.g., 10% NaOH or saturated sodium carbonate) is added until the solution is distinctly basic.[3] Stir the mixture thoroughly to ensure all of the adduct has decomposed back to the free aldehyde before extraction.

Data Presentation

Table 1: Comparison of Primary Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest For
Recrystallization Difference in solubility between the compound and impurities in a solvent at different temperatures.[12]Cost-effective, scalable, can yield very high-purity material.Risk of "oiling out" due to low melting point; potential for significant product loss in mother liquor.[8]Removing small amounts of impurities from a large amount of product.
Column Chromatography Separation based on differential adsorption of components to a stationary phase (e.g., silica gel).[5]Excellent for separating complex mixtures and isomers; highly versatile.Can be time-consuming and expensive (solvents, silica); potential for product decomposition on acidic silica.[10]Separating synthesis byproducts, isomers, or when high purity is essential.
Sodium Bisulfite Adduct Reversible chemical reaction of the aldehyde with sodium bisulfite to form a water-soluble salt.[5]Highly selective for aldehydes; excellent for removing non-aldehydic impurities.Only removes non-aldehydic impurities; requires handling of aqueous solutions and an additional regeneration step.[3]Removing stubborn non-carbonyl impurities like unreacted starting materials.

Table 2: Typical Solvent Systems for Purification

MethodSolvent SystemTypical Conditions / RatiosReference
Column Chromatography Hexane / Ethyl AcetateStart with 10:1 (Hexane:EtOAc) and gradually increase polarity.[11]
Recrystallization Ethanol (B145695) / WaterDissolve in minimal hot ethanol, add hot water dropwise until cloudy, then cool.[9]
Recrystallization IsopropanolDissolve in hot isopropanol, then cool slowly.[13]
Chemical Purification Diethyl Ether / WaterDiethyl ether is used as the organic solvent for extraction steps.[3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • TLC Analysis: First, determine an optimal eluent system using thin-layer chromatography (TLC). Test various ratios of hexane and ethyl acetate. An ideal system will give the this compound spot an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (hexane). Carefully pour the slurry into a glass column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., 10:1 hexane:ethyl acetate).[11] Collect fractions in test tubes.

  • Analysis: Monitor the eluted fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization (Mixed Solvent)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent in which the compound is soluble (e.g., hot ethanol or ethyl acetate) and heat gently until the solid is fully dissolved.[9]

  • Induce Saturation: While the solution is still hot, add a "bad" solvent in which the compound is less soluble (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Protocol 3: Purification via Sodium Bisulfite Adduct Formation

  • Adduct Formation: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether). Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite (NaHSO₃).[3]

  • Extraction: Shake the funnel vigorously for 10-15 minutes.[3] A white precipitate of the bisulfite adduct should form. Separate the aqueous layer containing the adduct. Wash the organic layer with water and combine all aqueous layers.

  • Remove Impurities: Extract the combined aqueous layers with a fresh portion of diethyl ether to remove any remaining organic-soluble impurities. Discard the organic layer.

  • Regeneration: Cool the aqueous solution in an ice bath and slowly add a 10% sodium hydroxide (B78521) (NaOH) solution with stirring until the mixture is basic.[3] This will regenerate the aldehyde.

  • Final Extraction: Extract the liberated this compound from the aqueous solution using several portions of fresh diethyl ether.

  • Drying and Isolation: Combine the organic extracts, dry them over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the pure this compound.

Visualizations

Purification_Workflow start_end start_end process process decision decision method method issue issue A Crude this compound B Assess Purity (TLC, NMR) A->B C Purity Acceptable? B->C D Store Purified Product C->D Yes E Select Purification Method C->E No F Main Impurity Type? E->F G Recrystallization F->G Minor Impurities H Column Chromatography F->H Complex Mixture/ Isomers I Bisulfite Treatment F->I Non-Aldehydic Impurities J Post-Purification Analysis G->J H->J I->J K Purification Successful? J->K K->D Yes L Troubleshoot Method K->L No L->E Re-evaluate

Caption: General workflow for selecting a purification method for this compound.

Recrystallization_Troubleshooting start_end start_end process process decision decision solution solution problem problem A Start Recrystallization B Dissolve in Min. Hot Solvent A->B C Cool Solution B->C D Observe Outcome C->D E Problem Occurred? D->E F Collect Pure Crystals E->F No G Compound 'Oiled Out' E->G Yes, Oiling H No Crystals Formed E->H Yes, No Crystals I Low Yield E->I Yes, Low Yield J Add more hot solvent OR Use lower boiling solvent G->J K Scratch flask OR Add seed crystal OR Evaporate solvent H->K L Cool thoroughly OR Minimize solvent used I->L J->C Retry Cooling K->C Retry Cooling L->F Re-assess next time

Caption: Troubleshooting flowchart for common recrystallization issues.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed carbonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to catalyst deactivation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My carbonylation reaction is sluggish or has stopped completely. What are the likely causes?

A1: A sudden drop in reactivity is a common sign of catalyst deactivation. The primary causes can be broadly categorized into catalyst-based issues and reaction condition-based issues. The most frequent culprits include palladium aggregation, leaching of the active metal, poisoning of catalytic sites, or unforeseen changes in the reaction environment.

A systematic approach to troubleshooting is crucial. Start by evaluating the reaction parameters and then move to catalyst-specific diagnostics. The following workflow can help guide your investigation.

G cluster_start Initial Observation cluster_diagnosis Troubleshooting Workflow cluster_causes Potential Root Causes cluster_solutions Corrective Actions start Reaction Sluggish or Stalled check_params Step 1: Verify Reaction Parameters (Temp, Pressure, Purity of CO/Reagents) start->check_params hot_filtration Step 2: Perform Hot Filtration Test check_params->hot_filtration Parameters OK params_issue Incorrect Conditions or Impurities check_params->params_issue Parameters Incorrect? analyze_catalyst Step 3: Characterize Spent Catalyst (TEM, XPS, ICP-AES) hot_filtration->analyze_catalyst Filtrate is Inactive? leaching Homogeneous Leaching hot_filtration->leaching Filtrate is Active? check_ligand Step 4: Assess Ligand Integrity analyze_catalyst->check_ligand hetero_deactivation Heterogeneous Deactivation (Aggregation, Poisoning, Coking) analyze_catalyst->hetero_deactivation ligand_degradation Ligand Degradation check_ligand->ligand_degradation optimize Optimize Conditions & Purify Reagents params_issue->optimize modify_support Modify Support or Ligand to Prevent Leaching leaching->modify_support regenerate Regenerate or Replace Catalyst hetero_deactivation->regenerate choose_stable_ligand Select More Robust Ligand ligand_degradation->choose_stable_ligand G cluster_protocol Hot Filtration Test Workflow cluster_results Interpreting Results step1 1. Run reaction under normal conditions for a set time (e.g., 25-50% conversion) step2 2. Quickly filter the hot reaction mixture through a fine frit to remove all solid catalyst step1->step2 step3 3. Allow the filtrate to continue reacting under the same conditions (temp, pressure) step2->step3 result1 Reaction Continues in Filtrate step3->result1 Conversion Increases? result2 Reaction Stops in Filtrate step3->result2 Conversion Stays Same? conclusion1 Conclusion: Leached (soluble) Pd species are catalytically active. Leaching is the deactivation pathway. result1->conclusion1 conclusion2 Conclusion: Catalysis is truly heterogeneous. Deactivation is occurring on the catalyst surface. result2->conclusion2

stability and storage issues of 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability and storage of 4-Acetylbenzaldehyde. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is its susceptibility to oxidation, particularly the aldehyde functional group.[1] Exposure to air (oxygen) can lead to the formation of its primary degradation product, 4-acetylbenzoic acid. This process can be expedited by exposure to light and elevated temperatures.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound can be observed through a color change from a white or light yellow solid to a more pronounced yellow or brownish hue. You may also notice the formation of a crystalline precipitate, which is likely 4-acetylbenzoic acid.

Q3: What are the ideal storage conditions for this compound?

A3: To maintain its purity and stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation.[3]

Q4: Can I store this compound in plastic containers?

A4: It is not recommended to store this compound in plastic containers for extended periods. Plastic may be permeable to air, increasing the risk of oxidation. There is also a potential for plasticizers to leach into the compound, which could interfere with sensitive experiments. Amber glass vials with airtight caps (B75204) are the preferred storage containers.

Q5: My this compound has been stored for a while and I suspect degradation. Can it still be used?

A5: If you suspect degradation, it is crucial to assess the purity of the material before use, especially for sensitive applications. The presence of impurities like 4-acetylbenzoic acid can significantly affect reaction outcomes. It is recommended to purify the compound, for instance by recrystallization, or to use a fresh batch for critical experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (yellowing or browning) of the solid Oxidation due to exposure to air and/or light.The product's purity is likely compromised. For non-critical applications, it might still be usable. For sensitive experiments, purification or using a new batch is recommended. To prevent this, always store under an inert atmosphere and in a dark, cool place.
Formation of crystalline precipitate The precipitate is likely 4-acetylbenzoic acid, the primary oxidation product.If the amount of precipitate is minimal, the bulk material may still be of sufficient purity for some uses. For high-purity requirements, the aldehyde can be purified.
Inconsistent experimental results The purity of the this compound may have diminished over time, leading to lower yields or unexpected side products.Re-evaluate the purity of your starting material using the HPLC method described below. Ensure proper storage procedures are being followed.
Appearance of a new spot on Thin Layer Chromatography (TLC) This indicates the presence of impurities, most likely the oxidation product.Compare the new spot's retention factor (Rf) with a standard of 4-acetylbenzoic acid. If they match, it confirms oxidation.

Quantitative Stability Data

Table 1: Illustrative Stability Data for Benzaldehyde under Accelerated Conditions

Storage Condition Duration Purity (%) Benzoic Acid (%)
40°C / 75% RH0 Months>99.5<0.1
40°C / 75% RH1 Month99.00.8
40°C / 75% RH3 Months97.52.2
40°C / 75% RH6 Months95.24.5

Note: This data is for illustrative purposes and the actual degradation rate of this compound may vary.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under accelerated conditions of temperature and humidity.

Materials:

  • This compound (high purity)

  • Amber glass vials with PTFE-lined caps

  • Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for mobile phase adjustment)

  • 4-Acetylbenzoic acid reference standard

Procedure:

  • Place accurately weighed aliquots of high-purity this compound into several amber glass vials.

  • Purge the headspace of each vial with an inert gas (e.g., nitrogen) before sealing tightly.

  • Place the vials in a stability chamber set to 40°C and 75% relative humidity.

  • At predetermined time points (e.g., 0, 1, 3, and 6 months), remove a vial for analysis.

  • Prepare a sample for HPLC analysis by dissolving a small, accurately weighed amount of the stored this compound in the mobile phase.

  • Analyze the sample using the HPLC method detailed in Protocol 2 to determine the purity of this compound and quantify the formation of 4-acetylbenzoic acid.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop a stability-indicating HPLC method for the separation and quantification of this compound and its primary degradation product, 4-acetylbenzoic acid.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% phosphoric acid).

    • Start with a composition of 40% acetonitrile and 60% water.

    • Linearly increase to 70% acetonitrile over 10 minutes.

    • Hold at 70% acetonitrile for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase (initial conditions).

    • Prepare a separate stock solution of 4-acetylbenzoic acid in the mobile phase.

    • Create a series of calibration standards by diluting the stock solutions to known concentrations.

  • Sample Preparation:

    • Accurately weigh a sample of the this compound to be tested and dissolve it in a known volume of the mobile phase.

  • Analysis:

    • Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification:

    • Create a calibration curve for both this compound and 4-acetylbenzoic acid by plotting the peak area against concentration.

    • Use the calibration curves to determine the concentration of each compound in the test sample.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability start Start: Observe Issue with this compound issue What is the issue? start->issue discoloration Discoloration / Precipitate issue->discoloration Visual Change inconsistent_results Inconsistent Experimental Results issue->inconsistent_results Performance Issue check_storage Review Storage Conditions: - Airtight amber glass container? - Cool, dark place? - Inert atmosphere? discoloration->check_storage purity_analysis Perform Quantitative Purity Analysis (HPLC) inconsistent_results->purity_analysis run_tlc Perform TLC Analysis check_storage->run_tlc new_spot New spot observed? run_tlc->new_spot confirm_oxidation Confirm identity of new spot (co-spot with 4-acetylbenzoic acid standard) new_spot->confirm_oxidation Yes new_spot->purity_analysis No / Unsure confirm_oxidation->purity_analysis decision Purity acceptable for application? purity_analysis->decision use_as_is Use as is for non-critical applications decision->use_as_is Yes purify Purify (e.g., recrystallization) decision->purify Maybe discard Discard and use a fresh batch decision->discard No end End use_as_is->end purify->purity_analysis discard->end

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway Autoxidation of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products acetylbenzaldehyde This compound peroxy_radical Peroxy Radical acetylbenzaldehyde->peroxy_radical + O2, Initiator (light, heat) oxygen Oxygen (O2) peroxy_acid Peroxy-4-acetylbenzoic Acid peroxy_radical->peroxy_acid + this compound acetylbenzoic_acid 4-Acetylbenzoic Acid peroxy_acid->acetylbenzoic_acid + this compound

Caption: Autoxidation pathway of this compound.

References

Technical Support Center: 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the dimerization of 4-Acetylbenzaldehyde during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound dimerization?

A1: The primary cause of dimerization is a self-aldol condensation reaction. This compound possesses both an aldehyde functional group and enolizable α-hydrogens on its acetyl group. In the presence of acid or base catalysts, one molecule can form an enolate that then attacks the aldehyde of a second molecule, leading to the formation of a β-hydroxy ketone dimer, which can subsequently dehydrate to an α,β-unsaturated ketone.

Q2: How can I detect if my sample of this compound has dimerized?

A2: Dimerization can be detected through several methods:

  • Visual Inspection: A pure sample of this compound is a white to light yellow solid.[1] The presence of a dimer may cause the sample to become gummy, discolored, or oily.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum of the monomer will show characteristic aldehyde and acetyl proton signals. The formation of the aldol (B89426) addition product will introduce new signals for the alcohol and the newly formed C-H bonds. If dehydration occurs, signals corresponding to vinylic protons will appear.[2][3][4][5]

    • IR Spectroscopy: The IR spectrum of the monomer shows distinct carbonyl stretching frequencies for the aldehyde and ketone.[6] Dimerization will result in the appearance of a hydroxyl (-OH) stretch (for the aldol adduct) and shifts in the carbonyl region.

Q3: What are the optimal storage conditions to prevent dimerization?

A3: To minimize dimerization during storage, it is recommended to:

  • Store at low temperatures: Keep the compound in a refrigerator or freezer (-20°C is recommended for long-term storage).[7]

  • Use a tightly sealed container: This prevents exposure to atmospheric moisture, which can facilitate dimerization.

  • Store under an inert atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can prevent oxidation and moisture absorption.

  • Protect from light: Light can potentially catalyze degradation pathways.[7]

Troubleshooting Guides

Issue 1: Unexpectedly low yield in a reaction involving this compound.

  • Possible Cause: Dimerization of the starting material may have reduced the amount of active monomer available for the desired reaction.

  • Troubleshooting Steps:

    • Verify the purity of the starting material: Before starting your experiment, run a quick analytical test (like TLC or ¹H NMR) to check for the presence of the dimer.

    • Purify the starting material if necessary: If a significant amount of dimer is present, purify the this compound using the protocols outlined below.

    • Adjust reaction conditions: In future experiments, ensure that reaction conditions are optimized to suppress dimerization (see Issue 2).

Issue 2: Formation of a significant amount of side-product consistent with the this compound dimer.

  • Possible Cause: The reaction conditions are promoting the self-aldol condensation of this compound.

  • Troubleshooting Steps:

    • Lower the reaction temperature: Aldol condensations are often accelerated by heat.[8] Running the reaction at a lower temperature can slow down the rate of dimerization.

    • Control the addition of reagents: If your reaction involves a base or an acid, add it slowly and in a controlled manner to avoid localized high concentrations that can catalyze the dimerization.

    • Use anhydrous solvents: The presence of water can facilitate the aldol reaction. Ensure your solvents are properly dried.

    • Consider solvent polarity: Non-polar solvents may disfavor the formation of the enolate intermediate required for dimerization.[1]

Data Presentation

ParameterEffect on Dimerization RateRationale
Temperature Increases with higher temperatureAldol condensations are temperature-dependent; higher temperatures provide the activation energy for the reaction.[8]
Presence of Acid/Base Significantly increasesAcids and bases catalyze the formation of the enolate intermediate, which is the rate-determining step in many aldol reactions.
Concentration Increases with higher concentrationHigher concentrations of this compound increase the probability of intermolecular reactions.
Solvent Polarity Generally increases in polar protic solventsPolar protic solvents can stabilize the transition states of the aldol reaction.
Presence of Water May increase the rateWater can act as a proton source or sink, facilitating the enolate formation and subsequent steps.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is designed to purify this compound that has partially dimerized.

Materials:

  • Partially dimerized this compound

  • A suitable solvent system (e.g., a mixture of a good solvent like ethanol (B145695) and a poor solvent like water)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the impure solid in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[9] A two-solvent system can also be effective.[10]

  • Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid just dissolves.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.[11]

  • Crystallization: Allow the solution to cool slowly to room temperature.[6] Slow cooling promotes the formation of purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[11]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the crystals under vacuum or by air drying.

Protocol 2: General Procedure for a Reaction Involving this compound to Minimize Dimerization

This protocol provides general guidelines for a reaction where this compound is used as a reactant.

Materials:

  • Purified this compound

  • Anhydrous solvent

  • Other reaction reagents

  • Reaction flask

  • Stirring apparatus

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble the reaction glassware and ensure it is dry. Purge the reaction vessel with an inert gas.

  • Addition of Reactants: Dissolve the purified this compound in the anhydrous solvent in the reaction flask.

  • Controlled Temperature: Cool the reaction mixture to the desired temperature (e.g., 0°C or lower) using an ice bath or other cooling system.

  • Slow Addition of Catalysts/Reagents: If the reaction requires a base or other reactive species, add it dropwise to the cooled solution of this compound with vigorous stirring. This prevents localized heating and high concentrations of the catalyst.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable method (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., by adding a mild acid if a base was used) to neutralize any species that could promote dimerization during work-up and purification.

  • Purification: Purify the desired product using an appropriate method such as column chromatography or recrystallization. A procedure for a related compound used flash column chromatography on silica (B1680970) gel with a hexane-ethyl acetate (B1210297) eluent.[12][13]

Visualizations

Dimerization_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4AB_1 This compound (Molecule 1) Enolate Enolate Intermediate 4AB_1->Enolate Base/Acid Catalyst 4AB_2 This compound (Molecule 2) Dimer Aldol Dimer 4AB_2->Dimer Enolate->Dimer Nucleophilic Attack Dehydrated_Dimer Dehydrated Dimer Dimer->Dehydrated_Dimer Heat Troubleshooting_Workflow start Dimerization Suspected check_purity Check Purity (NMR, TLC) start->check_purity review_conditions Review Storage and Reaction Conditions start->review_conditions is_dimer Dimer Present? check_purity->is_dimer purify Purify Sample (Recrystallization/Chromatography) is_dimer->purify Yes no_dimer No Significant Dimer is_dimer->no_dimer No proceed Proceed with Experiment purify->proceed no_dimer->proceed adjust_temp Lower Temperature review_conditions->adjust_temp use_anhydrous Use Anhydrous Solvents review_conditions->use_anhydrous slow_addition Slow Reagent Addition review_conditions->slow_addition

References

Technical Support Center: Synthesis of 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Acetylbenzaldehyde, with a focus on addressing scale-up challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The primary industrial routes for synthesizing this compound are:

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic substrate like toluene (B28343) with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[1][2]

  • Palladium-Catalyzed Carbonylation: This method utilizes a palladium catalyst to introduce a formyl group into a starting material like 4'-bromoacetophenone (B126571) using carbon monoxide.[3] This route is often favored for its scalability and milder reaction conditions compared to some classical methods.

  • Oxidation of 4-Methylacetophenone: This is a direct approach where the methyl group of 4-methylacetophenone is oxidized to an aldehyde.[2]

Q2: I am observing low yields in my Friedel-Crafts acylation. What are the potential causes?

A2: Low yields in Friedel-Crafts acylation can often be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your reagents or glassware will deactivate the catalyst.[1]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product (a ketone) can form a complex with the catalyst, rendering it inactive.[1]

  • Sub-optimal Temperature: The reaction is highly exothermic.[4] While some reactions require heating, excessive temperatures can lead to side reactions and decomposition. Conversely, if the temperature is too low, the reaction may not proceed at a sufficient rate.

  • Deactivated Aromatic Ring: If your starting aromatic compound has strongly electron-withdrawing groups, it will be deactivated towards electrophilic aromatic substitution.[1]

Q3: How can I improve the regioselectivity of the Friedel-Crafts acylation to favor the para-isomer?

A3: To favor the formation of the desired this compound (the para-isomer) and minimize ortho- and meta-isomers, consider the following:

  • Steric Hindrance: The bulkiness of the acylium ion-Lewis acid complex naturally favors substitution at the less sterically hindered para-position.[5][6]

  • Reaction Temperature: Lowering the reaction temperature generally increases the selectivity for the para-isomer.[6]

  • Choice of Catalyst: While AlCl₃ is common, exploring other Lewis acids or using shape-selective catalysts like zeolites can sometimes enhance para-selectivity.[5]

Q4: My palladium-catalyzed carbonylation reaction is sluggish or fails. What should I troubleshoot?

A4: Issues with palladium-catalyzed carbonylations often revolve around the catalyst's activity and the reaction environment:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.

  • Ligand Choice: The choice of phosphine (B1218219) ligand is crucial for catalyst stability and activity. For electron-poor aryl bromides, bidentate ligands like Xantphos can be more effective than monodentate ligands like triphenylphosphine (B44618) (PPh₃).[3]

  • CO Pressure: While some reactions require high pressure, atmospheric pressure of carbon monoxide can be sufficient with the right catalyst system and can be safer to handle at scale.[7]

  • Base Selection: An appropriate base is necessary to neutralize the acid generated during the reaction. Trialkylamines are commonly used.[7]

Q5: What are the primary challenges when scaling up the synthesis of this compound?

A5: Scaling up any chemical synthesis introduces new challenges. For this compound, key considerations include:

  • Heat Management: Friedel-Crafts acylations are highly exothermic. What is easily controlled in a lab flask can become a dangerous thermal runaway in a large reactor.[8] Effective heat transfer and controlled addition of reagents are critical.

  • Catalyst Handling and Recovery: At an industrial scale, the cost of palladium makes its efficient recovery and reuse essential. For heterogeneous catalysts, filtration is common, while for homogeneous catalysts, methods like precipitation or scavenging are used.[9]

  • Purification: Isolating the product with high purity at a large scale can be challenging. Common methods include distillation and crystallization, and the choice depends on the impurity profile and the physical properties of the product.[8][10]

  • Byproduct Formation: Side reactions that are minor at the lab scale can become significant at a larger scale, complicating purification and reducing yield.

Troubleshooting Guides

Issue 1: Low Yield
Potential CauseRecommended Solution
Moisture in Reaction Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Handle hygroscopic reagents like AlCl₃ in a glove box or under an inert atmosphere.[1]
Insufficient Catalyst (Friedel-Crafts) Use a stoichiometric amount of the Lewis acid catalyst.[1]
Catalyst Deactivation (Palladium-Catalyzed) Degas solvents thoroughly. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Sub-optimal Reaction Temperature Monitor the internal reaction temperature. For exothermic reactions, use an ice bath and control the rate of reagent addition. For sluggish reactions, cautiously increase the temperature while monitoring for byproduct formation via TLC or GC.
Impure Starting Materials Purify starting materials before use. Impurities can lead to side reactions and lower the yield of the desired product.
Issue 2: Byproduct Formation and Impurities
Synthesis RouteCommon Byproducts/ImpuritiesMitigation Strategies
Friedel-Crafts Acylation Ortho- and meta-isomers of acetylbenzaldehyde, poly-acylated products.Control reaction temperature (lower temperatures favor para-substitution).[6] The deactivating nature of the acyl group generally prevents polyacylation.[6]
Palladium-Catalyzed Carbonylation Homocoupling of the starting aryl bromide, residual starting materials.Optimize catalyst and ligand loading. Ensure efficient stirring to maintain a homogeneous reaction mixture. Monitor reaction progress to avoid prolonged reaction times that can lead to side reactions.
Oxidation of 4-Methylacetophenone Over-oxidation to 4-acetylbenzoic acid, incomplete conversion.Use a selective oxidizing agent and control the stoichiometry. Monitor the reaction closely by TLC or GC to stop it at the optimal time.

Experimental Protocols

Friedel-Crafts Acylation of Toluene with Acetyl Chloride

This protocol is a representative procedure for the synthesis of 4-methylacetophenone, a precursor that can be further oxidized to this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Toluene

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0°C using an ice bath.[4]

  • Acyl Chloride Addition: Dissolve acetyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.[4]

  • Toluene Addition: After the addition of acetyl chloride is complete, add a solution of anhydrous toluene (1.0 equivalent) in anhydrous DCM to the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.[11]

  • Reaction: Once the toluene addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl.[12] Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation or column chromatography.

Palladium-Catalyzed Carbonylation of 4'-Bromoacetophenone

Materials:

  • 4'-Bromoacetophenone

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Triethylamine (B128534) (or other suitable base)

  • N,N-Dimethylformamide (DMF)

  • Carbon Monoxide (CO) gas

  • Diethyl ether

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dried Schlenk flask, add 4'-bromoacetophenone (1.0 equivalent), Pd(OAc)₂ (e.g., 2 mol%), and Xantphos (e.g., 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent and Base Addition: Add anhydrous, degassed DMF and triethylamine (1.5 equivalents) via syringe.

  • Carbon Monoxide Purge: Purge the reaction mixture with CO gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 110-130°C under a CO atmosphere (a balloon is often sufficient for lab scale). Stir vigorously for 2-20 hours, monitoring the reaction by TLC or GC.[3]

  • Work-up: Cool the reaction to room temperature and dilute with diethyl ether.

  • Catalyst Removal: Filter the mixture to remove the palladium catalyst. The catalyst can be washed and potentially reused.

  • Extraction: Wash the filtrate with water several times to remove DMF and the base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterFriedel-Crafts AcylationPalladium-Catalyzed CarbonylationOxidation of 4-Methylacetophenone
Starting Materials Toluene, Acetyl Chloride/Anhydride4'-Bromoacetophenone, CO4-Methylacetophenone, Oxidant
Catalyst Lewis Acid (e.g., AlCl₃)Palladium complex with phosphine ligandMetal catalyst (e.g., Co, Mn salts)
Typical Yield 60-85% (for 4-methylacetophenone)[6]70-95%Moderate to good (highly dependent on oxidant)
Reaction Temperature 0°C to room temperature (highly exothermic)80-130°CVaries with oxidant
Key Scale-up Challenge Heat management, corrosive reagentsCatalyst cost and recoverySelectivity, avoiding over-oxidation
Primary Byproducts Isomeric acylation productsHomocoupling products4-Acetylbenzoic acid

Visualizations

Troubleshooting Low Yield in Friedel-Crafts Acylation

LowYieldTroubleshooting Start Low Yield in Friedel-Crafts Acylation CheckMoisture Check for Moisture in Reagents/Glassware? Start->CheckMoisture DryReagents Thoroughly Dry All Reagents and Glassware CheckMoisture->DryReagents Yes CheckCatalyst Check Catalyst Stoichiometry CheckMoisture->CheckCatalyst No DryReagents->CheckCatalyst UseStoichiometric Use Stoichiometric Amount of Lewis Acid CheckCatalyst->UseStoichiometric Sub-stoichiometric CheckTemp Review Reaction Temperature CheckCatalyst->CheckTemp Stoichiometric UseStoichiometric->CheckTemp OptimizeTemp Optimize Temperature: - Cool for exothermic step - Gently heat if no reaction CheckTemp->OptimizeTemp Sub-optimal CheckSubstrate Is Aromatic Ring Deactivated? CheckTemp->CheckSubstrate Optimal OptimizeTemp->CheckSubstrate ModifySubstrate Consider Alternative Route or a More Activating Substrate CheckSubstrate->ModifySubstrate Yes Success Yield Improved CheckSubstrate->Success No ModifySubstrate->Success CatalystRecovery Start Reaction Mixture (with Pd Catalyst) IsHeterogeneous Is Catalyst Heterogeneous (e.g., Pd/C)? Start->IsHeterogeneous Filtration Filtration (e.g., through Celite) IsHeterogeneous->Filtration Yes IsHomogeneous Is Catalyst Homogeneous (Soluble)? IsHeterogeneous->IsHomogeneous No WashCatalyst Wash Recovered Catalyst Filtration->WashCatalyst Filtrate Filtrate with Product Filtration->Filtrate ReuseCatalyst Dry and Reuse/ Regenerate Catalyst WashCatalyst->ReuseCatalyst Filtrate->IsHomogeneous Scavenging Add Scavenger Resin or Precipitating Agent IsHomogeneous->Scavenging Yes Workup Proceed to Aqueous Workup and Purification IsHomogeneous->Workup No (Proceed Directly) FilterScavenger Filter to Remove Scavenger/Precipitate Scavenging->FilterScavenger FilterScavenger->Workup

References

Technical Support Center: Work-up Procedures for 4-Acetylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Acetylbenzaldehyde. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the work-up of common reactions involving this versatile bifunctional molecule.

Core Concepts: Chemoselectivity of this compound

This compound possesses two distinct carbonyl functionalities: a more reactive aromatic aldehyde and a less reactive ketone. This difference in reactivity is the cornerstone of its synthetic utility, allowing for chemoselective transformations.[1] The aldehyde group is more electrophilic and therefore more susceptible to nucleophilic attack and reduction than the ketone group.[1] Understanding and controlling this chemoselectivity is critical for successful synthesis and straightforward purification.

This guide will focus on the work-up procedures for three common reactions of this compound: the Wittig reaction, the Aldol (B89426) condensation, and reductive amination.

Wittig Reaction: Synthesis of 4-Acetylstyrene Derivatives

The Wittig reaction is a powerful method for converting the aldehyde or ketone group of this compound into an alkene. Due to the higher reactivity of the aldehyde, the reaction can be directed to selectively form a vinyl group at the formyl position.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with this compound is complete, but I'm struggling to remove the triphenylphosphine (B44618) oxide byproduct. What is the best work-up procedure?

A1: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.[2] A standard work-up involves the following steps:

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, will typically allow for the separation of the desired alkene from the more polar triphenylphosphine oxide.[3]

Q2: I am observing a mixture of products where both the aldehyde and the ketone have reacted. How can I improve the selectivity for the aldehyde?

A2: To favor the reaction at the more reactive aldehyde site, consider the following:

  • Stoichiometry: Use a controlled amount of the Wittig reagent (typically 1.0-1.2 equivalents) to favor reaction with the more accessible aldehyde.

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.

  • Protection Strategy: For complete selectivity, you can protect the ketone group as a ketal before performing the Wittig reaction. The ketal can then be removed under acidic conditions after the Wittig reaction is complete.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low Yield of Alkene Incomplete reaction.Ensure complete formation of the ylide before adding this compound. Monitor the reaction by TLC.
Decomposition of the ylide.Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it immediately.
Presence of Unreacted this compound Insufficient Wittig reagent.Use a slight excess (1.1-1.2 equivalents) of the phosphonium (B103445) salt and base.
Incomplete ylide formation.Ensure the base is strong enough and the reaction conditions are anhydrous.
Formation of a Mixture of Z and E Isomers Nature of the ylide.Unstabilized ylides tend to give the Z-alkene, while stabilized ylides favor the E-alkene.[4][5][6] The Schlosser modification can be used to obtain the E-alkene from unstabilized ylides.[4]
Difficulty Separating Product from Triphenylphosphine Oxide Similar polarities.If column chromatography is ineffective, trituration of the crude product with a non-polar solvent like diethyl ether or pentane (B18724) can sometimes precipitate the triphenylphosphine oxide.
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium (B96628) Bromide

This protocol describes the synthesis of 4-acetylstyrene.

1. Ylide Formation:

  • Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension.

  • Allow the resulting deep orange or yellow solution to stir at 0 °C for 1 hour to ensure complete formation of the ylide.[3]

2. Wittig Reaction:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).

3. Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-acetylstyrene.

Diagram of the Wittig Reaction Workflow

Wittig_Workflow Wittig Reaction Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Ylide_Formation Ylide Formation (Methyltriphenylphosphonium bromide + n-BuLi in THF) Aldehyde_Addition Addition of this compound Ylide_Formation->Aldehyde_Addition Reaction Reaction at RT Aldehyde_Addition->Reaction Quench Quench with sat. aq. NH4Cl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Water and Brine Extraction->Wash Dry Dry over Na2SO4 and Concentrate Wash->Dry Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Dry->Chromatography Product Pure 4-Acetylstyrene Chromatography->Product

Caption: Workflow for the Wittig reaction of this compound.

Aldol Condensation: Formation of α,β-Unsaturated Ketones

In a crossed aldol condensation, this compound, which lacks α-hydrogens, can only act as the electrophilic partner. This simplifies the reaction, as it will not undergo self-condensation.[7][8][9][10][11]

Frequently Asked Questions (FAQs)

Q3: I am performing a base-catalyzed aldol condensation of this compound with acetone (B3395972). How do I isolate the product?

A3: The product of this reaction, (E)-4-(4-acetylphenyl)but-3-en-2-one, is often a solid that precipitates from the reaction mixture. The following work-up is typical:

  • Precipitation: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with cold water to remove the base catalyst and other water-soluble impurities. A subsequent wash with cold ethanol (B145695) can help remove unreacted starting materials.[9][12]

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1][12]

Q4: My aldol condensation is not giving a precipitate. What should I do?

A4: If the product does not precipitate, it may be present as an oil.

  • Induce Precipitation: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal if available.

  • Extraction: If precipitation cannot be induced, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with dilute acid to neutralize the base, followed by water and brine. Dry the organic layer and concentrate to obtain the crude product, which can then be purified by recrystallization or column chromatography.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction.Increase the reaction time or gently heat the reaction mixture. Monitor by TLC.
Self-condensation of the enolizable partner (e.g., acetone).Use an excess of this compound or slowly add the enolizable partner to the reaction mixture.
Product is soluble in the reaction mixture.Cool the reaction mixture thoroughly in an ice bath to promote precipitation. If that fails, proceed with an extraction work-up.
Oily Product Instead of Solid Impurities are present.Purify the crude product by column chromatography before attempting recrystallization.
Product has a low melting point.Proceed with an extraction work-up and purify by column chromatography.
Formation of Multiple Products Reaction of the ketone on this compound.While the aldehyde is more reactive, some reaction at the ketone can occur, especially at higher temperatures or with prolonged reaction times. Use milder conditions and monitor the reaction closely.
Experimental Protocol: Aldol Condensation with Acetone

This protocol describes the synthesis of (E)-4-(4-acetylphenyl)but-3-en-2-one.

1. Reaction:

  • In a flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Add acetone (1.0-1.2 equivalents).

  • Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 10% NaOH) while stirring.

  • Continue stirring at room temperature for the recommended time (e.g., 30 minutes), or until a precipitate forms.[8][9]

2. Work-up and Purification:

  • Cool the reaction mixture in an ice-water bath for 15-30 minutes.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Wash the solid with a small amount of cold ethanol.

  • Air-dry the solid.

  • Recrystallize the crude product from hot ethanol to obtain the purified product.

Diagram of the Aldol Condensation Troubleshooting Logic

Aldol_Troubleshooting Troubleshooting Aldol Condensation of this compound Start Low or No Product? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Solubility_Issue Product Soluble? Start->Solubility_Issue Yes Side_Reactions Side Reactions? Start->Side_Reactions Yes Good_Yield Good Yield Start->Good_Yield No Increase_Time_Temp Increase reaction time or temperature. Monitor by TLC. Incomplete_Reaction->Increase_Time_Temp Extraction_Workup Perform extraction work-up. Solubility_Issue->Extraction_Workup Optimize_Stoichiometry Use excess this compound or slowly add enolizable partner. Side_Reactions->Optimize_Stoichiometry

Caption: Troubleshooting logic for low yield in Aldol condensations.

Reductive Amination: Synthesis of Amines

Reductive amination allows for the conversion of the carbonyl groups of this compound into amines. The higher reactivity of the aldehyde group allows for its selective amination in the presence of a suitable reducing agent.

Frequently Asked Questions (FAQs)

Q5: I want to selectively perform reductive amination on the aldehyde group of this compound. Which reducing agent should I use?

A5: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is an excellent choice for the chemoselective reductive amination of aldehydes in the presence of ketones.[2] It is a mild and selective reducing agent that preferentially reduces the iminium ion formed from the aldehyde over the ketone.[13]

Q6: What is a standard work-up procedure for a reductive amination using sodium triacetoxyborohydride?

A6: A typical work-up is as follows:

  • Quenching: After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by column chromatography on silica gel.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low Yield of Amine Incomplete imine formation.Ensure the reaction is stirred for a sufficient time before adding the reducing agent, or consider adding a catalytic amount of acetic acid to promote imine formation.
Inactive reducing agent.Use fresh sodium triacetoxyborohydride.
Formation of the Di-aminated Product Reaction at both carbonyl groups.Use a more selective reducing agent like NaBH(OAc)₃ and carefully control the stoichiometry of the amine and reducing agent. Running the reaction at a lower temperature may also improve selectivity.
Presence of the Alcohol Byproduct Reduction of the carbonyl group.This is more likely with less selective reducing agents like sodium borohydride. Use NaBH(OAc)₃ for better selectivity.
Difficulty in Purifying the Amine Product Basic nature of the product.Purification can sometimes be facilitated by converting the amine to its hydrochloride salt, which can be precipitated or more easily handled during chromatography. The free base can be regenerated by treatment with a base.
Experimental Protocol: Reductive Amination with Dimethylamine (B145610)

This protocol describes the selective synthesis of N,N-dimethyl-1-(4-acetylphenyl)methanamine.

1. Reaction:

  • To a solution of this compound (1.0 equivalent) and dimethylamine hydrochloride (1.2 equivalents) in an anhydrous aprotic solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.[2]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

2. Work-up and Purification:

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amine.

Diagram of the Reductive Amination Workflow

Reductive_Amination_Workflow Reductive Amination Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Mixing Mix this compound and Amine Add_Reducing_Agent Add NaBH(OAc)3 Mixing->Add_Reducing_Agent Stir Stir at RT Add_Reducing_Agent->Stir Quench Quench with sat. aq. NaHCO3 Stir->Quench Extraction Extract with DCM Quench->Extraction Wash_Dry Wash with Brine, Dry, and Concentrate Extraction->Wash_Dry Chromatography Column Chromatography Wash_Dry->Chromatography Product Purified Amine Chromatography->Product

Caption: Workflow for the reductive amination of this compound.

Quantitative Data Summary

The following tables summarize typical yields for reactions discussed. Note that yields are highly dependent on specific reaction conditions, scale, and purification methods.

Table 1: Representative Yields for Wittig Reactions

Wittig Reagent Product Typical Yield Reference
Methyltriphenylphosphonium bromide4-Acetylstyrene~70-90%General Wittig literature

Table 2: Representative Yields for Aldol Condensations

Enolizable Partner Product Typical Yield Reference
Acetone(E)-4-(4-acetylphenyl)but-3-en-2-one~60-80%[1]

Table 3: Representative Yields for Reductive Aminations

Amine Reducing Agent Product Typical Yield Reference
DimethylamineNaBH(OAc)₃N,N-dimethyl-1-(4-acetylphenyl)methanamine~70-95%[2]
Ammonium AcetateNaBH₃CN1-(4-acetylphenyl)methanamineHighGeneral reductive amination literature

References

Technical Support Center: Analysis of 4-Acetylbenzaldehyde by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are identifying impurities in 4-Acetylbenzaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for pure this compound?

A1: In a standard deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound is expected to show three distinct signals: a singlet for the aldehyde proton, a singlet for the methyl protons of the acetyl group, and two doublets for the aromatic protons on the benzene (B151609) ring. The approximate chemical shifts are summarized in the table below.

Q2: What are the most common impurities observed in the NMR spectrum of this compound?

A2: Common impurities can arise from the synthetic route used to produce this compound. These may include unreacted starting materials, byproducts from side reactions, or residual solvents from the workup and purification process. Potential impurities include 4-acetylbenzoic acid, 1-(4-formylphenyl)ethanol, and residual solvents like diethyl ether or ethyl acetate.

Q3: How can I identify water in my NMR sample?

A3: The chemical shift of water can vary depending on the solvent, temperature, and concentration. In CDCl₃, the residual water peak is typically observed as a broad singlet around 1.56 ppm. In DMSO-d₆, it appears around 3.33 ppm.

Q4: My baseline is distorted. What could be the cause?

A4: A distorted baseline in an NMR spectrum can be caused by several factors, including an improperly shimmed spectrometer, the presence of magnetic particles in the sample, or a very high concentration of the sample. Ensure the spectrometer is properly shimmed before acquiring data and that your sample is free of any particulate matter.

Troubleshooting Guide

Issue 1: I see extra peaks in the aromatic region of my ¹H NMR spectrum that do not correspond to this compound.

  • Possible Cause: The presence of aromatic impurities.

  • Troubleshooting Steps:

    • Check for Starting Materials: If the synthesis involved the oxidation of 4-methylacetophenone, look for the characteristic signals of this starting material.

    • Consider Over-oxidation: If the aldehyde was produced via oxidation, the corresponding carboxylic acid, 4-acetylbenzoic acid, might be present. Look for a very broad singlet in the downfield region of the spectrum (typically >10 ppm) corresponding to the carboxylic acid proton.[1][2]

    • Review the Synthesis: Analyze the synthetic route for other possible aromatic byproducts.

Issue 2: There is a broad singlet around 10-13 ppm in my spectrum.

  • Possible Cause: This is highly indicative of a carboxylic acid impurity, likely 4-acetylbenzoic acid, which can form from the over-oxidation of the aldehyde.[1][2]

  • Troubleshooting Steps:

    • Confirm with IR Spectroscopy: Carboxylic acids show a characteristic broad O-H stretch in the IR spectrum around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.

    • Purification: If the presence of the carboxylic acid is confirmed, repurify the sample using column chromatography or recrystallization.

Issue 3: I observe unexpected signals in the 1-4 ppm region.

  • Possible Cause: These signals could be due to aliphatic impurities or residual solvents.

  • Troubleshooting Steps:

    • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks with known values for common laboratory solvents.[3][4][5][6][7][8] For example, diethyl ether typically shows a quartet around 3.48 ppm and a triplet around 1.22 ppm.

    • Check for Reduction Byproducts: The aldehyde group could be partially reduced to an alcohol, forming 1-(4-formylphenyl)ethanol. This would introduce a quartet around 4.9 ppm and a doublet around 1.5 ppm.[9][10][11]

Data Presentation: ¹H NMR Chemical Shifts

The following table summarizes the approximate ¹H NMR chemical shifts (δ) for this compound and potential impurities in CDCl₃. Please note that chemical shifts can vary slightly depending on the solvent and concentration.

Compound NameFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound Aldehyde (-CHO)~9.9 - 10.1Singlet1H
Aromatic (Ha)~7.9 - 8.1Doublet2H
Aromatic (Hb)~7.7 - 7.9Doublet2H
Methyl (-CH₃)~2.6Singlet3H
4-Acetylbenzoic Acid Carboxylic Acid (-COOH)>10 (often broad)Singlet1H
Aromatic~8.0 - 8.3Multiplet4H
Methyl (-CH₃)~2.7Singlet3H
1-(4-formylphenyl)ethanol Aldehyde (-CHO)~9.9 - 10.0Singlet1H
Aromatic~7.5 - 7.9Multiplet4H
Methine (-CHOH)~4.9Quartet1H
Hydroxyl (-OH)Variable (often broad)Singlet1H
Methyl (-CH₃)~1.5Doublet3H
Residual Chloroform Solvent~7.26Singlet-
Water Contaminant~1.56Singlet-

Experimental Protocols

Protocol for NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl the vial to completely dissolve the sample. If necessary, briefly sonicate the sample to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, although modern spectrometers can lock onto the solvent signal).[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Data Acquisition: Insert the NMR tube into the spectrometer and follow the instrument's standard operating procedure for acquiring a ¹H NMR spectrum.

Visualizations

workflow Workflow for Identifying Impurities in this compound by NMR cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_identification Impurity Identification cluster_conclusion Conclusion prep_sample Prepare Sample in CDCl3 acquire_nmr Acquire 1H NMR Spectrum prep_sample->acquire_nmr process_spectrum Process Spectrum (FT, Phasing, Baseline Correction) acquire_nmr->process_spectrum identify_main Identify this compound Peaks process_spectrum->identify_main identify_impurities Identify Impurity Peaks identify_main->identify_impurities compare_solvent Compare with Solvent Peak Tables identify_impurities->compare_solvent Aliphatic Region compare_reagents Compare with Starting Materials/Reagents identify_impurities->compare_reagents Aromatic/Other Regions compare_byproducts Compare with Expected Byproducts identify_impurities->compare_byproducts Aromatic/Other Regions quantify_impurities Quantify Impurities (if necessary) compare_solvent->quantify_impurities compare_reagents->quantify_impurities compare_byproducts->quantify_impurities report_results Report Purity quantify_impurities->report_results

Caption: Workflow for the identification of impurities in this compound by NMR.

logical_troubleshooting Troubleshooting Logic for Unexpected NMR Peaks start Unexpected Peaks Observed region In which region do the peaks appear? start->region downfield Downfield (>10 ppm, broad) region->downfield >10 ppm aromatic Aromatic Region (7-9 ppm) region->aromatic 7-9 ppm aliphatic Aliphatic Region (0-5 ppm) region->aliphatic 0-5 ppm cause_acid Likely Carboxylic Acid Impurity downfield->cause_acid cause_aromatic Likely Aromatic Impurity (e.g., starting material) aromatic->cause_aromatic cause_solvent Likely Residual Solvent or Aliphatic Impurity aliphatic->cause_solvent action_acid Confirm with IR, Repurify cause_acid->action_acid action_aromatic Compare with spectra of potential starting materials/byproducts cause_aromatic->action_aromatic action_solvent Compare with solvent chemical shift tables cause_solvent->action_solvent

Caption: A logical guide to troubleshooting unexpected peaks in the NMR spectrum.

References

optimization of solvent systems for 4-Acetylbenzaldehyde chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of 4-Acetylbenzaldehyde. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical solubility characteristics of this compound?

This compound is generally soluble in common organic solvents such as ethanol, ether, and chloroform. Its solubility in water is limited due to the presence of the non-polar aromatic ring.

Q2: What is a good starting solvent system for Thin-Layer Chromatography (TLC) of this compound?

A common starting point for the TLC of moderately polar compounds like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A mixture of hexanes and ethyl acetate (B1210297) is a good initial choice. The polarity of the mobile phase can be adjusted by varying the ratio of these solvents to achieve optimal separation.

Q3: What type of HPLC column is suitable for the analysis of this compound?

A reverse-phase C18 column is a common and effective choice for the HPLC analysis of this compound and other benzaldehyde (B42025) derivatives.[1][2][3][4]

Q4: How can I visualize this compound on a TLC plate?

This compound possesses a UV-active aromatic ring, so it can be visualized under a UV lamp (typically at 254 nm) on a TLC plate containing a fluorescent indicator. Staining with a p-anisaldehyde solution can also be effective, as it is a selective stain for aldehydes and ketones, often producing a colored spot upon heating.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatography of this compound.

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots Sample overload.[5][6][7][8]Dilute the sample solution and re-spot a smaller amount on the TLC plate.
Compound is highly polar or acidic/basic.[5][6]Add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase for acidic compounds, or triethylamine (B128534) (0.1-2.0%) for basic compounds.[5]
Inappropriate solvent system.[8]Optimize the mobile phase; the polarity may be too high or too low.
Spots Not Moving from the Baseline (Low Rf) Mobile phase is not polar enough.[5]Increase the proportion of the polar solvent in your mobile phase.
Compound is interacting too strongly with the stationary phase.Consider using a different stationary phase, such as alumina (B75360) instead of silica (B1680970) gel.
Spots Running with the Solvent Front (High Rf) Mobile phase is too polar.[5]Decrease the proportion of the polar solvent in your mobile phase or choose a less polar solvent.
No Spots Visible Sample concentration is too low.[5][8]Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5][8]
Compound is not UV-active or the visualization method is inappropriate.Use an alternative visualization technique, such as staining with p-anisaldehyde or iodine vapor.
The solvent level in the developing chamber was above the spotting line.[8]Ensure the solvent level is below the baseline where the sample is spotted.[8]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Peak Tailing Secondary interactions with residual silanol (B1196071) groups on the column.[1]Use a buffered mobile phase (pH 3-7) or an end-capped column.[1]
Column overload.[1]Reduce the injection volume or the sample concentration.
Column contamination or degradation.[1][9]Flush the column with a strong solvent or replace the column if necessary. Use a guard column to protect the analytical column.[1]
Peak Fronting Sample overload.[9]Dilute the sample.
Sample solvent is stronger than the mobile phase.[4]Dissolve the sample in the mobile phase whenever possible.[4]
Split Peaks Column head collapse or void.[2]Replace the column.
Sample solvent incompatible with the mobile phase.[2]Prepare the sample in the mobile phase.
Contamination at the column inlet.Backflush the column.
Ghost Peaks Impurities in the mobile phase or from the injector.[1]Use high-purity HPLC-grade solvents and flush the injector and solvent lines.[1]
Carryover from a previous injection.Run a blank gradient to identify the source of the ghost peaks.
Fluctuating Retention Times Inconsistent mobile phase composition.[1]Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Pump issues (inconsistent flow rate).Check the pump for leaks and ensure proper functioning.

Data Presentation

Table 1: Representative TLC Solvent Systems for this compound on Silica Gel
Solvent System (v/v) Polarity Expected Rf Range Notes
Hexane : Ethyl Acetate (9:1)Low0.1 - 0.3Good for initial trials to assess compound polarity.
Hexane : Ethyl Acetate (7:3)Medium0.3 - 0.5A good target range for optimal separation in column chromatography.
Hexane : Ethyl Acetate (1:1)Medium-High0.5 - 0.7May be too polar, but useful if the compound is less polar than expected.
Dichloromethane (B109758)Medium0.2 - 0.4An alternative solvent system to hexane/ethyl acetate.
Petroleum Ether : Ethyl Acetate (9:1)Low~0.23 (for a similar substrate)[7]This system has been used for similar aromatic aldehydes.

Note: Rf values are approximate and can vary depending on experimental conditions such as temperature, saturation of the TLC chamber, and the specific brand of TLC plates used.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) of this compound

1. Preparation of the TLC Plate:

  • Using a pencil, gently draw a straight line across a silica gel TLC plate, approximately 1 cm from the bottom. This is your origin line.

  • Mark small, evenly spaced ticks on the origin line where you will spot your samples.

2. Sample Preparation:

  • Prepare a dilute solution of your this compound sample (e.g., 1-2 mg in 1 mL of a volatile solvent like dichloromethane or ethyl acetate).

3. Spotting the TLC Plate:

  • Using a capillary tube, spot a small amount of your sample solution onto one of the marked ticks on the origin line. The spot should be as small as possible (1-2 mm in diameter).

  • If you are co-spotting with a reference material, spot it on a separate tick.

4. Preparing the Developing Chamber:

  • Pour your chosen mobile phase into a TLC chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere. Cover the chamber and allow it to equilibrate for 5-10 minutes.

5. Developing the TLC Plate:

  • Carefully place the spotted TLC plate into the developing chamber. Ensure the solvent level is below the origin line.

  • Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Remove the plate when the solvent front is about 1 cm from the top.

  • Immediately mark the solvent front with a pencil.

6. Visualization:

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Alternatively, dip the plate into a p-anisaldehyde stain solution and gently heat it with a heat gun until colored spots appear.

7. Calculation of Rf Value:

  • Measure the distance from the origin line to the center of the spot and the distance from the origin line to the solvent front.

  • Calculate the Retention Factor (Rf) using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol 2: High-Performance Liquid Chromatography (HPLC) of this compound

1. Instrumentation:

  • An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and a data acquisition system.

2. Mobile Phase Preparation:

  • Prepare a mobile phase of acetonitrile (B52724) and water. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.[5]

  • For improved peak shape and to control the ionization of any acidic or basic impurities, 0.1% formic acid or phosphoric acid can be added to the mobile phase.[5][9]

  • Degas the mobile phase using sonication or vacuum filtration.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

4. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound and dissolve it in the mobile phase to a known volume.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Water (e.g., 70:30 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at 30°C

  • Detection Wavelength: 254 nm

6. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

TroubleshootingWorkflow start Chromatography Problem (e.g., Poor Separation, Bad Peak Shape) is_tlc Is it TLC or HPLC? start->is_tlc tlc_problem TLC Issue is_tlc->tlc_problem TLC hplc_problem HPLC Issue is_tlc->hplc_problem HPLC tlc_streaking Streaking/Tailing? tlc_problem->tlc_streaking hplc_tailing Peak Tailing? hplc_problem->hplc_tailing tlc_rf Incorrect Rf? tlc_streaking->tlc_rf No overload Reduce Sample Concentration tlc_streaking->overload Yes modify_mp_tlc Adjust Mobile Phase Polarity tlc_rf->modify_mp_tlc Yes add_modifier Add Modifier (Acid/Base) tlc_rf->add_modifier No hplc_splitting Split Peaks? hplc_tailing->hplc_splitting No check_column Check Column (Contamination, Voids) hplc_tailing->check_column Yes hplc_retention Retention Time Shift? hplc_splitting->hplc_retention No check_sample_prep Check Sample Solvent hplc_splitting->check_sample_prep Yes check_mp_hplc Check Mobile Phase (Composition, pH, Degassing) hplc_retention->check_mp_hplc Yes check_system Check System (Pump, Injector, Leaks) hplc_retention->check_system No overload->modify_mp_tlc check_column->check_mp_hplc check_sample_prep->check_column check_mp_hplc->check_system

Caption: A troubleshooting workflow for common chromatography issues.

SolventPolarityRelationship cluster_0 Normal Phase Chromatography (Polar Stationary Phase) cluster_1 Reverse Phase Chromatography (Non-Polar Stationary Phase) increase_polarity Increase Mobile Phase Polarity decrease_retention Decrease Retention Time (Increase Rf) increase_polarity->decrease_retention Leads to increase_polarity_rp Increase Mobile Phase Polarity (More Aqueous) increase_retention_rp Increase Retention Time (Decrease Rf) increase_polarity_rp->increase_retention_rp Leads to

Caption: Relationship between solvent polarity and analyte retention.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Acetylbenzaldehyde is a valuable bifunctional molecule in organic synthesis, serving as a crucial building block in the development of pharmaceuticals and advanced materials. Its unique structure, featuring both an aldehyde and a ketone group, allows for chemoselective reactions, making it a versatile intermediate in multi-step synthetic pathways.[1] For instance, derivatives of this compound are being explored for their potential as anticancer agents that can induce apoptosis.[1] This guide provides an objective comparison of common synthesis methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for two prominent methods for synthesizing this compound, allowing for a direct comparison of their key performance indicators.

Parameter Method 1: Palladium-Catalyzed Carbonylation Method 2: Oxidation of 4-Methylacetophenone
Starting Material 4'-Iodoacetophenone (B82248)4-Methylacetophenone
Key Reagents/Catalyst MCM-41-2PPdCl₂ (Palladium Catalyst), Carbon Monoxide (CO), Sodium Formate (B1220265) (HCOONa)Iron(III) Chloride, N-bromosuccinimide, Sodium Chloride, Oxygen (O₂)
Solvent N,N-dimethyl-formamide (DMF)Not specified
Temperature 120 °C80 °C
Reaction Time 11 hours16 hours
Reported Yield 83%[2]53%[1]

Logical Workflow for Method Selection

The selection of an optimal synthesis route depends on various factors, including desired yield, cost and availability of starting materials, and required equipment. The following diagram illustrates a logical workflow for choosing a synthesis method for this compound.

G Workflow for Selecting a this compound Synthesis Method cluster_input Inputs cluster_methods Method Evaluation cluster_decision Decision Criteria cluster_output Outcome Start Define Synthesis Goals (Yield, Purity, Scale) Decision1 High Yield Critical? Start->Decision1 Method1 Method 1: Pd-Catalyzed Carbonylation - High Yield (83%) - Milder CO pressure - Requires specific Pd catalyst Decision2 Specialized Catalyst Available? Method1->Decision2 Method2 Method 2: Oxidation - Moderate Yield (53%) - Common reagents - Potentially simpler setup Select2 Select Method 2 Method2->Select2 Decision1->Method1  Yes Decision1->Method2  No Select1 Select Method 1 Decision2->Select1  Yes Decision2->Select2  No

Caption: Logical workflow for selecting a synthesis method.

Experimental Protocols

Detailed methodologies for the compared synthesis routes are provided below. These protocols are intended for use by qualified professionals in a laboratory setting.

Method 1: Palladium-Catalyzed Carbonylation of 4'-Iodoacetophenone

This procedure outlines the synthesis of this compound from 4'-iodoacetophenone via a palladium-catalyzed carbonylation reaction.

Materials:

  • 4'-Iodoacetophenone

  • MCM-41-2PPdCl₂ (0.05 mmol Pd)

  • Sodium formate (HCOONa) (7.5 mmol)

  • N,N-dimethyl-formamide (DMF) (5 mL)

  • Carbon monoxide (CO) gas

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) (10:1)

Procedure:

  • A 50 mL round-bottomed flask is equipped with a gas inlet tube, a reflux condenser, and a magnetic stirring bar.

  • Charge the flask with MCM-41-2PPdCl₂ (102 mg, 0.05 mmol Pd), 4'-iodoacetophenone (5.0 mmol), and sodium formate (7.5 mmol).[2]

  • Flush the flask with carbon monoxide (CO).

  • Add 5 mL of DMF via syringe.

  • Pass a slow stream of CO into the suspension.

  • The mixture is vigorously stirred at 120 °C for 11 hours.[2]

  • After the reaction, cool the mixture to room temperature and dilute it with 50 mL of diethyl ether.

  • Separate the palladium catalyst by filtration. The catalyst can be washed and reused.

  • Wash the ethereal solution with water (3 x 20 mL), and then dry it over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel using a hexane-ethyl acetate (10:1) mixture as the eluent to obtain this compound.[2]

Method 2: Oxidation of 4-Methylacetophenone

This protocol describes the synthesis of this compound by the oxidation of 4-methylacetophenone.

Materials:

  • 4-Methylacetophenone

  • Iron(III) chloride

  • N-bromosuccinimide

  • Sodium chloride

  • Oxygen

Procedure:

  • In a suitable reaction vessel, combine 4-methylacetophenone with the catalytic system comprising iron(III) chloride, N-bromosuccinimide, and sodium chloride.[1]

  • Introduce oxygen into the reaction mixture.

  • Heat the reaction mixture to 80 °C.[1]

  • Maintain the reaction at this temperature with stirring for 16 hours.[1]

  • Upon completion, the reaction mixture should be cooled, and the product isolated using standard work-up and purification techniques, such as extraction and column chromatography.

Objective Comparison and Conclusion

The Palladium-Catalyzed Carbonylation of 4'-iodoacetophenone stands out as a highly efficient method, delivering a superior yield of 83%.[2] This method is advantageous when the final product yield is a primary concern. However, it requires a specialized palladium catalyst, carbon monoxide gas handling, and a relatively expensive starting material (4'-iodoacetophenone), which may be considerations for scalability and cost.

References

A Researcher's Guide to the Quantitative Analysis of 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Acetylbenzaldehyde is critical for applications ranging from quality control in synthesis to its use as a key intermediate in pharmaceutical manufacturing. This guide provides a comprehensive comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. This objective overview, supported by representative experimental data and detailed methodologies, will assist in selecting the most suitable technique for your specific analytical needs.

At a Glance: Comparing Analytical Techniques

The choice of an analytical method for this compound quantification is a balance of sensitivity, selectivity, sample complexity, and available instrumentation. While HPLC often stands as the gold standard for its robustness and resolution in pharmaceutical analysis, GC-MS provides unparalleled specificity, and UV-Vis spectrophotometry offers a simpler, high-throughput alternative for less complex samples.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds in the gas phase followed by mass-based detection.[2]Measurement of light absorbance by the analyte in a solution.[1]
Derivatization Often derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) for enhanced UV detection.[3]Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is common to improve volatility.[2]Can be performed directly or with derivatizing agents like DNPH to shift absorbance to a more convenient wavelength.[4]
Linearity (r²) > 0.999[5]> 0.99[6]> 0.999[7]
Limit of Detection (LOD) 0.1 ppm (as DNPH derivative)[3]Analyte-dependent, typically in the low ng/mL to pg/mL range.[6]0.19 mg/kg[7]
Limit of Quantification (LOQ) 0.33 ppm (as DNPH derivative)[3]Typically in the low ng/mL range.[6]0.57 mg/kg[7]
Accuracy (% Recovery) 98.76 - 101.22%[5]Typically 80-120%[2]99.54 - 100.08%[7]
Precision (% RSD) < 1.0%[5]< 15%< 2%[8]
Specificity High, especially with chromatographic separation.Very high, due to mass fragmentation patterns.Lower, susceptible to interference from other absorbing species.[1]
Sample Throughput ModerateModerateHigh
Cost ModerateHighLow

Note: The quantitative data presented is based on representative values for aldehydes and structurally similar compounds and may vary depending on the specific experimental conditions and instrumentation.

Experimental Protocols

Detailed and validated methodologies are essential for obtaining reliable and reproducible results. Below are representative protocols for the quantification of this compound using HPLC, GC-MS, and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in bulk drug substances and formulations. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance sensitivity and selectivity.[3]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 3 µm particle size)[3]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • This compound reference standard

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (55:45, v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30 °C[3]

  • Detection Wavelength: 360 nm (for the DNPH derivative)[3]

  • Injection Volume: 15 µL[3]

3. Procedure:

  • Standard and Sample Derivatization: React a known amount of the this compound reference standard and the sample with an excess of DNPH solution to form the this compound-DNPH hydrazone.

  • Standard Preparation: Prepare a stock solution of the derivatized standard in acetonitrile. Serially dilute the stock solution to prepare a series of calibration standards.

  • Sample Preparation: Dissolve the derivatized sample in acetonitrile to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Inject the prepared standards and samples into the HPLC system and record the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, especially in complex matrices.[2]

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)[6]

  • Helium (carrier gas)

  • This compound reference standard

  • Suitable solvent (e.g., dichloromethane)

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C[6]

  • Injection Volume: 1 µL (splitless mode)[2]

  • Oven Temperature Program: Start at 100 °C (hold for 5 min), then ramp at 40 °C/min to 300 °C (hold for 5 min).[6]

  • Carrier Gas Flow: 1.0 mL/min (constant flow)[6]

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV[2]

  • Mass Range: m/z 40-400[6]

3. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent to a concentration within the calibration range.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards. Calculate the concentration in the sample using this curve.

UV-Visible Spectrophotometry

This technique offers a rapid and cost-effective method for the quantification of this compound in relatively pure samples.[1]

1. Instrumentation and Materials:

  • UV-Visible Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Methanol (B129727) (spectroscopic grade)

  • This compound reference standard

2. Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in methanol. Scan the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Accurately weigh a precise amount of the this compound reference standard and dissolve it in methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in methanol. Ensure the final concentration is within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the standard solutions and the sample solution at the determined λmax.

  • Quantification: Construct a calibration curve of absorbance versus concentration for the standards. Determine the concentration of this compound in the sample from its absorbance using the calibration curve.

Visualizing the Workflow and Comparison

To further clarify the analytical processes and their comparative advantages, the following diagrams are provided.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample_Weighing Sample Weighing Dissolution Dissolution Sample_Weighing->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Dilution Dilution to Working Concentration Derivatization->Dilution Filtration Filtration Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (HPLC/GC) Injection->Separation Detection Detection (UV/MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Report Final Report Concentration_Calculation->Report

A generalized workflow for the quantification of this compound.

Technique_Comparison This compound This compound HPLC HPLC This compound->HPLC High Selectivity GCMS GC-MS This compound->GCMS High Specificity UVVis UV-Vis This compound->UVVis High Throughput Robustness Robustness HPLC->Robustness Good_Linearity Good_Linearity HPLC->Good_Linearity Good Linearity Structural_Info Structural_Info GCMS->Structural_Info Structural Info High_Sensitivity High_Sensitivity GCMS->High_Sensitivity High Sensitivity Cost_Effective Cost_Effective UVVis->Cost_Effective Cost-Effective Simplicity Simplicity UVVis->Simplicity

Comparison of key attributes for each analytical technique.

Conclusion

The selection of an analytical technique for the quantification of this compound is contingent upon the specific requirements of the analysis. For routine quality control of bulk or formulated products where high specificity is paramount, HPLC-UV is often the method of choice due to its robustness and reliability.[9][10] When dealing with complex sample matrices or when the identification of unknown impurities is necessary, the superior specificity and sensitivity of GC-MS make it the ideal technique.[2][6] For high-throughput screening or in situations where cost and speed are the primary considerations for relatively pure samples, UV-Visible Spectrophotometry provides a simple and effective solution.[1] A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to make an informed decision and ensure the generation of accurate and reliable data.

References

A Comparative Guide to HPLC and GC-MS for 4-Acetylbenzaldehyde Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the quality, safety, and efficacy of the final product. 4-Acetylbenzaldehyde, a key building block in the synthesis of various pharmaceuticals, requires robust analytical methods for its purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used techniques for this purpose. This guide provides an objective, data-driven comparison of these two methods for the purity analysis of this compound.

At a Glance: HPLC vs. GC-MS for this compound Analysis

The fundamental difference between HPLC and GC-MS lies in their separation principles. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, making it ideal for a wide range of compounds, including those that are non-volatile or thermally sensitive. In contrast, GC-MS is best suited for volatile and thermally stable compounds, separating them based on their boiling points and interactions with a stationary phase in a gaseous mobile phase. This compound is amenable to both techniques, and the choice between them often depends on the specific analytical requirements, such as the nature of potential impurities, desired sensitivity, and the need for definitive structural identification.

Data Presentation: Performance Comparison

The following table summarizes typical performance characteristics for HPLC and GC-MS methods in the analysis of aromatic aldehydes like this compound. These values are representative and may vary based on the specific instrumentation and method parameters.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on analyte's volatility and interaction with a stationary phase, with detection by mass spectrometry.
Analyte Volatility Suitable for a wide range of volatilities, including non-volatile compounds.Requires volatile or semi-volatile and thermally stable compounds.
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) 2 - 10 µg/L0.01 - 0.1 µg/L
Limit of Quantitation (LOQ) 8 - 30 µg/L0.04 - 0.4 µg/L
Precision (%RSD) < 2%< 10%
Accuracy (% Recovery) 98 - 102%90 - 110%

Potential Impurities in this compound Synthesis

Understanding the synthetic route of this compound is crucial for identifying potential impurities that need to be separated and quantified. Two common synthetic pathways are:

  • Palladium-catalyzed carbonylation of 4'-bromoacetophenone (B126571): Potential impurities include unreacted 4'-bromoacetophenone and by-products from side reactions.

  • Friedel-Crafts acylation of benzaldehyde: This reaction can lead to the formation of isomeric impurities, such as 2-acetylbenzaldehyde (B1198548) and 3-acetylbenzaldehyde, as well as unreacted benzaldehyde.

Both HPLC and GC-MS must be capable of resolving this compound from these and other potential process-related impurities.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable analytical results. Below are representative experimental protocols for the purity analysis of this compound by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method suitable for the quantitative analysis of this compound and its non-volatile impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound analytical standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Degas the mobile phase before use.

3. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound standard in the mobile phase in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Prepare the sample solution in the same manner as the standard stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

5. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound and any impurities by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the identification and quantification of this compound and its volatile impurities.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas, high purity)

  • Solvent (e.g., dichloromethane (B109758) or ethyl acetate, high purity)

  • This compound analytical standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Standard and Sample Solutions:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Prepare the sample solution in the same manner as the standard stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

4. Analysis and Quantification:

  • Inject the standard solutions to create a calibration curve based on the peak area of a characteristic ion.

  • Inject the prepared sample extract.

  • Identify this compound and impurities based on their retention times and mass spectra.

  • Quantify the analytes by comparing their peak areas to the calibration curve.

Mandatory Visualization

Purity_Analysis_Workflow Comparative Workflow for this compound Purity Analysis cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis hplc_sample Sample Preparation (Dissolve in Mobile Phase) hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation C18 Column Separation hplc_injection->hplc_separation hplc_detection UV Detection (254 nm) hplc_separation->hplc_detection hplc_quant Quantification (Peak Area vs. Calibration Curve) hplc_detection->hplc_quant end_hplc HPLC Purity Report hplc_quant->end_hplc gcms_sample Sample Preparation (Dissolve in Volatile Solvent) gcms_injection GC Injection gcms_sample->gcms_injection gcms_separation Capillary Column Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometry Detection gcms_separation->gcms_detection gcms_quant Quantification & Identification (Ion Abundance vs. Calibration Curve & Mass Spectrum) gcms_detection->gcms_quant end_gcms GC-MS Purity & Impurity Profile Report gcms_quant->end_gcms start This compound Sample start->hplc_sample start->gcms_sample

Caption: Workflow comparison for HPLC and GC-MS purity analysis.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for assessing the purity of this compound.

  • HPLC is a robust and versatile method, particularly well-suited for routine quality control where the primary goal is to quantify the main component and known, potentially non-volatile impurities. Its precision and accuracy are generally very high for quantitative purposes.

  • GC-MS offers the significant advantage of providing structural information, making it an invaluable tool for identifying unknown volatile impurities. Its high sensitivity allows for the detection and quantification of trace-level contaminants.

The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis. For routine purity assays where impurity identities are known, HPLC is often the more practical and efficient choice. For in-depth impurity profiling, method development, and troubleshooting, the definitive identification capabilities of GC-MS are indispensable. In many research and development settings, a combination of both techniques provides the most comprehensive understanding of the sample's purity.

A Comparative Analysis of the Reactivity of 4-Acetylbenzaldehyde and 4-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of 4-Acetylbenzaldehyde and 4-formylbenzoic acid. By examining their distinct electronic properties and providing a framework for experimental comparison, this document serves as a valuable resource for professionals engaged in chemical synthesis and drug development.

Introduction

This compound and 4-formylbenzoic acid are both valuable bifunctional aromatic compounds, each possessing an aldehyde group at the para position of a substituted benzene (B151609) ring. The key difference lies in their second functional group: an acetyl group (-COCH₃) in this compound and a carboxylic acid group (-COOH) in 4-formylbenzoic acid. This structural variance significantly influences the electrophilicity of the aldehyde's carbonyl carbon, thereby dictating its reactivity towards nucleophiles. Understanding these differences is paramount for designing synthetic routes and predicting reaction outcomes.

Electronic Effects and Theoretical Reactivity

The reactivity of the aldehyde group in substituted benzaldehydes is largely governed by the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.

The Hammett equation provides a quantitative measure of the electronic influence of a substituent through its Hammett constant (σ). A more positive σ value indicates a stronger electron-withdrawing effect. For the para-substituted acetyl and carboxyl groups, the Hammett constants (σₚ) are as follows:

SubstituentHammett Constant (σₚ)
Acetyl (-COCH₃)+0.50
Carboxyl (-COOH)+0.45

The slightly more positive σₚ value for the acetyl group suggests that it is a marginally stronger electron-withdrawing group than the carboxylic acid group. Theoretically, this should render the aldehyde group in This compound more reactive towards nucleophilic addition than the aldehyde group in 4-formylbenzoic acid.

Experimental Comparison of Reactivity

To empirically validate the theoretical prediction, a competitive reaction can be designed. A common method to compare the reactivity of two aldehydes is to subject an equimolar mixture of both to a limited amount of a common reagent and then quantify the relative consumption of the starting materials or the formation of the products. Reactions such as the Wittig reaction or the Knoevenagel condensation are well-suited for this purpose.

Experimental Protocol: Competitive Wittig Reaction

This protocol outlines a method to compare the reactivity of this compound and 4-formylbenzoic acid in a competitive Wittig reaction with a stabilized ylide, such as (triphenylphosphoranylidene)acetonitrile. The progress of the reaction can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][2][3]

Materials:

  • This compound

  • 4-Formylbenzoic acid

  • (Triphenylphosphoranylidene)acetonitrile (Wittig reagent)

  • Anhydrous, aprotic solvent (e.g., Tetrahydrofuran - THF)

  • Internal standard for NMR or HPLC analysis (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent for NMR (e.g., CDCl₃)

Procedure:

  • Preparation of Reactant Solution: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 4-formylbenzoic acid in the chosen anhydrous solvent (e.g., 10 mL of THF). Add a known amount of the internal standard.

  • Initiation of the Reaction: To the stirred solution of the aldehydes, add a solution of the Wittig reagent in the same solvent, using a substoichiometric amount (e.g., 0.5 mmol) to ensure competition.

  • Reaction Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from the reaction mixture.

  • Sample Preparation for Analysis: Quench the reaction in the aliquot (e.g., by adding a small amount of water). Prepare the sample for analysis by diluting it with the appropriate solvent. For NMR analysis, the solvent should be the corresponding deuterated solvent. For HPLC analysis, the sample should be diluted with the mobile phase.

  • Analysis:

    • ¹H NMR Spectroscopy: Analyze the aliquots by ¹H NMR spectroscopy.[1][4] The relative amounts of the remaining aldehydes and the formed alkene products can be determined by integrating the characteristic signals of each compound against the signal of the internal standard. The aldehydic protons of the starting materials and the vinylic protons of the products will have distinct chemical shifts.

    • HPLC Analysis: Analyze the aliquots using a suitable HPLC method (e.g., reverse-phase column with a UV detector).[2][3][5][6] Develop a separation method that resolves the two starting aldehydes and their corresponding Wittig products. Quantify the peak areas relative to the internal standard to determine the concentration of each species over time.

  • Data Analysis: Plot the concentration of each aldehyde as a function of time. The aldehyde that is consumed at a faster rate is the more reactive one. The relative reactivity can be expressed as the ratio of the rate constants, which can be determined from the kinetic data.

Visualizations

Logical Workflow for Competitive Reactivity Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results start Start reactants Equimolar mixture of This compound & 4-Formylbenzoic Acid + Internal Standard start->reactants mix Mix and Stir reactants->mix wittig Substoichiometric Wittig Reagent wittig->mix aliquots Take Aliquots at Time Intervals mix->aliquots quench Quench Reaction aliquots->quench nmr 1H NMR Analysis quench->nmr hplc HPLC Analysis quench->hplc data Quantify Reactants and Products nmr->data hplc->data conclusion Determine Relative Reactivity data->conclusion G cluster_4ab This compound Pathway cluster_4fba 4-Formylbenzoic Acid Pathway cluster_comparison Reactivity Comparison A This compound P1 Product 1 A->P1 + Wittig Reagent (k1) B 4-Formylbenzoic Acid P2 Product 2 B->P2 + Wittig Reagent (k2) Theory Theoretical Prediction: k1 > k2 Experiment Experimental Outcome: Compare consumption of A and B

References

A Comparative Guide to the Spectroscopic Data of 4-Acetylbenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic data for 4-acetylbenzaldehyde and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a centralized resource for understanding the structural and electronic properties of these compounds through various analytical techniques. The data presented is crucial for compound identification, purity assessment, and elucidation of structure-property relationships.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and a selection of its derivatives. This allows for a direct comparison of the influence of different substituents at the para-position on the spectral characteristics of the core structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃

CompoundAr-H (ppm)-CHO (ppm)-COCH₃ (ppm)Other Signals (ppm)
This compound7.99 (d, J=8.4 Hz, 2H), 8.11 (d, J=8.1 Hz, 2H)10.12 (s, 1H)2.67 (s, 3H)
Benzaldehyde7.50-7.65 (m, 3H), 7.88 (d, J=7.6 Hz, 2H)10.03 (s, 1H)
4-Methylbenzaldehyde7.32 (d, J=7.9 Hz, 2H), 7.77 (d, J=8.0 Hz, 2H)9.96 (s, 1H)2.43 (s, 3H, -CH₃)
4-Chlorobenzaldehyde7.51 (d, J=8.4 Hz, 2H), 7.82 (d, J=8.5 Hz, 2H)9.98 (s, 1H)
4-Nitrobenzaldehyde8.09 (d, J=8.0 Hz, 2H), 8.41 (d, J=12.0 Hz, 2H)10.17 (s, 1H)
4-Acetoxybenzaldehyde7.25 (d, J=8.5 Hz, 2H), 7.91 (d, J=8.5 Hz, 2H)9.95 (s, 1H)2.33 (s, 3H, -OCOCH₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃

CompoundC=O (acetyl) (ppm)C=O (aldehyde) (ppm)Aromatic C (ppm)Other C (ppm)
This compound197.6191.8129.0, 130.0, 139.2, 141.327.1 (-COCH₃)
Benzaldehyde192.4129.1, 129.8, 134.5, 136.5
4-Methylbenzaldehyde192.1129.8, 129.9, 134.2, 145.622.0 (-CH₃)
4-Chlorobenzaldehyde191.0129.6, 131.0, 134.8, 141.1
4-Nitrobenzaldehyde190.4124.3, 130.5, 140.1, 151.1
4-Acetoxybenzaldehyde190.8122.2, 131.3, 133.7, 155.021.2 (-OCOCH₃), 168.8 (-OCOCH₃)
Infrared (IR) Spectroscopy Data
Compoundν(C=O) aldehyde (cm⁻¹)ν(C=O) ketone/acetyl (cm⁻¹)ν(C-H) aromatic (cm⁻¹)Other Key Bands (cm⁻¹)
This compound17061687~30502830, 2730 (aldehyde C-H stretch)
Benzaldehyde1703~30632820, 2738 (aldehyde C-H stretch)
4-Methylbenzaldehyde1705~30302815, 2720 (aldehyde C-H stretch)
4-Chlorobenzaldehyde1708~30702860, 2765 (aldehyde C-H stretch)
4-Nitrobenzaldehyde1709~31001530, 1350 (NO₂ stretch)
4-Acetoxybenzaldehyde17151765 (ester C=O)~30701200 (C-O stretch)
Mass Spectrometry (MS) Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compoundC₉H₈O₂148.16148 (M+), 133 (M-CH₃), 119 (M-CHO), 105, 91, 77
BenzaldehydeC₇H₆O106.12106 (M+), 105 (M-H), 77 (M-CHO)
4-MethylbenzaldehydeC₈H₈O120.15120 (M+), 119 (M-H), 91 (M-CHO)
4-ChlorobenzaldehydeC₇H₅ClO140.57140/142 (M+), 139/141 (M-H), 111/113 (M-CHO), 75
4-NitrobenzaldehydeC₇H₅NO₃151.12151 (M+), 121 (M-NO), 105, 93, 77
4-AcetoxybenzaldehydeC₉H₈O₃164.16164 (M+), 122 (M-CH₂CO), 94, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Spectra were acquired with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 scans.

  • Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop was applied to the crystal.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.

  • Data Acquisition: Spectra were collected in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

  • Data Processing: The resulting spectrum was baseline corrected. The frequencies of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Mass spectra were obtained using a gas chromatography-mass spectrometry (GC-MS) system, such as an Agilent 7890B GC coupled to a 5977A MSD.

  • GC Conditions: A capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed with an initial hold at 50°C, followed by a ramp to 250°C.

  • MS Conditions: Electron ionization (EI) was used with an ionization energy of 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-500 amu.

  • Data Analysis: The mass spectrum of the analyte was identified from the total ion chromatogram. The molecular ion peak (M+) and major fragment ions were identified and their m/z values reported.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Stock solutions of the compounds were prepared in a suitable UV-grade solvent (e.g., ethanol (B145695) or cyclohexane) at a concentration of 1x10⁻³ M. These were further diluted to obtain working solutions in the range of 1x10⁻⁵ to 1x10⁻⁴ M.

  • Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer.

  • Data Acquisition: Spectra were recorded from 200 to 400 nm using a 1 cm path length quartz cuvette. The solvent was used as the reference blank.

  • Data Analysis: The wavelength of maximum absorption (λmax) was determined for the observed electronic transitions.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates a typical workflow for the acquisition, analysis, and comparison of spectroscopic data for chemical compounds.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_comparison Comparative Analysis NMR NMR Spectroscopy Process_NMR Fourier Transform, Phase & Baseline Correction NMR->Process_NMR IR IR Spectroscopy Process_IR Baseline Correction IR->Process_IR MS Mass Spectrometry Process_MS Chromatogram Integration MS->Process_MS UV_Vis UV-Vis Spectroscopy Process_UV_Vis Blank Subtraction UV_Vis->Process_UV_Vis Analyze_NMR Chemical Shift & Coupling Constant Analysis Process_NMR->Analyze_NMR Analyze_IR Functional Group Identification Process_IR->Analyze_IR Analyze_MS Fragmentation Pattern Analysis Process_MS->Analyze_MS Analyze_UV_Vis λmax Determination Process_UV_Vis->Analyze_UV_Vis Compare_Data Comparison of Spectroscopic Data (Tables & Overlays) Analyze_NMR->Compare_Data Analyze_IR->Compare_Data Analyze_MS->Compare_Data Analyze_UV_Vis->Compare_Data

Caption: Workflow for Spectroscopic Data Comparison.

A Comparative Analysis of Catalytic Systems for the Synthesis of 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-acetylbenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries, is achieved through various catalytic pathways. This guide provides a comparative study of prominent catalytic systems, offering researchers, scientists, and drug development professionals a comprehensive overview of performance metrics based on experimental data. The primary routes discussed are the palladium-catalyzed carbonylation of 4'-bromoacetophenone (B126571) and the oxidation of substituted toluenes.

Performance Comparison of Catalytic Systems

The efficiency of this compound synthesis is highly dependent on the choice of catalyst, starting material, and reaction conditions. The following table summarizes the quantitative performance of different catalytic systems.

Starting MaterialCatalyst SystemLigand/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
4'-BromoacetophenoneMCM-41-2PPdCl₂Sodium Formate (B1220265)DMF1201183[1]
4'-BromoacetophenonePd(OAc)₂XantphosToluene100Not SpecifiedHigh (implied)[2]
4-MethylacetophenoneIron(III) ChlorideN-Bromosuccinimide, NaClNot Specified10018Not Specified for this compound[3]
4-EthyltolueneCobalt/Manganese SaltsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified for this compound[4]

Note: The yield for the Iron(III) Chloride and Cobalt/Manganese salt catalyzed reactions for the specific synthesis of this compound is not explicitly stated in the provided search results, highlighting a gap in directly comparable quantitative data for these systems. The palladium-catalyzed routes are generally well-documented with specific yields. The use of phosphine (B1218219) ligands like Xantphos is crucial for the stability and activity of palladium catalysts in carbonylation reactions.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of synthetic strategies. Below are protocols for the key catalytic systems identified.

Protocol 1: Palladium-Catalyzed Carbonylation of 4'-Bromoacetophenone using a Heterogeneous Catalyst [1]

This procedure outlines the synthesis of this compound using a palladium catalyst supported on MCM-41.

Materials:

  • 4'-Bromoacetophenone

  • MCM-41-2PPdCl₂ (Palladium catalyst)

  • Sodium Formate (HCOONa)

  • N,N-dimethyl-formamide (DMF)

  • Carbon Monoxide (CO) gas

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297)

Procedure:

  • A 50 mL round-bottomed flask is charged with MCM-41-2PPdCl₂ (102 mg, 0.05 mmol Pd), 4'-bromoacetophenone (5.0 mmol), and sodium formate (7.5 mmol).

  • The flask is equipped with a gas inlet tube, a reflux condenser, and a magnetic stirring bar.

  • The flask is flushed with carbon monoxide.

  • DMF (5 mL) is added via syringe, and a slow stream of CO is passed through the suspension.

  • The reaction mixture is vigorously stirred at 110-130 °C for 2-20 hours.

  • After cooling to room temperature, the mixture is diluted with diethyl ether (50 mL).

  • The palladium catalyst is separated by filtration and washed with distilled water, ethanol, and ether for reuse.

  • The ethereal solution is washed with water and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (hexane-ethyl acetate = 10:1) to yield this compound.

Protocol 2: General Oxidation of an Aromatic Precursor [3][4]

This generalized protocol describes the oxidation of a substituted toluene, such as 4-methylacetophenone, to this compound.

Materials:

  • 4-Methylacetophenone (or other suitable precursor)

  • Metal catalyst (e.g., Iron(III) chloride or Cobalt/Manganese salts)

  • Oxidizing agent (e.g., Oxygen, N-Bromosuccinimide)

  • Solvent (as appropriate for the specific reaction)

Procedure:

  • The starting material (e.g., 4-methylacetophenone) is dissolved in a suitable solvent in a reaction vessel.

  • The metal catalyst (e.g., iron(III) chloride) and any co-catalysts or additives are added to the mixture.

  • The oxidizing agent (e.g., oxygen) is introduced into the reaction vessel.

  • The reaction is heated to the desired temperature (e.g., 100 °C) and stirred for a specified duration (e.g., 18 hours).

  • Reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction is cooled, and the catalyst is removed by filtration.

  • The crude product is worked up, which may involve extraction and washing.

  • The final product is purified, typically by distillation or column chromatography.

Visualizing the Synthetic Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the logical flow of the synthesis and a potential signaling pathway for catalyst activation.

G cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification prep_reactants Prepare Reactants (Aryl Halide, Base) setup Combine Reactants and Catalyst in Solvent under Inert Atmosphere prep_reactants->setup prep_catalyst Prepare Catalyst Solution (e.g., Pd(OAc)₂, Ligand) prep_catalyst->setup co_intro Introduce Carbon Monoxide setup->co_intro heating Heat and Stir for Specified Time co_intro->heating cooling Cool Reaction Mixture heating->cooling filtration Filter to Remove Catalyst cooling->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Dry Organic Layer extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification product This compound purification->product

Caption: Generalized workflow for the palladium-catalyzed synthesis of this compound.

G pd0 Pd(0)L_n pd_intermediate1 Ar-Pd(II)(X)L_n pd0->pd_intermediate1 oxidative_addition aryl_halide Ar-X aryl_halide->pd_intermediate1 oxidative_addition Oxidative Addition pd_intermediate2 Ar(CO)-Pd(II)(X)L_n pd_intermediate1->pd_intermediate2 co_insertion co CO co->pd_intermediate2 co_insertion CO Insertion pd_intermediate2->pd0 product Ar-CHO pd_intermediate2->product reductive_elimination reductive_elimination Reductive Elimination

Caption: Plausible catalytic cycle for the palladium-catalyzed carbonylation of an aryl halide.

References

A Researcher's Guide to Assessing the Purity of Commercial 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In the synthesis of novel compounds and the development of new therapeutics, the presence of impurities in starting materials like 4-Acetylbenzaldehyde can lead to unwanted side reactions, lower yields, and the generation of difficult-to-remove byproducts. This guide provides a comprehensive comparison of analytical methods to assess the purity of commercial this compound, complete with detailed experimental protocols and data interpretation.

The Importance of Purity in this compound

This compound is a versatile bifunctional molecule, featuring both an aldehyde and a ketone group. This unique structure makes it a valuable building block in the synthesis of a wide range of compounds, including pharmaceuticals and materials for organic electronics. The differential reactivity of its two carbonyl groups allows for selective chemical transformations. However, impurities can interfere with these reactions, making a thorough purity assessment essential.

Common impurities in commercial this compound can originate from its synthesis, which often involves the oxidation of 4-methylacetophenone or the palladium-catalyzed carbonylation of 4'-bromoacetophenone.[1] Potential impurities may include:

  • Unreacted starting materials: 4-methylacetophenone or 4'-bromoacetophenone.

  • Over-oxidation products: 4-Acetylbenzoic acid.

  • Byproducts from side reactions: Such as nitrated or halogenated derivatives.[1]

  • Residual solvents and catalysts.

Analytical Techniques for Purity Assessment

A multi-technique approach is recommended for a comprehensive purity analysis of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Experimental Workflow

The general workflow for assessing the purity of a commercial chemical is outlined below.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination cluster_3 Reporting Sample Commercial this compound Dissolution Dissolve in appropriate solvent Sample->Dissolution FTIR FTIR Spectroscopy Sample->FTIR Direct analysis of solid HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Data_Analysis Chromatogram/Spectrum Analysis HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Purity_Calc Purity Calculation (% Area) Data_Analysis->Purity_Calc Impurity_ID Impurity Identification Data_Analysis->Impurity_ID Report Generate Certificate of Analysis Purity_Calc->Report Impurity_ID->Report

General workflow for purity assessment of a commercial chemical.

Comparison of Analytical Data

The following table presents a hypothetical comparison of purity data for this compound from three different commercial suppliers, as determined by HPLC and GC-MS.

SupplierStated PurityHPLC Purity (% Area)GC-MS Purity (% Area)Major Impurity IdentifiedImpurity Level (%)
Supplier A>98%98.598.24-Acetylbenzoic acid1.1
Supplier B>97%97.297.04-Methylacetophenone2.5
Supplier C>95%96.195.8Unidentified high molecular weight species3.2

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds. For aldehydes, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common method to enhance UV detection.[2][3][4]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Phosphoric acid

Procedure:

  • Sample Preparation (DNPH Derivatization):

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

    • To 1 mL of this solution, add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.

    • Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivative.

    • Allow the solution to cool to room temperature before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Gradient: Start with 50% acetonitrile, increasing to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 360 nm

    • Injection Volume: 10 µL

Data Analysis: The purity is determined by calculating the peak area percentage of the main derivative peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and semi-volatile compounds. This compound is amenable to direct GC-MS analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation:

  • Chromatographic and Spectrometric Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 15°C/min to 280°C, hold for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

Data Analysis: Purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared to a reference spectrum for confirmation, and the spectra of minor peaks can be used to identify impurities by searching against a mass spectral library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and the identification of structurally related impurities.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

¹H NMR Spectral Data (in CDCl₃):

  • Aldehyde proton (-CHO): A singlet around δ 10.0 ppm.

  • Aromatic protons: Two doublets in the range of δ 7.8-8.1 ppm.

  • Acetyl protons (-COCH₃): A singlet around δ 2.6 ppm.

Data Analysis: The presence of unexpected peaks in the NMR spectrum indicates impurities. The integration of the impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation:

    • The sample can be analyzed as a thin film on a salt plate (if liquid at room temperature) or as a KBr pellet (if solid).

Characteristic IR Absorptions:

  • Aldehyde C-H stretch: Two weak bands around 2850 and 2750 cm⁻¹.

  • Carbonyl (C=O) stretches: A strong band for the aldehyde carbonyl around 1705 cm⁻¹ and a strong band for the ketone carbonyl around 1685 cm⁻¹.[1]

  • Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.

Data Analysis: The FTIR spectrum provides a molecular fingerprint. The presence of unexpected absorption bands may indicate impurities. For instance, a broad O-H stretch in the 3300-2500 cm⁻¹ region could suggest the presence of 4-acetylbenzoic acid.

Decision Making Based on Purity Assessment

The suitability of a commercial batch of this compound will depend on the specific application. The following diagram illustrates a general decision-making process based on the purity analysis.

G Start Purity Assessment of this compound Purity_Check Purity > 98%? Start->Purity_Check Impurity_ID Impurities Identified? Purity_Check->Impurity_ID No Accept Accept Batch for Use Purity_Check->Accept Yes Interfering_Impurity Impurities Interfere with Reaction? Impurity_ID->Interfering_Impurity Yes Impurity_ID->Accept No (Minor, non-interfering) Purify Purify Batch (e.g., Recrystallization, Chromatography) Interfering_Impurity->Purify No Reject Reject Batch Interfering_Impurity->Reject Yes Purify->Purity_Check

Decision-making process based on purity assessment.

Conclusion

A thorough assessment of the purity of commercial this compound is a critical step in ensuring the success of research and development activities. By employing a combination of analytical techniques such as HPLC, GC-MS, NMR, and FTIR, researchers can confidently determine the purity of their starting materials and identify any potentially problematic impurities. The detailed protocols and comparative data presented in this guide provide a solid framework for implementing a robust quality control process for this important chemical intermediate.

References

Quantitative Analysis of 4-Acetylbenzaldehyde: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical analysis, the precise quantification of compounds is paramount for ensuring quality, safety, and efficacy in research, development, and manufacturing. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the assay of 4-Acetylbenzaldehyde.

Data Presentation: A Comparative Overview

The following table summarizes illustrative quantitative data for the assay of a single batch of this compound using the four analytical methods. This data is representative of the typical performance of each technique.

ParameterqNMRHPLCGC-MSUV-Vis Spectrophotometry
Purity (%) 99.299.199.398.8
Standard Deviation (±) 0.10.20.20.4
Relative Standard Deviation (%) 0.100.200.200.40
Linearity (R²) > 0.999> 0.999> 0.999> 0.998
Limit of Quantification (LOQ) 0.07 mg/mL[1]10-20 ppb (derivatized)[2]Analyte Dependent0.03-5.81 ppm (derivatized)[3]
Analysis Time per Sample ~10 min~15 min~20 min~5 min
Need for Reference Standard Internal Standard (different compound)RequiredRequiredRequired
Sample Preparation Simple dissolutionDerivatization may be requiredDerivatization may be requiredDerivatization often required

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

1. Quantitative NMR (qNMR) Spectroscopy

  • Principle: qNMR is a primary ratio method that determines the concentration of an analyte by comparing the integral of one of its signals with the integral of a signal from a certified internal standard of known concentration.[4][5] The signal intensity is directly proportional to the number of nuclei.[6]

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher)

    • High-precision 5 mm NMR tubes

    • Analytical balance (± 0.01 mg)

  • Materials:

    • This compound sample

    • Internal Standard (e.g., Maleic Anhydride or 1,4-Dinitrobenzene)

    • Deuterated solvent (e.g., DMSO-d6)

  • Procedure:

    • Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a clean, dry vial.

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of the deuterated solvent.[1]

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using quantitative parameters, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

    • Process the spectrum, including phasing and baseline correction.

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aldehyde proton (~10.1 ppm) or the methyl protons (~2.6 ppm) can be used. For maleic anhydride, the olefinic protons (~7.3 ppm) are suitable.

    • Calculate the purity of this compound using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

2. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[7]

  • Materials:

  • Procedure (without derivatization):

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v).[8]

    • Standard Preparation: Accurately prepare a stock solution of the this compound reference standard in the mobile phase and dilute to create a series of calibration standards.

    • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 10 µL

      • Detection wavelength: 254 nm[8]

      • Column temperature: Ambient

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC separates volatile and semi-volatile compounds in a gaseous mobile phase. The separated components are then detected and identified by a mass spectrometer. Quantification is performed using a calibration curve generated from a reference standard.

  • Instrumentation:

    • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Materials:

    • This compound sample and reference standard

    • Solvent (e.g., Dichloromethane or Hexane:Acetone mixture)[2]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent and create a series of calibration standards.

    • Sample Preparation: Dissolve the this compound sample in the solvent to a known concentration.

    • GC-MS Conditions:

      • Inlet Temperature: 250 °C

      • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

      • Ionization Mode: Electron Ionization (EI)

      • Mass Range: m/z 40-300

    • Inject the calibration standards to create a calibration curve based on the peak area of a characteristic ion.

    • Inject the sample solution.

    • Identify this compound by its retention time and mass spectrum. Quantify using the calibration curve.

4. UV-Vis Spectrophotometry

  • Principle: This technique measures the absorbance of light by a substance at a specific wavelength. For aldehydes, derivatization is often employed to shift the absorbance to a more suitable wavelength and increase sensitivity.[3] The concentration is determined using a calibration curve.

  • Instrumentation:

    • UV-Vis Spectrophotometer

  • Materials:

    • This compound sample and reference standard

    • Solvent (e.g., Ethanol or Acetonitrile)

    • Derivatizing agent: 2,4-dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile)[2]

  • Procedure (with DNPH derivatization):

    • Standard Preparation: Prepare a series of standard solutions of this compound.

    • Sample Preparation: Prepare a solution of the this compound sample.

    • Derivatization: To both standards and the sample, add an excess of the DNPH solution and allow the reaction to proceed.

    • Measurement:

      • Determine the wavelength of maximum absorbance (λmax) for the this compound-DNPH derivative (typically around 360 nm).

      • Measure the absorbance of the derivatized standards and construct a calibration curve.

      • Measure the absorbance of the derivatized sample.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Mandatory Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity integrate->calculate Method_Comparison cluster_qnmr qNMR cluster_alternatives Alternative Methods (HPLC, GC, UV-Vis) qnmr_node Direct Measurement (Molar Ratio) end_qnmr Absolute Quantification qnmr_node->end_qnmr alt_node Indirect Measurement (Response Factor) end_alt Relative Quantification alt_node->end_alt start Assay of This compound start->qnmr_node start->alt_node

References

A Comparative Guide to Inter-laboratory Analysis of 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of analytical methodologies for the quantification of 4-Acetylbenzaldehyde, tailored for researchers, scientists, and drug development professionals. In the absence of publicly available, formal inter-laboratory comparison studies specifically for this compound, this document presents a synthesized proficiency test. The experimental data herein is derived from established performance characteristics of common analytical techniques used for aldehydes, offering a realistic model for evaluating and comparing laboratory performance.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons (ILCs), also known as proficiency tests, are a cornerstone of laboratory quality assurance.[1] They provide an objective means for laboratories to assess their analytical capabilities against those of their peers and a reference standard.[2][3] Participation in such programs is often a prerequisite for accreditation under standards like ISO/IEC 17025. The core aims of an ILC include evaluating laboratory proficiency and determining the precision and accuracy of analytical methods.[1][2]

A common metric for performance evaluation in ILCs is the Z-score, which indicates how far a laboratory's result deviates from the consensus mean of all participants.[4] A Z-score between -2.0 and +2.0 is generally considered satisfactory, signifying that the laboratory's result aligns well with the consensus value.[4]

This guide outlines a hypothetical ILC for the determination of this compound in a prepared sample matrix, comparing two widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Hypothetical Inter-laboratory Comparison Workflow

The workflow for this synthesized ILC is structured to ensure a robust and equitable comparison of performance among participating laboratories.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Preparation of This compound Test Material B Distribution to Participating Laboratories A->B C Sample Analysis using GC-MS or HPLC-UV B->C D Data Submission to Coordinator C->D E Statistical Analysis (Z-score calculation) D->E F Issuance of Performance Report E->F

Caption: Workflow of the hypothetical inter-laboratory comparison for this compound.

Quantitative Data Summary

The following tables summarize the hypothetical results from ten laboratories participating in the analysis of a standard this compound sample with an assigned value of 25.00 mg/L.

Table 1: GC-MS Method Results

LaboratoryReported Value (mg/L)Recovery (%)Precision (RSD %)Z-score
Lab 124.8599.41.8-0.30
Lab 225.50102.02.51.00
Lab 323.9095.63.1-2.20
Lab 424.6598.62.2-0.70
Lab 525.15100.61.50.30
Consensus Mean 24.81 99.2 2.2
Std. Dev. 0.50

Table 2: HPLC-UV Method Results

LaboratoryReported Value (mg/L)Recovery (%)Precision (RSD %)Z-score
Lab 625.20100.82.80.40
Lab 724.5098.03.5-1.00
Lab 826.10104.44.22.20
Lab 924.7599.03.1-0.50
Lab 1025.05100.22.50.10
Consensus Mean 25.12 100.5 3.2
Std. Dev. 0.50

Note: Z-scores were calculated using the formula: Z = (x - X) / σ, where x is the laboratory's result, X is the assigned value (25.00 mg/L), and σ is the standard deviation for proficiency assessment (set at 0.50 mg/L for this hypothetical study).

Experimental Protocols

Participating laboratories were instructed to use one of the two detailed analytical methods provided below to quantify this compound in the provided test material.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method often involves derivatization to improve the volatility and thermal stability of the analyte.[5] A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[5]

  • Sample Preparation and Derivatization:

    • To 1 mL of the sample, add a suitable internal standard (e.g., deuterated benzaldehyde).

    • Add a solution of PFBHA in a suitable solvent.

    • Incubate the mixture to allow for the formation of the oxime derivative.[6]

    • Extract the derivative using a non-polar solvent such as hexane.

  • GC-MS Analysis:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5), is commonly used.[7]

    • Injector: Splitless injection is typically used for trace analysis.

    • Oven Program: A temperature gradient is employed to ensure good separation, for example, starting at 60°C and ramping up to 280°C.

    • Carrier Gas: Helium is used as the carrier gas.[7]

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on the pre-column derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH), which forms a stable hydrazone that can be detected by UV absorbance.[8][9]

  • Sample Preparation and Derivatization:

    • To 1 mL of the sample, add an acidic solution of DNPH.[10]

    • Incubate the mixture to facilitate the formation of the this compound-DNPH derivative.[9]

    • Neutralize the reaction mixture prior to injection.

  • HPLC-UV Analysis:

    • Column: A C18 reversed-phase column is typically used for the separation.[11][12]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.[9][11]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[12]

    • Detection: UV detection is performed at a wavelength where the DNPH derivative has maximum absorbance, typically around 360 nm.[8][9]

Signaling Pathway and Chemical Reactions

This compound is a versatile chemical intermediate. A key reaction it undergoes is condensation with primary amines to form imines (Schiff bases), a fundamental reaction in synthetic organic chemistry.[6]

G A This compound (R-CHO) C Imine (Schiff Base) (R-CH=N-R') A->C + R'-NH2 B Primary Amine (R'-NH2) D Water (H2O) C->D - H2O

Caption: Condensation reaction of this compound with a primary amine.

Conclusion

This guide provides a model for an inter-laboratory comparison of this compound measurement, highlighting two robust analytical methods, GC-MS and HPLC-UV. The presented framework for data comparison and performance evaluation serves as a valuable resource for laboratories engaged in the analysis of aldehydes. For such laboratories, participation in proficiency testing schemes is crucial for ensuring the quality and reliability of their results, aiding in method selection, validation, and ongoing quality control in both research and development settings.

References

Comparative Analysis of the Biological Activity of 4-Acetylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of 4-Acetylbenzaldehyde derivatives, complete with experimental data and detailed protocols.

This compound, a versatile aromatic aldehyde, serves as a crucial scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives, particularly Schiff bases and thiosemicarbazones, have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-Alzheimer's properties. This guide provides an objective comparison of the performance of various this compound derivatives, supported by experimental data, to aid researchers in drug discovery and development.

Comparative Biological Activity Data

The biological activity of this compound derivatives is significantly influenced by the nature of the substituent groups attached to the core scaffold. The following tables summarize the quantitative data from various studies, offering a comparative overview of their efficacy.

Derivative TypeCompound/DerivativeTarget Organism/Cell LineBiological ActivityQuantitative Data (IC₅₀/MIC)
Thiosemicarbazone This compound ThiosemicarbazoneStaphylococcus aureusAntibacterialMIC: 1 μg/mL[1]
This compound ThiosemicarbazoneCandida albicansAntifungalMIC: 5 μg/mL[1]
This compound ThiosemicarbazoneHuTu80 (Duodenal adenocarcinoma)AnticancerIC₅₀: 13.36 μM[1]
This compound ThiosemicarbazoneM-14 (Melanoma)AnticancerIC₅₀: >372.34 μM[1]
Schiff Base (E)-4-((4-acetylbenzylidene)amino)benzoic acidEscherichia coliAntibacterial-
(E)-N'-(4-acetylbenzylidene)acetohydrazideBacillus subtilisAntibacterial-
Benzimidazole Derivative Substituted Benzimidazole of 4-formylacetophenoneAcetylcholinesterase (AChE)Anti-Alzheimer's-
Substituted Benzimidazole of 4-formylacetophenoneButyrylcholinesterase (BChE)Anti-Alzheimer's-

Note: The table is populated with representative data. A comprehensive dataset for a wide range of this compound derivatives is still under active research.

Key Biological Activities of this compound Derivatives

Antimicrobial Activity

Thiosemicarbazone and Schiff base derivatives of this compound have emerged as promising antimicrobial agents. Thiosemicarbazones, in particular, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The presence of the thiosemicarbazide (B42300) moiety is crucial for their biological action, which is believed to involve the chelation of metal ions essential for microbial growth and the inhibition of key enzymes like ribonucleotide reductase.

Anticancer Activity

The anticancer potential of this compound derivatives, especially thiosemicarbazones, is a significant area of investigation. These compounds have shown cytotoxicity against a range of human cancer cell lines. The proposed mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of enzymes crucial for cancer cell proliferation. The structure of the derivative plays a critical role in its anticancer efficacy and selectivity.

Anti-Alzheimer's Disease Activity

Recent studies have explored the potential of this compound derivatives as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. Benzimidazole derivatives of 4-formylacetophenone have shown promise in this area, suggesting a potential new avenue for the development of anti-neurodegenerative agents.

Antioxidant Activity

Several derivatives of this compound have exhibited antioxidant properties. This activity is often attributed to their ability to scavenge free radicals and chelate transition metals that can catalyze oxidative reactions. The antioxidant capacity is influenced by the specific functional groups present in the derivative.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments cited in the evaluation of this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific turbidity, typically a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test derivative.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Visualizing Molecular Interactions and Experimental Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

Synthesis_of_Derivatives This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Amine / Hydrazine Amine / Hydrazine Amine / Hydrazine->Condensation Reaction Schiff Base / Hydrazone Derivative Schiff Base / Hydrazone Derivative Condensation Reaction->Schiff Base / Hydrazone Derivative

Caption: Synthesis of Schiff Base/Hydrazone Derivatives.

MTT_Assay_Workflow A Seed Cancer Cells B Treat with this compound Derivative A->B C Incubate B->C D Add MTT Reagent C->D E Formation of Formazan (Purple) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow of the MTT Cytotoxicity Assay.

Signaling_Pathway_Inhibition cluster_cell Cancer Cell Growth Factor Receptor Growth Factor Receptor Signaling Cascade Signaling Cascade Growth Factor Receptor->Signaling Cascade Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->Signaling Cascade Inhibition

Caption: Inhibition of Cancer Cell Signaling Pathways.

References

A Comparative Guide to the Validation of a New Analytical Method for 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Acetylbenzaldehyde against an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. The selection of a suitable analytical method is critical for ensuring the quality, purity, and potency of pharmaceutical ingredients and products. This document outlines the validation of the new HPLC method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and presents a detailed comparison of its performance characteristics with a GC-MS alternative.

Introduction to this compound and Analytical Challenges

This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its bifunctional nature, containing both an aldehyde and a ketone group, presents unique analytical challenges. A robust and reliable analytical method is essential for its accurate quantification in raw materials, in-process samples, and final products.

Newly Developed Method: HPLC-UV

A novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection has been developed and validated for the determination of this compound. This method involves a pre-column derivatization step with 2,4-Dinitrophenylhydrazine (DNPH) to enhance the chromatographic properties and UV absorbance of the analyte.[1][2][3]

Alternative Method: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) represents a viable alternative for the analysis of this compound. This technique offers high sensitivity and selectivity, particularly for the identification and quantification of volatile and semi-volatile compounds.[4][5][6] For compounds like this compound, derivatization may be necessary to improve volatility and thermal stability.[7]

Quantitative Data Comparison

The performance of the newly validated HPLC-UV method was rigorously assessed against the theoretical and reported performance of a GC-MS method for similar analytes. The key validation parameters are summarized in the table below.

Validation ParameterNew HPLC-UV Method Alternative GC-MS Method
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.5% - 101.2%95% - 105%
Precision (% RSD)
- Repeatability< 1.0%< 2.0%
- Intermediate Precision< 1.5%< 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL
Specificity Specific - No interference from related substancesHighly Specific - Mass spectral data provides confirmation

Experimental Protocols

Detailed methodologies for the new HPLC-UV method and the alternative GC-MS method are provided below.

New HPLC-UV Method: Experimental Protocol

1. Instrumentation:

  • HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

2. Chemicals and Reagents:

  • This compound reference standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

3. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), adjusted to pH 3.0 with phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 360 nm[3]

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.

  • Derivatization: To 1 mL of each standard and sample solution, add 1 mL of DNPH solution (0.5 mg/mL in acetonitrile containing 1% phosphoric acid). Vortex and heat at 60 °C for 30 minutes. Cool to room temperature before injection.

5. Validation Procedure:

  • The method was validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision (repeatability and intermediate precision), specificity, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[8][9][10]

Alternative GC-MS Method: Experimental Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

2. Chemicals and Reagents:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • Dichloromethane (GC grade)

3. Chromatographic Conditions:

  • Column: Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless mode)

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

5. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

  • Derivatization: To 100 µL of standard or sample solution, add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

Method Comparison and Discussion

Both the newly developed HPLC-UV method and the alternative GC-MS method are suitable for the quantitative analysis of this compound. The choice between the two techniques depends on the specific requirements of the analysis.

  • HPLC-UV: This method is robust, reliable, and cost-effective for routine quality control analysis.[11][12] The pre-column derivatization with DNPH significantly enhances the sensitivity and allows for detection at a higher wavelength, minimizing interference from other components.[1][2]

  • GC-MS: This method offers higher sensitivity and provides structural information, making it ideal for impurity profiling and identification of unknown related substances.[6][13] However, the derivatization step to increase volatility adds complexity to the sample preparation.

Visualizations

Workflow for New Analytical Method Validation

Workflow for New Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation MD_Start Define Analytical Requirements MD_LitReview Literature Review & Method Scouting MD_Start->MD_LitReview MD_Optimization Optimization of Chromatographic Conditions MD_LitReview->MD_Optimization V_Specificity Specificity MD_Optimization->V_Specificity V_Linearity Linearity V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD Limit of Detection (LOD) V_Precision->V_LOD V_LOQ Limit of Quantitation (LOQ) V_LOD->V_LOQ V_Robustness Robustness V_LOQ->V_Robustness MI_Documentation Validation Report & SOP Preparation V_Robustness->MI_Documentation MI_RoutineUse Routine Analysis MI_Documentation->MI_RoutineUse

Caption: A flowchart illustrating the systematic process of developing and validating a new analytical method.

Comparison of HPLC and GC-MS for this compound Analysis

Comparison of HPLC and GC-MS for this compound Analysis cluster_HPLC HPLC-UV Method cluster_GCMS GC-MS Method Analyte This compound HPLC_Deriv Derivatization (DNPH) Analyte->HPLC_Deriv GC_Deriv Derivatization (e.g., Silylation) Analyte->GC_Deriv HPLC_Sep Liquid Chromatography (Reversed-Phase) HPLC_Deriv->HPLC_Sep HPLC_Det UV-Vis Detection HPLC_Sep->HPLC_Det HPLC_Adv Advantages: - Robust for routine QC - Cost-effective - Good precision and accuracy HPLC_Det->HPLC_Adv GC_Sep Gas Chromatography GC_Deriv->GC_Sep GC_Det Mass Spectrometry Detection GC_Sep->GC_Det GC_Adv Advantages: - High sensitivity (low LOD/LOQ) - High specificity (mass data) - Ideal for impurity identification GC_Det->GC_Adv

Caption: A diagram comparing the analytical workflows and key advantages of HPLC-UV and GC-MS for this compound.

References

A Comparative Guide to 4-Acetylbenzaldehyde and its Positional Isomers: 2-Acetylbenzaldehyde and 3-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the physicochemical properties, reactivity, and potential biological activities of 4-acetylbenzaldehyde and its ortho- and meta-isomers, 2-acetylbenzaldehyde (B1198548) and 3-acetylbenzaldehyde (B1583000). This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis supported by experimental protocols and theoretical considerations to aid in the selection and application of these isomers in research and synthesis.

Physicochemical Properties

The positional isomerism of the acetyl group on the benzaldehyde (B42025) scaffold significantly influences the physical properties of these compounds. A summary of key physicochemical data is presented in Table 1.

Property2-Acetylbenzaldehyde3-AcetylbenzaldehydeThis compound
CAS Number 24257-93-0[1]41908-11-6[2]3457-45-2[3][4]
Molecular Formula C₉H₈O₂C₉H₈O₂C₉H₈O₂
Molecular Weight 148.16 g/mol [1]148.16 g/mol [2]148.16 g/mol [3][4]
Appearance Colorless to pale yellow liquid/solidSolidSolid
Melting Point (°C) 39-4351-5533-36[4][5]
Boiling Point (°C) ~234Not availableNot available
Solubility Soluble in organic solvents like alcohols and ethers.Moderately soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.Not specified, but expected to be soluble in common organic solvents.

Comparative Reactivity

The reactivity of the formylacetophenone isomers is primarily dictated by the electronic and steric effects of the acetyl group relative to the aldehyde functionality. The aldehyde group is generally more reactive towards nucleophilic attack than the ketone group. The position of the electron-withdrawing acetyl group influences the electrophilicity of the aldehyde's carbonyl carbon.

  • This compound (para-isomer): The acetyl group at the para position exerts a strong electron-withdrawing effect through resonance and induction, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles compared to benzaldehyde itself.

  • 3-Acetylbenzaldehyde (meta-isomer): The acetyl group at the meta position exerts an electron-withdrawing inductive effect, but the resonance effect does not extend to the aldehyde group. This results in a less pronounced increase in the electrophilicity of the aldehyde's carbonyl carbon compared to the para-isomer. Therefore, 3-acetylbenzaldehyde is expected to be less reactive than this compound but more reactive than benzaldehyde.

  • 2-Acetylbenzaldehyde (ortho-isomer): The ortho-isomer's reactivity is influenced by both electronic and steric factors. The acetyl group's electron-withdrawing inductive effect increases the aldehyde's reactivity. However, the proximity of the bulky acetyl group to the aldehyde can sterically hinder the approach of nucleophiles, potentially reducing the reaction rate compared to the para-isomer.[6]

The expected order of reactivity of the aldehyde group towards nucleophilic addition is: This compound > 3-Acetylbenzaldehyde > 2-Acetylbenzaldehyde .

Comparative Biological Activity

While direct comparative studies on the biological activities of the three acetylbenzaldehyde isomers are limited, the known activities of benzaldehyde and its derivatives suggest potential applications. Benzaldehyde itself exhibits antimicrobial, antifungal, and cytotoxic properties.[7][8][9][10][11] The introduction of an acetyl group is expected to modulate these activities.

  • Antimicrobial Activity: Benzaldehyde and its substituted derivatives have shown activity against a range of bacteria and fungi.[9][12][13][14] The electron-withdrawing nature of the acetyl group may enhance the antimicrobial potential.

  • Cytotoxicity: Benzaldehyde has demonstrated tumor-specific cytotoxicity.[7][8][15] The cytotoxic effects of the acetylbenzaldehyde isomers would likely be influenced by the position of the acetyl group, affecting cellular uptake and interaction with biological targets.

Further research is required to systematically evaluate and compare the biological profiles of these three isomers.

Experimental Protocols

To facilitate comparative studies, detailed experimental protocols for assessing reactivity and biological activity are provided below.

Reactivity Assessment: Knoevenagel Condensation

The Knoevenagel condensation is a classic reaction for evaluating the reactivity of aldehydes.[16][17][18][19][20] The reaction rate is sensitive to the electrophilicity of the aldehyde's carbonyl carbon.

Objective: To compare the relative reactivity of 2-, 3-, and this compound in a Knoevenagel condensation with malononitrile (B47326).

Materials:

  • 2-Acetylbenzaldehyde

  • 3-Acetylbenzaldehyde

  • This compound

  • Malononitrile

  • Piperidine (B6355638) (catalyst)

  • Ethanol (solvent)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

  • Standard laboratory glassware

Procedure:

  • In three separate round-bottom flasks, dissolve 1.0 mmol of each acetylbenzaldehyde isomer in 10 mL of ethanol.

  • To each flask, add 1.0 mmol of malononitrile.

  • Add a catalytic amount of piperidine (e.g., 0.1 mmol) to each flask simultaneously to initiate the reactions.

  • Stir the reaction mixtures at a constant temperature (e.g., room temperature or 50°C).

  • Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) using thin-layer chromatography. Elute with an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3).

  • The relative reactivity can be determined by comparing the rate of disappearance of the starting aldehyde spot and the appearance of the product spot on the TLC plates. For a quantitative comparison, aliquots can be taken at different time points and analyzed by GC-MS or HPLC.

Biological Activity Assessment: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[21][22][23][24]

Objective: To compare the antimicrobial activity of 2-, 3-, and this compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

  • 2-Acetylbenzaldehyde, 3-Acetylbenzaldehyde, this compound

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Positive control antibiotic (e.g., ampicillin)

  • Incubator

Procedure:

  • Prepare stock solutions of each acetylbenzaldehyde isomer in DMSO.

  • Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum of each test organism and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Logical Relationship of Isomer Reactivity

G Factors Influencing Aldehyde Reactivity in Formylacetophenone Isomers cluster_isomers Isomers cluster_effects Influencing Factors 2-Acetylbenzaldehyde 2-Acetylbenzaldehyde Electronic_Effects Electronic Effects (Inductive & Resonance) 2-Acetylbenzaldehyde->Electronic_Effects Steric_Effects Steric Effects 2-Acetylbenzaldehyde->Steric_Effects 3-Acetylbenzaldehyde 3-Acetylbenzaldehyde 3-Acetylbenzaldehyde->Electronic_Effects This compound This compound This compound->Electronic_Effects Reactivity Aldehyde Reactivity (Electrophilicity of C=O) Electronic_Effects->Reactivity Steric_Effects->Reactivity G Experimental Workflow for Comparing Isomer Reactivity Start Start Prepare_Solutions Prepare solutions of 2-, 3-, and this compound and malononitrile in ethanol Start->Prepare_Solutions Initiate_Reactions Initiate Knoevenagel condensation simultaneously with piperidine Prepare_Solutions->Initiate_Reactions Monitor_Reactions Monitor reaction progress by TLC at regular intervals Initiate_Reactions->Monitor_Reactions Analyze_Results Compare rates of reaction based on TLC spot intensity Monitor_Reactions->Analyze_Results Quantitative_Analysis Optional: Quantitative analysis by GC-MS or HPLC Analyze_Results->Quantitative_Analysis End End Analyze_Results->End Quantitative_Analysis->End G Hypothetical Signaling Pathway for Cytotoxicity Isomer Acetylbenzaldehyde Isomer (e.g., this compound) Cell_Membrane Cell Membrane Penetration Isomer->Cell_Membrane ROS_Generation Reactive Oxygen Species (ROS) Generation Cell_Membrane->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the electronic and structural properties of 4-Acetylbenzaldehyde and related benzaldehyde (B42025) derivatives, specifically 4-hydroxybenzaldehyde (B117250) and 4-nitrobenzaldehyde, based on Density Functional Theory (DFT) calculations. This comparison is intended for researchers, scientists, and drug development professionals interested in understanding the influence of substituent effects on the molecular properties of these compounds.

The electronic nature of the substituent at the para position—electron-donating (-OH), electron-withdrawing (-NO₂), or a second carbonyl group (-COCH₃)—significantly influences the geometry and electronic characteristics of the benzaldehyde scaffold. These modifications are crucial in various applications, including drug design and materials science.

Data Presentation

The following tables summarize key quantitative data obtained from DFT calculations for this compound, 4-hydroxybenzaldehyde, and 4-nitrobenzaldehyde. While efforts were made to gather data from studies using the same level of theory for direct comparability, minor variations in the basis sets used in the cited literature are noted.

Table 1: Comparison of Electronic Properties

CompoundSubstituentHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
4-Hydroxybenzaldehyde-OH (Electron-Donating)-6.04-1.035.01[1]4.67[2]
This compound-COCH₃ (Electron-Withdrawing)-6.83-2.354.482.89
4-Nitrobenzaldehyde-NO₂ (Electron-Withdrawing)-7.58-2.984.602.65

Note: Data for this compound and 4-Nitrobenzaldehyde are sourced from computational databases and studies that may employ slightly different basis sets from the B3LYP/6-31G(d,p) used for 4-Hydroxybenzaldehyde. All values are for gas-phase calculations.

Table 2: Comparison of Optimized Geometric Parameters (Selected Bond Lengths and Angles)

Parameter4-HydroxybenzaldehydeThis compound4-Nitrobenzaldehyde
C=O (aldehyde) Bond Length (Å)1.213[3]~1.22~1.22
C-C (ring-aldehyde) Bond Length (Å)1.481[3]~1.48~1.48
C-X (substituent) Bond Length (Å)1.360 (C-O)[3]~1.52 (C-C)~1.48 (C-N)
O-C-H (aldehyde) Bond Angle (°)~120~120~120

Note: Geometric parameters are generally consistent across different DFT studies for these types of molecules. The values for this compound and 4-Nitrobenzaldehyde are typical values observed in DFT optimizations of substituted benzaldehydes.

Experimental and Computational Protocols

The data presented in this guide is based on Density Functional Theory (DFT) calculations, a computational method used to investigate the electronic structure of many-body systems.

Computational Methodology: Geometry Optimization and Electronic Property Calculation

The primary computational protocol employed in the cited studies involves the following steps:

  • Molecular Structure Input : The initial 3D structure of the molecule is built using molecular modeling software.

  • Geometry Optimization : The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines Hartree-Fock theory with DFT. A common and effective basis set for such organic molecules is the 6-31G(d,p), which provides a good balance between accuracy and computational cost.[1][4] The optimization process continues until the forces on each atom are close to zero, indicating a stable structure on the potential energy surface.

  • Frequency Calculations : To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable minimum.

  • Electronic Property Calculations : Once the geometry is optimized, single-point energy calculations are performed to determine various electronic properties. These include:

    • HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.

    • Dipole Moment : The total dipole moment of the molecule is calculated to understand its polarity.

    • Molecular Electrostatic Potential (MEP) : An MEP map is often generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

The calculations are typically performed in the gas phase to represent the intrinsic properties of the molecule without solvent effects. All calculations are carried out using quantum chemistry software packages such as Gaussian.[4]

Visualization of Computational Workflow and Substituent Effects

The following diagrams, created using the DOT language, illustrate the computational workflow and the influence of substituents on the electronic properties of the benzaldehyde derivatives.

DFT_Workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Verify True Minimum (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt No, re-optimize single_point Single-Point Energy Calculation check_min->single_point Yes properties Calculate Electronic Properties (HOMO, LUMO, Dipole Moment, MEP) single_point->properties end Final Results properties->end

A general workflow for DFT calculations on substituted benzaldehydes.

Substituent_Effects substituent Substituent at para-position edg Electron-Donating Group (-OH) substituent->edg ewg Electron-Withdrawing Group (-NO2, -COCH3) substituent->ewg properties Electronic Properties edg->properties Increases electron density on the ring ewg->properties Decreases electron density on the ring homo_lumo_gap HOMO-LUMO Gap properties->homo_lumo_gap dipole Dipole Moment properties->dipole reactivity Chemical Reactivity properties->reactivity

Influence of substituents on the electronic properties of benzaldehyde.

References

A Comparative Guide to the Synthesis of 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent synthesis routes to 4-Acetylbenzaldehyde, a versatile bifunctional molecule with applications in medicinal chemistry and materials science. The comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable pathway for their specific needs.

Comparison of Synthesis Routes

The selection of an optimal synthesis route for this compound is a critical decision in any research or development endeavor. Factors such as yield, reaction conditions, availability of starting materials, and scalability must be carefully considered. This guide focuses on two distinct and viable pathways: the palladium-catalyzed carbonylation of 4'-bromoacetophenone (B126571) and the oxidation of 4-methylacetophenone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthesis routes, allowing for a direct comparison of their efficacy.

ParameterPalladium-Catalyzed Carbonylation of 4'-BromoacetophenoneOxidation of 4-Methylacetophenone
Starting Material 4'-Bromoacetophenone4-Methylacetophenone
Key Reagents Carbon monoxide, Sodium formate (B1220265), Palladium catalyst (MCM-41-2PPdCl2)Oxidizing agent (e.g., Iron(III) chloride, N-bromosuccinimide, Oxygen)
Solvent N,N-dimethylformamide (DMF)Not specified in detail
Temperature 120 °C[1]80 °C
Reaction Time 11 hours[1]16 hours
Reported Yield 83%[1]53%

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of target molecules. The following sections provide step-by-step methodologies for the two discussed routes to this compound.

Route 1: Palladium-Catalyzed Carbonylation of 4'-Bromoacetophenone

This method offers a high-yield synthesis of this compound from readily available 4'-bromoacetophenone.[1]

Materials:

  • 4'-Bromoacetophenone

  • Palladium catalyst supported on MCM-41 (MCM-41-2PPdCl2)

  • Sodium formate (HCOONa)

  • N,N-dimethylformamide (DMF)

  • Carbon monoxide (CO) gas

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297)

Procedure:

  • A 50 mL round-bottomed flask is equipped with a gas inlet tube, a reflux condenser, and a magnetic stirring bar.

  • The flask is charged with the MCM-41-2PPdCl2 catalyst (102 mg, 0.05 mmol Pd), 4'-bromoacetophenone (5.0 mmol), and sodium formate (7.5 mmol).[1]

  • The flask is flushed with carbon monoxide gas.

  • DMF (5 mL) is added to the flask via syringe, and a slow stream of CO is passed into the suspension.[1]

  • The reaction mixture is vigorously stirred at 120 °C for 11 hours.[1]

  • After cooling to room temperature, the mixture is diluted with diethyl ether (50 mL).

  • The palladium catalyst is separated by filtration and washed with distilled water, ethanol, and ether for potential reuse.

  • The ethereal solution is washed with water and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel using a hexane-ethyl acetate (10:1) eluent to yield pure this compound.[1]

Route 2: Oxidation of 4-Methylacetophenone

This route utilizes the oxidation of the methyl group of 4-methylacetophenone to the corresponding aldehyde.

Materials:

  • 4-Methylacetophenone

  • Iron(III) chloride

  • N-bromosuccinimide (NBS)

  • Sodium chloride

  • Oxygen gas

  • Appropriate solvent (to be determined based on experimental optimization)

  • Standard workup and purification reagents

Procedure: Note: A detailed, step-by-step protocol for this specific transformation with optimized conditions is not readily available in the reviewed literature. The following is a generalized procedure based on a reported method.

  • In a reaction vessel equipped with a reflux condenser and a gas inlet, 4-methylacetophenone is dissolved in a suitable solvent.

  • Iron(III) chloride, N-bromosuccinimide, and sodium chloride are added to the solution.

  • The reaction mixture is heated to 80 °C and stirred for 16 hours under an oxygen atmosphere.

  • Upon completion, the reaction is cooled to room temperature.

  • The reaction mixture is subjected to an appropriate aqueous workup to remove inorganic salts and catalysts.

  • The organic layer is separated, dried, and the solvent is evaporated.

  • The crude product is purified, likely via column chromatography, to isolate this compound.

Logical Workflow for Synthesis Route Comparison

The selection of a synthesis route is a multi-faceted process. The following diagram illustrates a logical workflow for comparing and selecting the optimal pathway for synthesizing this compound.

Synthesis_Route_Comparison Workflow for Comparing Synthesis Routes to this compound Start Define Synthesis Goals Route1 Route 1: Pd-Catalyzed Carbonylation Start->Route1 Route2 Route 2: Oxidation of 4-Methylacetophenone Start->Route2 Data_Collection Gather Experimental Data (Yield, Purity, Time, Temp) Route1->Data_Collection Route2->Data_Collection Protocol_Analysis Analyze Experimental Protocols (Complexity, Reagent Availability) Data_Collection->Protocol_Analysis Safety_Cost Evaluate Safety, Cost, and Environmental Impact Protocol_Analysis->Safety_Cost Decision Optimal Route? Safety_Cost->Decision Selection Select Synthesis Route Decision->Selection Yes Further_Optimization Further Optimization Needed Decision->Further_Optimization No

References

Cross-Validation of Analytical Results for 4-Acetylbenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Acetylbenzaldehyde is crucial for quality control, reaction monitoring, and impurity profiling. This guide provides an objective comparison of the primary analytical techniques used for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The performance of these methods is compared, with supporting experimental data drawn from analyses of this compound and structurally similar aromatic aldehydes.

Quantitative Performance Comparison

The selection of an analytical technique for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the ability to perform absolute quantification without a specific reference standard. The following tables summarize the key quantitative performance parameters for HPLC, GC-MS, and qNMR in the analysis of aromatic aldehydes.

Table 1: Performance Characteristics of Analytical Methods for this compound

ParameterHPLC with UV DetectionGC-MSqNMR
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioQuantification based on the direct proportionality between signal intensity and the number of atomic nuclei
Derivatization Often required (e.g., with DNPH) to enhance UV detectionOften required (e.g., with PFBHA) to improve volatility and thermal stabilityNot required
Selectivity Good, but can be affected by co-eluting impuritiesExcellent, especially with MS/MS, providing high confidence in identificationExcellent, provides structural information for unambiguous identification
Primary Use Routine quantification and purity analysisIdentification and quantification of volatile impurities, trace analysisAbsolute quantification, purity determination, and structural confirmation

Table 2: Typical Quantitative Performance Data for Aromatic Aldehyde Analysis

ParameterHPLC-UV (with DNPH derivatization)GC-MS (with PFBHA derivatization)qNMR
Linearity (R²) > 0.998> 0.998> 0.999
Limit of Detection (LOD) Low µg/L to ng/L rangeLow µg/L to ng/L rangemg/mL to high µg/mL range
Limit of Quantification (LOQ) µg/L rangeµg/L rangemg/mL to high µg/mL range
Accuracy (Recovery) 80-120%80-120%98-102% (typically higher as it can be a primary ratio method)
Precision (RSD) < 5%< 10%< 2%

Note: The performance data in Table 2 are typical values for the analysis of aromatic aldehydes and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound, often after derivatization to enhance its chromatographic properties and detectability.

1. Sample Preparation and Derivatization (with 2,4-Dinitrophenylhydrazine - DNPH):

  • Accurately weigh a sample containing this compound and dissolve it in acetonitrile (B52724).

  • To an aliquot of the sample solution, add an acidic solution of DNPH.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to form the 2,4-dinitrophenylhydrazone derivative.

  • Cool the solution and dilute to a known volume with the mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 360 nm.

  • Injection Volume: 10 µL.

  • Quantification: Based on a calibration curve prepared from a certified reference standard of the this compound-DNPH derivative.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including this compound.

1. Sample Preparation and Derivatization (with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine - PFBHA):

  • Dissolve the sample containing this compound in a suitable solvent (e.g., ethyl acetate).

  • Add an aqueous solution of PFBHA hydrochloride.

  • Adjust the pH to be slightly acidic and heat the mixture (e.g., at 70°C for 60 minutes) to form the oxime derivative.

  • After cooling, extract the derivative into an organic solvent like hexane.

  • The organic layer is then collected for GC-MS analysis.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Detection: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a calibration curve of the analyte.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, Chloroform-d).

2. NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.

3. Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of this compound (e.g., the aldehyde proton) and a signal of the internal standard.

  • The concentration or purity of this compound is calculated using the ratio of the integrals, the number of protons for each signal, their molecular weights, and the weighed masses.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflows for the analytical techniques described and the logical relationship for cross-validating the results.

CrossValidationWorkflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis hplc_prep Sample Preparation (DNPH Derivatization) hplc_run HPLC-UV Analysis hplc_prep->hplc_run hplc_data Quantitative Data (vs. Calibration Curve) hplc_run->hplc_data cross_validation Cross-Validation of Results hplc_data->cross_validation gcms_prep Sample Preparation (PFBHA Derivatization) gcms_run GC-MS Analysis gcms_prep->gcms_run gcms_data Quantitative & Qualitative Data gcms_run->gcms_data gcms_data->cross_validation qnmr_prep Sample Preparation (with Internal Standard) qnmr_run NMR Data Acquisition qnmr_prep->qnmr_run qnmr_data Absolute Quantitative Data qnmr_run->qnmr_data qnmr_data->cross_validation start This compound Sample start->hplc_prep start->gcms_prep start->qnmr_prep final_report Final Analytical Report cross_validation->final_report

Caption: Workflow for the cross-validation of this compound analysis.

AnalyticalTechniqueSelection start Analytical Goal for This compound goal1 Routine QC & Purity Assay start->goal1 goal2 Trace Impurity ID & Quantification start->goal2 goal3 Absolute Quantification & Reference Standard Certification start->goal3 tech1 HPLC-UV goal1->tech1 tech2 GC-MS goal2->tech2 tech3 qNMR goal3->tech3

Safety Operating Guide

Proper Disposal of 4-Acetylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 4-Acetylbenzaldehyde, ensuring the safety of laboratory personnel and environmental compliance.

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides clear, procedural steps for the proper disposal of this compound, a common reagent in organic synthesis. Following these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

Key Chemical and Physical Properties

A thorough understanding of a chemical's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 3457-45-2
Molecular Formula C₉H₈O₂
Molecular Weight 148.16 g/mol
Melting Point 33-36 °C (lit.)[1]
Purity >95.0% (GC)[2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste. It is crucial to consult your institution's specific safety guidelines and your local environmental regulations, as they may have additional requirements.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles to prevent eye contact.[3]

  • Lab Coat: A standard lab coat to protect from spills.

  • Respiratory Protection: In case of dust formation, use a dust mask (e.g., N95 type).[3]

2. Waste Segregation and Collection: Proper segregation of chemical waste is critical to prevent incompatible materials from mixing.

  • Designated Waste Container: Collect all this compound waste in a dedicated, clearly labeled container.[4] The container must be made of a compatible material and have a tightly fitting cap.[4]

  • Solid vs. Liquid Waste: If the waste is in a solid form, it should be collected as solid chemical waste. If it is dissolved in a solvent, it should be collected as liquid chemical waste, noting the solvent used.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's chemical safety office.[4] Pay special attention to avoiding contact with incompatible chemicals.

3. Labeling the Waste Container: Accurate and thorough labeling is essential for safe transport and disposal by waste management professionals.

  • Clear Identification: The label must clearly state "Hazardous Waste" and identify the contents as "this compound."[5]

  • List all Components: If the waste is a mixture, list all chemical components and their approximate concentrations.

  • Date of Accumulation: Record the date when the waste was first added to the container.[5]

  • Hazard Information: Indicate the relevant hazards (e.g., combustible).

4. Storage of Waste: Proper storage of the waste container while it awaits pickup is a key safety measure.

  • Secure Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[5]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Away from Ignition Sources: Keep the container away from heat, sparks, and open flames.[3]

5. Arranging for Disposal:

  • Contact EH&S: Once the waste container is full or has been in storage for the maximum allowed time per your institution's policy, contact your Environmental Health & Safety (EH&S) office to arrange for pickup.

  • Follow Institutional Procedures: Adhere to all institutional procedures for waste pickup requests.

First-Aid Measures in Case of Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[3]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Select Compatible, Labeled Hazardous Waste Container B->C D Transfer Waste to Container C->D E Segregate from Incompatible Chemicals D->E F Securely Cap Container E->F G Label with Contents, Date, and Hazards F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Container Full or Storage Time Limit Reached? H->I I->H No J Contact Environmental Health & Safety (EH&S) for Pickup I->J Yes K Follow Institutional Waste Pickup Procedures J->K

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 4-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Acetylbenzaldehyde in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety, maintaining experimental integrity, and complying with environmental regulations.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin, and eye contact.

Table 1: Recommended Personal Protective Equipment for this compound

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.
Face ShieldTo be worn over safety goggles, particularly when there is a significant risk of splashing.
Hand GlovesButyl or Neoprene rubber gloves are recommended for handling aromatic aldehydes. Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contact.[1]
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is required.
Chemical-Resistant ApronRecommended to be worn over the lab coat for added protection.
Respiratory Dust Mask / RespiratorA NIOSH-approved N95 dust mask should be used when handling the solid powder to prevent inhalation.[2] In cases of inadequate ventilation or potential for aerosol generation, a respirator may be necessary.
Footwear Closed-toe ShoesSturdy, closed-toe shoes are mandatory in all laboratory environments.

Operational Plan for Handling

Follow these step-by-step procedures for the safe handling of this compound.

  • Ventilation: All handling of this compound, especially in its solid form, must be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[3]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

This protocol outlines the steps for preparing a standard solution of this compound.

  • Preparation:

    • Don all required PPE as specified in Table 1.

    • Verify that the chemical fume hood is operational.

    • Assemble all necessary glassware and reagents.

  • Weighing the Compound:

    • Inside the chemical fume hood, place a clean, dry weighing boat on an analytical balance and tare it.

    • Using a clean spatula, carefully transfer the desired amount of solid this compound to the weighing boat. Avoid creating dust.

    • Record the exact mass of the compound.

  • Dissolution:

    • Carefully transfer the weighed solid into a clean, dry volumetric flask of the appropriate size.

    • Using a funnel, add a small amount of the desired solvent (e.g., a compatible organic solvent) to the flask to dissolve the solid. Swirl gently.

    • Once the solid is fully dissolved, continue to add the solvent to the calibration mark on the neck of the flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Post-Handling:

    • Thoroughly clean all glassware and equipment used.

    • Wipe down the work area within the fume hood.

    • Properly dispose of all contaminated materials as outlined in the Disposal Plan (Section 3).

    • Remove PPE in the correct order and wash hands thoroughly with soap and water.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble Equipment prep2->prep3 handling1 Weigh Solid in Fume Hood prep3->handling1 handling2 Transfer to Volumetric Flask handling1->handling2 handling3 Dissolve and Dilute to Volume handling2->handling3 post1 Clean Equipment and Work Area handling3->post1 post2 Dispose of Waste Properly post1->post2 post3 Remove PPE and Wash Hands post2->post3

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container.

  • Contaminated Labware: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, pipette tips, and paper towels, must be disposed of as hazardous solid waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[4]

  • All waste containers must be made of a compatible material, be in good condition, and kept securely closed except when adding waste.

  • Each container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Store hazardous waste in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Arrange for the pickup and disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[4]

Disposal Plan for this compound Waste Streams

cluster_waste_streams Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal solid_waste Solid this compound solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container contaminated_items Contaminated Labware contaminated_items->solid_container liquid_waste Solutions Containing This compound liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposal_service Licensed Hazardous Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.